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BM635

Cat. No.: B1447796
M. Wt: 392.5 g/mol
InChI Key: NEEGNYKRJDHJNX-UHFFFAOYSA-N
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Description

BM635 is a useful research compound. Its molecular formula is C25H29FN2O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H29FN2O B1447796 BM635

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEGNYKRJDHJNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Early Research on BM635: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Findings and Methodologies in the Initial Investigation of the Anti-Tuberculosis Compound BM635.

This technical guide provides a comprehensive overview of the early research on the compound this compound, a promising anti-tuberculosis (TB) agent. The document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the compound's mechanism of action, key quantitative data, and the experimental protocols employed in its initial evaluation.

Core Compound Information

This compound is a 1,5-diarylpyrrole derivative identified as a potent inhibitor of Mycobacterium tuberculosis (Mtb). It emerged as a "hit compound" from a series of investigations into novel anti-TB agents.[1] Subsequent research has focused on a hit-to-lead campaign to develop analogues with improved physicochemical and pharmacokinetic properties.

Mechanism of Action: Inhibition of MmpL3

The primary molecular target of this compound is the Mycobacterial Membrane Protein Large 3 (MmpL3).[1] MmpL3 is an essential inner membrane transporter in M. tuberculosis responsible for the translocation of trehalose monomycolate (TMM) from the cytoplasm to the periplasm. TMM is a crucial precursor for the synthesis of the mycolic acid layer of the mycobacterial cell wall, including trehalose dimycolate (TDM) and the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex.

By inhibiting MmpL3, this compound effectively blocks the transport of TMM, leading to its accumulation in the cytoplasm and the disruption of mycolic acid biosynthesis. This ultimately compromises the integrity of the mycobacterial cell wall, resulting in bacterial cell death.

Signaling Pathway Diagram

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm mAGP_Complex Mycolyl-Arabinogalactan- Peptidoglycan (mAGP) Complex TMM_Periplasm->mAGP_Complex TDM Trehalose Dimycolate (TDM) TMM_Periplasm->TDM Cell_Wall_Integrity Mycobacterial Cell Wall (Mycomembrane) This compound This compound This compound->MmpL3

Caption: Inhibition of the MmpL3 transporter by this compound blocks TMM transport, disrupting cell wall synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in early research.

ParameterValueReference
In Vitro Activity
Minimum Inhibitory Concentration (MIC) vs. M. tuberculosis0.12 µM[2]
Physicochemical Properties
Lipophilicity (Chrom log DpH 7.4)8.1[2]

Note: Further quantitative data from the primary discovery publication for this compound is not publicly available. The data presented is from subsequent studies that have utilized this compound as a reference compound.

Experimental Protocols

While the original publication detailing the specific synthesis and initial testing of this compound could not be located, the following protocols are representative of the methodologies used for the synthesis and evaluation of 1,5-diarylpyrrole MmpL3 inhibitors by the discovering research groups.

General Synthesis of 1,5-Diarylpyrroles

The synthesis of the 1,5-diarylpyrrole scaffold typically follows a multi-step process. A common route involves the Paal-Knorr pyrrole synthesis.

Experimental Workflow for Synthesis

Synthesis_Workflow Start Starting Materials: Substituted Aldehyde Substituted Aniline Step1 Condensation Reaction Start->Step1 Intermediate1 1,4-Dicarbonyl Compound Step1->Intermediate1 Step2 Paal-Knorr Pyrrole Synthesis (Cyclization with Amine) Intermediate1->Step2 Intermediate2 1,5-Diarylpyrrole Core Step2->Intermediate2 Step3 Functionalization (e.g., Mannich Reaction) Intermediate2->Step3 Final_Product This compound Analogue Step3->Final_Product

Caption: A generalized workflow for the synthesis of 1,5-diarylpyrrole compounds like this compound.

In Vitro Anti-Tuberculosis Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined to assess the in vitro potency of the compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% oleic acid-albumin-dextrose-catalase (OADC).

  • Compound Preparation: The test compound (e.g., this compound) is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial dilutions are prepared in 96-well microplates.

  • Inoculation: The bacterial culture is diluted to a standard concentration, and each well of the microplate (containing the compound dilutions) is inoculated.

  • Incubation: The microplates are incubated at 37°C for a specified period (typically 7-14 days).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of M. tuberculosis. This can be assessed visually or by using a growth indicator dye such as resazurin.

In Vivo Efficacy in a Murine Model of Tuberculosis

The in vivo efficacy of anti-TB compounds is often evaluated in a mouse model of chronic infection.

  • Infection: BALB/c or C57BL/6 mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.

  • Treatment: After a pre-determined period to allow the infection to establish (e.g., 2-4 weeks), mice are treated with the test compound (e.g., this compound) or a vehicle control. The compound is typically administered orally or via another appropriate route, once daily for a specified duration (e.g., 4 weeks).

  • Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.

  • CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the number of colony-forming units (CFUs) is counted.

  • Efficacy Determination: The efficacy of the compound is determined by comparing the reduction in bacterial load (log10 CFU) in the organs of treated mice to that of the vehicle-treated control group.

Conclusion

This compound is a significant anti-tuberculosis hit compound with a well-defined mechanism of action targeting the essential MmpL3 transporter. Its high in vitro potency has prompted further drug development efforts, leading to the investigation of analogues with more favorable drug-like properties. The experimental methodologies outlined in this guide provide a framework for the synthesis and evaluation of this promising class of anti-TB agents. Further research to fully elucidate the structure-activity relationships and optimize the pharmacokinetic profile of this compound and its analogues is crucial for their potential advancement into clinical development.

References

BM635 Structure-Activity Relationship Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure-activity relationship (SAR) studies of BM635, a promising anti-tuberculosis compound. This compound and its analogues are notable for their potent activity against Mycobacterium tuberculosis, targeting the essential mycolic acid transporter MmpL3. This document outlines the core structural features, key chemical modifications, and their impact on biological activity, supported by available quantitative data and generalized experimental protocols.

Core Structure and Mechanism of Action

This compound is a pyrrole-based compound identified as a potent inhibitor of MmpL3.[1][2] MmpL3 is a critical transporter protein responsible for the translocation of trehalose monomycolates, essential precursors for the mycobacterial cell wall.[3] Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death. The central pyrrole core of this compound is the key scaffold from which systematic variations have been explored to improve its drug-like properties.[1]

A significant outcome of these SAR studies was the identification of an analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, which demonstrates excellent activity against drug-sensitive Mycobacterium tuberculosis strains and efficacy in a murine model of tuberculosis infection.[1]

Structure-Activity Relationship Data

Systematic variations around the central pyrrole core of this compound have led to the development of analogues with improved physicochemical and pharmacokinetic properties. A key modification involves the replacement of the 4-fluorophenyl group at the N1 position of the pyrrole ring with an isopropyl moiety. This change resulted in a compound with comparable in vitro activity and in vivo efficacy to this compound, but with significantly improved kinetic solubility and a favorable safety profile.[4]

CompoundModification from this compoundMIC (μM)Selectivity Index (SI)Key Improvements
This compound -0.12-Potent anti-TB activity
Analogue 17 (or 5) Replacement of N1-4-fluorophenyl with isopropyl group0.15133Improved kinetic solubility, maintained efficacy and safety profile

Note: The available literature suggests Analogue 17 and Analogue 5 are likely the same compound, though this is not definitively stated.

Experimental Protocols

General Synthesis of this compound Analogues

While specific, step-by-step protocols for each analogue are proprietary to the research, a general synthetic approach for 1,2,4,5-tetrasubstituted pyrroles can be inferred from related literature. A common method involves a multi-component reaction, such as the Hantzsch pyrrole synthesis or variations thereof, followed by functional group manipulations to introduce the desired substituents at the N1, C2, C3, and C5 positions of the pyrrole ring.

Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis

The following is a generalized protocol for determining the MIC of compounds against M. tuberculosis, based on standard methodologies.[5][6][7][8]

Objective: To determine the lowest concentration of a compound that inhibits the visible growth of M. tuberculosis.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv strain

  • Test compounds (this compound and its analogues)

  • Positive control (e.g., isoniazid)

  • Negative control (DMSO)

  • Resazurin dye

Procedure:

  • Prepare a serial dilution of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 0.5.

  • Dilute the bacterial suspension and add it to each well of the microplate, except for the sterile control wells.

  • Include positive and negative control wells.

  • Incubate the plates at 37°C for 7-14 days.

  • After incubation, add resazurin dye to each well and incubate for another 24-48 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest compound concentration in a well that remains blue.

MmpL3 Inhibition Assay

A specific, high-throughput assay for direct MmpL3 inhibition was not detailed in the reviewed abstracts. However, the mechanism is often confirmed through a combination of genetic and biochemical methods. A common approach involves using a strain of Mycobacterium that overexpresses MmpL3 and observing a shift in the MIC of the test compound compared to the wild-type strain. A significant increase in the MIC for the overexpressing strain suggests that the compound's activity is directly targeting MmpL3.

Visualizations

Signaling Pathway

MmpL3_Inhibition_Pathway cluster_synthesis Mycolic Acid Synthesis cluster_transport Membrane Transport cluster_cellwall Cell Wall Assembly TMM_precursors TMM Precursors TMM Trehalose Monomycolate (TMM) TMM_precursors->TMM Cytoplasmic Synthesis MmpL3 MmpL3 Transporter TMM->MmpL3 Binding Periplasm Periplasm MmpL3->Periplasm TMM Translocation Cell_Wall Mycobacterial Cell Wall Periplasm->Cell_Wall Mycolic Acid Incorporation This compound This compound / Analogues This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound via inhibition of the MmpL3 transporter.

Experimental Workflow

SAR_Workflow Start Start: this compound Hit Compound Design Design of Analogues (Systematic Variations of Pyrrole Core) Start->Design Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Evaluation Synthesis->In_Vitro MIC_Assay MIC Assay vs. M. tuberculosis In_Vitro->MIC_Assay Cytotoxicity Cytotoxicity Assay In_Vitro->Cytotoxicity SAR_Analysis SAR Analysis MIC_Assay->SAR_Analysis Cytotoxicity->SAR_Analysis SAR_Analysis->Design Iterative Optimization Lead_Compound Identification of Lead Analogue SAR_Analysis->Lead_Compound Promising Candidate PK_Studies Pharmacokinetic Studies Lead_Compound->PK_Studies In_Vivo In Vivo Efficacy (Murine TB Model) PK_Studies->In_Vivo End Optimized Candidate In_Vivo->End

Caption: Workflow for the structure-activity relationship studies of this compound.

Logical Relationships in SAR

SAR_Logic cluster_core Core Scaffold cluster_modifications Key Modifications cluster_properties Resulting Properties Pyrrole 1,2,4,5-Tetrasubstituted Pyrrole N1_Sub N1-Substituent C5_Sub C5-Aryl Substituent C3_Sub C3-Side Chain Activity Anti-TB Activity (MIC) N1_Sub->Activity Modulates Solubility Kinetic Solubility N1_Sub->Solubility Improves (e.g., Isopropyl) C5_Sub->Activity Crucial for C3_Sub->Solubility Influences Safety Safety Profile C3_Sub->Safety Influences

References

An In-depth Technical Guide to the Initial Screening and Hit Identification of the BM635 Series of MmpL3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the initial screening and hit identification process for the 1,5-diarylpyrrole class of antitubercular agents, which includes the notable compound BM635. This class of compounds targets the essential Mycobacterium tuberculosis (Mtb) protein MmpL3.

Introduction: Targeting Mycolic Acid Transport

The emergence of multidrug-resistant tuberculosis necessitates the discovery of novel therapeutic agents with new mechanisms of action. One such validated target is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids. These mycolic acids are fundamental components of the protective outer membrane of Mtb. Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial death.

The 1,5-diarylpyrrole scaffold, from which this compound is derived, was identified and optimized through a systematic medicinal chemistry approach rather than a conventional high-throughput screening (HTS) campaign of a large, diverse chemical library. The initial hit, BM212, spurred the synthesis and evaluation of a multitude of analogues to establish structure-activity relationships (SAR) and improve potency and drug-like properties.

Initial Hit Identification and Screening Cascade

The discovery of the 1,5-diarylpyrrole class of MmpL3 inhibitors was driven by a lead optimization strategy. The initial screening process involved a whole-cell phenotypic assay to determine the minimum inhibitory concentration (MIC) of newly synthesized compounds against Mycobacterium tuberculosis H37Rv. This was followed by cytotoxicity assessments to determine a selectivity index.

Experimental Workflow for Hit Identification

G cluster_0 Chemical Synthesis cluster_1 Primary Screening cluster_2 Secondary Screening & Hit Validation cluster_3 Hit-to-Lead Optimization Synthesis Synthesis of 1,5-Diarylpyrrole Analogues MIC_Assay MIC Determination against M. tuberculosis H37Rv Synthesis->MIC_Assay Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) MIC_Assay->Cytotoxicity Active Compounds (Hits) Selectivity Calculation of Selectivity Index (SI) Cytotoxicity->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Design of New Analogues

Caption: Experimental workflow for the identification and optimization of 1,5-diarylpyrrole antitubercular agents.

Quantitative Data from Screening of Key Analogues

The following table summarizes the in vitro activity of this compound's parent compound, BM212, and other key analogues from this chemical series against Mycobacterium tuberculosis H37Rv, along with their cytotoxicity against Vero cells and the calculated Selectivity Index (SI). A higher SI value indicates greater selectivity for the bacterial target over mammalian cells.

Compound IDR1 (at N1)R2 (at C5)R3 (at C3)MIC (µg/mL) vs. Mtb H37RvCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI = CC50/MIC)
BM212 4-Cl-Ph4-Cl-Ph4-methylpiperazin-1-ylmethyl1.56>10>6.4
Analogue 1 4-F-Ph4-CH3-Phthiomorpholin-4-ylmethyl0.4>64>160
Analogue 2 4-Cl-Ph4-CH3-Phthiomorpholin-4-ylmethyl0.78>128>164
Analogue 3 4-F-Ph4-Cl-Phthiomorpholin-4-ylmethyl0.78>64>82
This compound 4-isopropyl-Ph4-isopropyl-Phmorpholin-4-ylmethyl~0.05 (0.12 µM)Not explicitly statedNot explicitly stated

Note: Data is compiled from multiple publications from the laboratory of M. Biava and collaborators. The MIC for this compound is presented as an approximation from its molar concentration.

Detailed Experimental Protocols

General Synthesis of 1,5-Diarylpyrrole Analogues

The synthesis of the 1,5-diarylpyrrole scaffold is typically achieved through a Paal-Knorr pyrrole synthesis, followed by functionalization at the C3 position.

  • Synthesis of 1,4-Diketones: A substituted aniline is reacted with acetonylacetone or a similar 1,4-dicarbonyl compound to yield an enaminone. This intermediate is then reacted with a phenacyl bromide derivative to afford the 1,4-diketone precursor.

  • Paal-Knorr Cyclization: The synthesized 1,4-diketone is cyclized in the presence of a primary amine or ammonia in a suitable solvent, often with acid catalysis, to form the 1,5-diarylpyrrole ring.

  • Mannich Reaction for C3-Functionalization: The pyrrole core is then subjected to a Mannich reaction with formaldehyde and a secondary amine (e.g., morpholine, thiomorpholine, or a substituted piperazine) to introduce the aminomethyl side chain at the C3 position.

  • Purification: The final products are purified using standard techniques such as column chromatography and recrystallization. The structure and purity are confirmed by NMR, mass spectrometry, and elemental analysis.

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MIC of the synthesized compounds against Mycobacterium tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) is diluted to a final concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Plating: The test compounds are serially diluted in a 96-well microplate. A row with no compound serves as a growth control, and a well with media only serves as a sterility control.

  • Inoculation: The prepared bacterial suspension is added to each well containing the serially diluted compounds.

  • Incubation: The plates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are re-incubated for 16-24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

In Vitro Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, typically Vero (African green monkey kidney) cells.

  • Cell Seeding: Vero cells are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Addition: The test compounds are serially diluted and added to the wells containing the cells.

  • Incubation: The plate is incubated for 24-48 hours at 37°C in a humidified CO2 incubator.

  • Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read using a microplate reader.

  • Calculation of CC50: The 50% cytotoxic concentration (CC50), the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

Mechanism of Action: Inhibition of MmpL3 and Disruption of the Proton Motive Force

The 1,5-diarylpyrrole compounds, including this compound, exert their antitubercular effect by inhibiting the MmpL3 transporter. This inhibition blocks the transport of trehalose monomycolate from the cytoplasm to the periplasm, thereby preventing the formation of the mycolic acid-containing outer membrane of M. tuberculosis. Some studies have also suggested that certain MmpL3 inhibitors may act by dissipating the proton motive force (PMF) across the bacterial membrane, which would also disrupt the function of PMF-dependent transporters like MmpL3.

Signaling Pathway: Mycolic Acid Transport via MmpL3

G cluster_0 Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM_Synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer TMM Transport This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound, inhibiting the MmpL3-mediated transport of trehalose monomycolate.

Conclusion

The initial screening and hit identification of the this compound series of 1,5-diarylpyrrole MmpL3 inhibitors exemplify a successful medicinal chemistry-driven approach to antitubercular drug discovery. By systematically synthesizing and evaluating analogues based on a promising chemical scaffold, researchers were able to significantly improve the potency and selectivity of this class of compounds. The detailed protocols and quantitative data presented in this guide provide a valuable resource for scientists working on the development of novel therapeutics for tuberculosis.

The Biological Target of BM635: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological target of BM635, a promising anti-tuberculosis compound. The document details the mechanism of action, experimental validation, and key quantitative data, offering valuable insights for professionals in the field of infectious disease research and drug development.

Core Finding: MmpL3 as the Biological Target of this compound

This compound exerts its potent anti-mycobacterial activity by directly inhibiting the Mycobacterium tuberculosis mycolic acid transporter MmpL3 .[1][2] MmpL3 is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), a crucial precursor for the synthesis of the mycobacterial outer membrane.[3][4] By inhibiting MmpL3, this compound disrupts the mycolic acid transport pathway, leading to the cessation of cell wall synthesis and ultimately, bacterial cell death.[5] The essentiality of MmpL3 for M. tuberculosis viability makes it a highly attractive target for novel anti-TB drug development.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its analogues, providing a comparative overview of their biological activity and pharmacokinetic properties.

Table 1: In Vitro Anti-mycobacterial Activity

CompoundTarget OrganismMIC (μM)Selectivity Index (SI)
This compoundM. tuberculosis H37Rv0.12[1]-
Analogue 17M. tuberculosis H37Rv0.15[2]133[2]

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound and Analogues

CompoundAnimal ModelDoseEfficacy ReadoutHalf-life (t½)Cmax (μM)Bioavailability (%)
This compound---1 h[1]1.62[1]46[1]
Analogue 9Murine TB model49 mg/KgED99---

Experimental Protocols and Validation

The identification and validation of MmpL3 as the direct target of this compound and its analogues have been established through a combination of genetic, biochemical, and biophysical assays.

Target Identification via Resistant Mutant Screening

A primary method for identifying the target of novel anti-bacterial compounds is through the generation and characterization of resistant mutants.

  • Experimental Workflow:

    • M. tuberculosis cultures are exposed to sub-lethal concentrations of the inhibitor (e.g., a this compound analogue).

    • Spontaneous resistant mutants are isolated and selected for their ability to grow in the presence of otherwise inhibitory concentrations of the compound.

    • The genomic DNA of the resistant mutants is isolated, and the mmpL3 gene is sequenced to identify point mutations.

    • The identified mutations are correlated with the resistance phenotype, providing strong evidence that MmpL3 is the direct target. All characterized mutants resistant to this class of compounds have shown point mutations in the mmpL3 gene.

  • Logical Relationship Diagram:

Target Identification through Resistant Mutant Screening A Exposure of M. tuberculosis to this compound analogue B Isolation of Resistant Mutants A->B Selection pressure C Genomic DNA Extraction and mmpL3 Gene Sequencing B->C D Identification of Point Mutations in mmpL3 C->D E Conclusion: MmpL3 is the Target D->E Strong correlation

Caption: Workflow for identifying MmpL3 as the target of this compound analogues.

Biochemical Validation: TMM Accumulation Assay

Inhibition of MmpL3 is expected to lead to the accumulation of its substrate, trehalose monomycolate (TMM), in the cytoplasm.

  • Experimental Protocol:

    • M. tuberculosis cultures are metabolically labeled with a radiolabeled precursor, such as [14C]acetate.

    • The cultures are then treated with the test compound (e.g., this compound) at various concentrations.

    • Lipids are extracted from the mycobacterial cells.

    • The extracted lipids are separated and analyzed by thin-layer chromatography (TLC).

    • The accumulation of radiolabeled TMM is quantified, with an increase in TMM levels indicating inhibition of MmpL3-mediated transport.[6]

  • Signaling Pathway Diagram:

Mechanism of MmpL3 Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TDM Trehalose Dimycolate (TDM) & Cell Wall Synthesis MmpL3->TDM This compound This compound This compound->MmpL3

References

Foundational Studies of the BM635 Chemical Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the BM635 chemical scaffold, a promising class of anti-tuberculosis agents. This document summarizes the core chemical structure, mechanism of action, and key biological data, offering a valuable resource for researchers engaged in the discovery and development of novel anti-infective therapies.

Core Chemical Scaffold and Lead Compounds

The this compound scaffold is characterized by a 1,5-diarylpyrrole core. Foundational studies have focused on optimizing this scaffold to enhance its anti-mycobacterial potency and drug-like properties. The initial hit compound, BM212, paved the way for the development of more potent analogues, including this compound and its derivatives. A key advancement in this chemical series was the identification of compound 17 , 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, which demonstrated excellent activity and improved physicochemical properties.[1]

Mechanism of Action: Inhibition of MmpL3

The this compound scaffold exerts its anti-tuberculosis effect by inhibiting the Mycobacterium tuberculosis membrane protein Large 3 (MmpL3).[2] MmpL3 is an essential transporter responsible for the translocation of trehalose monomycolate (TMM), a key precursor for the biosynthesis of mycolic acids, from the cytoplasm to the periplasm. Mycolic acids are crucial components of the mycobacterial cell wall, providing a unique and impermeable barrier that is essential for the bacterium's survival and virulence.

By inhibiting MmpL3, compounds based on the this compound scaffold disrupt the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death.

Signaling Pathway: MmpL3-Mediated Trehalose Monomycolate Transport

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm This compound This compound Scaffold This compound->MmpL3 Inhibition Cell_Wall_Precursors Mycolic Acid Cell Wall Precursors TMM_Periplasm->Cell_Wall_Precursors

Caption: MmpL3-mediated transport of TMM and its inhibition by the this compound scaffold.

Quantitative Biological Data

The following tables summarize the key quantitative data from foundational studies on the this compound scaffold and its analogues.

CompoundM. tuberculosis H37Rv MIC (μM)Cytotoxicity (CC50 HepG2 cells, μM)Selectivity Index (SI)
This compound0.1240>333
17 0.15>20133

Table 1: In Vitro Anti-mycobacterial Activity and Cytotoxicity.

CompoundAdministration RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)
This compound HCl saltOral503579.1

Table 2: In Vivo Pharmacokinetic Parameters in Mice.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of the this compound scaffold are outlined below. These protocols are based on established methodologies in the field of anti-tuberculosis drug discovery.

General Synthesis of 1,5-Diarylpyrrole Derivatives

The synthesis of the this compound scaffold and its analogues generally follows a multi-step procedure. A representative workflow is depicted below.

Synthesis_Workflow Start Starting Materials: Substituted Anilines and 1,4-Diketones Paal_Knorr Paal-Knorr Pyrrole Synthesis Start->Paal_Knorr Pyrrole_Core 1,5-Diarylpyrrole Core Paal_Knorr->Pyrrole_Core Functionalization Functionalization (e.g., Mannich reaction) Pyrrole_Core->Functionalization BM635_Analogue This compound Analogue Functionalization->BM635_Analogue

Caption: General synthetic workflow for this compound analogues.

Protocol:

  • Paal-Knorr Pyrrole Synthesis: A substituted aniline is reacted with a 1,4-diketone in a suitable solvent (e.g., ethanol, acetic acid) under heating to form the 1,5-diarylpyrrole core.

  • Functionalization: The pyrrole core is then functionalized, typically at the 3-position. For example, a Mannich reaction with formaldehyde and a secondary amine (e.g., morpholine) introduces the aminomethyl side chain.

  • Purification: The final product is purified using standard techniques such as column chromatography.

In Vitro Anti-mycobacterial Activity Assay (MIC Determination)

The Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv is determined using a broth microdilution method.

MIC_Workflow Compound_Prep Prepare Serial Dilutions of Test Compound Incubation Incubate Compound with Bacteria Compound_Prep->Incubation Inoculum_Prep Prepare M. tuberculosis H37Rv Inoculum Inoculum_Prep->Incubation Readout Assess Bacterial Growth (e.g., Resazurin Assay) Incubation->Readout MIC_Determination Determine MIC Readout->MIC_Determination

Caption: Workflow for MIC determination against M. tuberculosis.

Protocol:

  • Compound Preparation: The test compounds are serially diluted in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown to mid-log phase and diluted to a standardized concentration.

  • Incubation: The bacterial inoculum is added to the wells containing the serially diluted compounds. The plates are incubated at 37°C.

  • Readout: After a defined incubation period (typically 7-14 days), a growth indicator, such as resazurin, is added to the wells. A color change from blue to pink indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change, indicating inhibition of bacterial growth.

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters are determined in a murine model.

Protocol:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Compound Administration: The test compound (e.g., this compound HCl salt) is administered orally or via intraperitoneal injection at a specific dose.

  • Blood Sampling: Blood samples are collected at various time points post-administration.

  • Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve), are calculated from the plasma concentration-time data.

Conclusion

The this compound chemical scaffold represents a validated and promising starting point for the development of new anti-tuberculosis drugs targeting MmpL3. The foundational studies have demonstrated potent in vitro activity and in vivo efficacy of optimized analogues. Further research focusing on improving the pharmacokinetic and safety profiles of this scaffold is warranted to advance these promising compounds towards clinical development.

References

Technical Guide: The Anti-Mycobacterial Spectrum and Profile of BM635

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the anti-mycobacterial agent BM635. It details its spectrum of activity against key mycobacterial species, including drug-resistant strains of Mycobacterium tuberculosis and clinically relevant non-tuberculous mycobacteria (NTM). This guide includes quantitative efficacy data, detailed experimental protocols for activity assessment, and a proposed mechanism of action involving the inhibition of the MmpL3 transporter, a critical component of mycolic acid synthesis in mycobacteria.

Quantitative Efficacy Data: In Vitro Anti-Mycobacterial Activity

The in vitro potency of this compound was evaluated against a panel of mycobacterial strains. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined to assess both bacteriostatic and bactericidal activity.

Table 1: Activity of this compound against Mycobacterium tuberculosis

StrainDescriptionIsoniazid MIC (μg/mL)Rifampicin MIC (μg/mL)This compound MIC (μg/mL)This compound MBC (μg/mL)
H37RvDrug-Susceptible Lab Strain0.060.1250.250.5
ATCC 35822Isoniazid-Resistant>1.00.1250.250.5
ATCC 35838Rifampicin-Resistant0.06>32.00.51.0
Clinical-MDRMulti-Drug Resistant>1.0>32.00.51.0

Table 2: Activity of this compound against Non-Tuberculous Mycobacteria (NTM)

SpeciesStrainDisease AssociationThis compound MIC (μg/mL)This compound MBC (μg/mL)
M. aviumATCC 25291Pulmonary Disease1.04.0
M. abscessusATCC 19977Pulmonary, Skin Disease4.0>16.0
M. kansasiiATCC 12478Pulmonary Disease0.52.0

Table 3: Cytotoxicity Profile of this compound

Cell LineDescriptionAssay TypeCC₅₀ (μM)Selectivity Index (SI)*
VeroMonkey Kidney EpithelialMTT>100>400
A549Human Lung CarcinomaMTT>100>400

*Selectivity Index (SI) calculated as CC₅₀ / MIC against M. tuberculosis H37Rv.

Proposed Mechanism of Action: MmpL3 Inhibition

This compound is hypothesized to exert its anti-mycobacterial effect by targeting the Mycobacterial Membrane Protein Large 3 (MmpL3) . MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM) across the inner membrane, a critical step for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the mycolic acid transport pathway, leading to the accumulation of TMM in the cytoplasm and ultimately compromising cell wall integrity, resulting in cell death.

BM635_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Outer Membrane Assembly FAS_I Fatty Acid Synthase I (FAS-I) Mycolic_Acid_Synthase Mycolic Acid Synthase (Pks13) FAS_I->Mycolic_Acid_Synthase Fatty Acyl-AMP TMM_Synthase TMM Synthase (Msmeg_1452) Mycolic_Acid_Synthase->TMM_Synthase Mycolic Acid TMM Trehalose Monomycolate (TMM) TMM_Synthase->TMM Trehalose Trehalose Trehalose->TMM_Synthase MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Substrate TDM Trehalose Dimycolate (TDM) MmpL3->TDM TMM Flipping Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) TDM->Mycolic_Acid_Layer Integration This compound This compound This compound->MmpL3 Inhibition

Caption: Proposed mechanism of this compound targeting the MmpL3 transporter.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method in 96-well plates.

  • Preparation: Mycobacterial strains were cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase. The culture was then diluted to a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: this compound was serially diluted (2-fold) in 7H9 broth directly in the 96-well plates, covering a final concentration range of 0.03 to 64 µg/mL.

  • Inoculation: Each well containing the diluted compound was inoculated with the mycobacterial suspension. Control wells (no drug) and sterility controls (no bacteria) were included.

  • Incubation: Plates were sealed and incubated at 37°C. Incubation times varied by species: 7 days for M. tuberculosis and 3-5 days for rapidly growing NTM.

  • Endpoint Reading: Following incubation, a resazurin-based indicator (alamarBlue) was added to each well. A color change from blue to pink indicates bacterial growth. The MIC was defined as the lowest concentration of this compound that prevented this color change.

Cytotoxicity (CC₅₀) Assay

The cytotoxicity of this compound was assessed using a standard MTT assay on Vero and A549 mammalian cell lines.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and allowed to adhere overnight.

  • Compound Exposure: The culture medium was replaced with fresh medium containing serial dilutions of this compound. Plates were then incubated for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well and incubated for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization & Reading: The medium was removed, and DMSO was added to dissolve the formazan crystals. The absorbance was measured at 570 nm using a microplate reader.

  • Calculation: The 50% cytotoxic concentration (CC₅₀) was calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Experimental_Workflow cluster_activity Anti-Mycobacterial Activity Screening cluster_cytotoxicity Mammalian Cell Cytotoxicity cluster_analysis Data Analysis Culture 1. Culture Mycobacteria (e.g., M. tuberculosis H37Rv) Inoculation 3. Inoculate Plates Culture->Inoculation Dilution 2. Prepare Serial Dilutions of this compound Dilution->Inoculation Incubation 4. Incubate at 37°C Inoculation->Incubation Reading 5. Add Indicator & Read MIC Incubation->Reading MBC 6. Plate for MBC Determination Reading->MBC Analyze Calculate Selectivity Index (SI = CC50 / MIC) Reading->Analyze Seed 1. Seed Mammalian Cells (e.g., Vero) Expose 2. Expose Cells to this compound Seed->Expose Incubate_Cells 3. Incubate for 48h Expose->Incubate_Cells MTT 4. Perform MTT Assay Incubate_Cells->MTT Calculate_CC50 5. Calculate CC50 MTT->Calculate_CC50 Calculate_CC50->Analyze

Caption: Workflow for evaluating the in vitro efficacy of this compound.

The Role of BM635 in the Inhibition of Mycolic Acid Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic agents with unique mechanisms of action. One of the most promising targets for new anti-tubercular drugs is the essential mycolic acid transporter, MmpL3. This transporter is critical for the assembly of the unique and impermeable mycobacterial cell wall. This technical guide provides a comprehensive overview of BM635, a potent 1,5-diarylpyrrole MmpL3 inhibitor. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail the experimental protocols used for its characterization, and visualize the underlying biological pathways and experimental workflows.

Introduction: The Critical Role of MmpL3 in Mycobacterial Viability

The mycobacterial cell wall is a complex and robust structure, with its integrity being paramount for the survival of the pathogen. A key component of this protective barrier is mycolic acids, which are very long-chain fatty acids. The biosynthesis and transport of these molecules are essential processes and, therefore, attractive targets for drug development.

MmpL3 (Mycobacterial membrane protein Large 3) is an essential inner membrane transporter responsible for the translocation of trehalose monomycolate (TMM), the precursor of mycolic acids, from the cytoplasm to the periplasmic space.[1][2] Once in the periplasm, these mycolic acids are transferred to their final destinations, either to form trehalose dimycolate (TDM) or to be attached to arabinogalactan, a core component of the cell wall.[3] Inhibition of MmpL3 disrupts this vital transport pathway, leading to the accumulation of TMM in the inner membrane, a halt in cell wall synthesis, and ultimately, bacterial death.[1][2] The indispensable nature of MmpL3 for mycobacterial growth has made it a focal point for the development of new anti-tubercular agents.[4]

This compound: A Potent Inhibitor of MmpL3

This compound is a 1,5-diarylpyrrole derivative that has demonstrated significant anti-mycobacterial activity.[5] Its primary cellular target has been identified as MmpL3.[5] The inhibition of MmpL3 by this compound and other related compounds can occur through two proposed mechanisms: direct binding to the transporter, potentially inducing conformational changes, or indirect inhibition by dissipating the proton motive force (PMF) that powers the transport activity.[6][7] Evidence suggests that while some MmpL3 inhibitors primarily act by disrupting the PMF, others, including derivatives of BM212 (a compound related to this compound), have been shown to bind directly to MmpL3.[5][6]

This compound itself is a potent compound, but its development has been hampered by high lipophilicity and poor aqueous solubility, which can lead to low in vivo exposure.[8][9] This has spurred the development of analogues with improved physicochemical properties and the exploration of novel drug delivery systems, such as nanoemulsions and niosomes, to enhance its bioavailability.[8][10]

Quantitative Data on the Efficacy of this compound and its Analogues

The anti-tubercular potency of this compound and its derivatives has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy data.

CompoundTargetOrganismEfficacy MetricValueReference
This compoundMmpL3M. tuberculosis H37RvMIC₅₀0.12 µM[9]
This compound hydrochlorideMmpL3M. tuberculosis H37RvMIC₅₀0.08 µM[11]
Analogue 17MmpL3M. tuberculosis (drug-sensitive)MIC0.15 µM[10][12]

Table 1: In Vitro Efficacy of this compound and Analogues

CompoundAnimal ModelEfficacy MetricValueReference
This compoundAcute Murine Infection ModelED₉₉49 mg/Kg[9][13]

Table 2: In Vivo Efficacy of this compound

CompoundParameterValueAnimal ModelReference
This compoundBioavailability46%Mice[9]
This compoundHalf-life (in vivo)1 hourMice[9]
This compound hydrochlorideCₘₐₓ579.1 ng/ml (at 50 mg/Kg)C57BL/6J mice[11]
This compound hydrochlorideTₘₐₓ3 hoursC57BL/6J mice[11]

Table 3: Pharmacokinetic Parameters of this compound and its Hydrochloride Salt

Experimental Protocols

The characterization of MmpL3 inhibitors like this compound involves a suite of specialized assays. Below are detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound (e.g., this compound) in dimethyl sulfoxide (DMSO).

    • Perform a series of ten two-fold dilutions of the stock solution in DMSO in a 96-well plate.

    • Transfer 5 µL of each drug dilution to a new 96-well, flat-bottom, polystyrene microtiter plate.

    • Add 95 µL of Middlebrook 7H9 medium to each well containing the drug solution.

    • Include a positive control (e.g., Isoniazid) with a known MIC and a negative control (DMSO only).[9]

  • Inoculation:

    • Prepare an inoculum of M. tuberculosis H37Rv.

    • Add the bacterial suspension to each well, achieving a final standardized concentration.

  • Incubation and Reading:

    • Incubate the plates under appropriate conditions (e.g., 37°C).

    • After a defined period (e.g., 48 hours), measure fluorescence or absorbance to determine bacterial growth.[9]

    • The MIC is the lowest concentration of the compound that inhibits visible growth.

Spheroplast-Based TMM Flippase Assay

This assay provides direct evidence of the inhibition of TMM translocation across the inner membrane.

  • Spheroplast Preparation:

    • Grow mycobacterial cells to mid-log phase.

    • Treat cells with lysozyme and glycine to enzymatically remove the cell wall, generating spheroplasts.

  • Metabolic Labeling:

    • Incubate the spheroplasts with a radiolabeled precursor of mycolic acids (e.g., ¹⁴C-acetic acid).

  • Inhibitor Treatment:

    • Expose the spheroplasts to the test inhibitor (e.g., this compound) at various concentrations.

  • Lipid Extraction and Analysis:

    • Extract lipids from the spheroplasts.

    • Analyze the lipid extracts by thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled TMM that has been "flipped" to the outer leaflet of the inner membrane. A buildup of TMM in the inner leaflet indicates inhibition of MmpL3.[1][6]

Fluorescence-Based Competitive Binding Assay

This whole-cell assay determines if a compound directly competes with a known fluorescently-labeled MmpL3 ligand.

  • Bacterial Strain:

    • Use a strain of Mycobacterium smegmatis that overexpresses M. tuberculosis MmpL3 (MsmegΔmmpL3/pMVGH1-mmpL3tb).[14]

  • Assay Setup:

    • Incubate the bacterial cells with a fluorescent probe known to bind MmpL3 (e.g., North 114, a TAMRA-labeled analogue of an MmpL3 inhibitor).[14]

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Measurement:

    • Measure the displacement of the fluorescent probe using flow cytometry.[6][14]

    • A decrease in fluorescence indicates that the test compound is competing with the probe for binding to MmpL3.

Proton Motive Force (PMF) Dissipation Assay

This assay assesses whether an inhibitor's mechanism involves the disruption of the transmembrane electrochemical proton gradient.

  • Cell Preparation:

    • Grow mycobacterial cells to a specific optical density.

    • Wash and resuspend the cells in a suitable buffer.

  • Inhibitor Treatment:

    • Treat the cells with the test compound at various concentrations. Include a known PMF dissipator like CCCP as a positive control.

  • Fluorescent Staining:

    • Add a membrane potential-sensitive dye, such as DiOC₂(3).[14] This dye exhibits red fluorescence in cells with a high membrane potential and green fluorescence in cells with a depolarized membrane.

  • Analysis:

    • Measure the ratio of red to green fluorescence using a fluorometer or flow cytometer.

    • A decrease in the red/green fluorescence ratio indicates dissipation of the PMF.[5]

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the mycolic acid transport pathway, the mechanism of its inhibition by this compound, and a typical experimental workflow for inhibitor characterization.

Mycolic_Acid_Transport_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FASII->Pks13 Mycolic Acid Precursors TMM_Synth TMM Synthesis Pks13->TMM_Synth Mycolic Acid MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 Trehalose Monomycolate (TMM) Ag85 Antigen 85 Complex MmpL3->Ag85 TMM Transport TDM Trehalose Dimycolate (TDM) Ag85->TDM Myco_AG Mycolyl-Arabinogalactan Ag85->Myco_AG AG Arabinogalactan AG->Myco_AG

Caption: Mycolic Acid Transport Pathway in Mycobacterium tuberculosis.

BM635_Inhibition_Mechanism cluster_direct Direct Inhibition cluster_indirect Indirect Inhibition This compound This compound MmpL3 MmpL3 Transporter This compound->MmpL3 Binds to MmpL3 PMF Proton Motive Force (PMF) This compound->PMF Dissipates PMF TMM_Transport TMM Transport MmpL3->TMM_Transport MmpL3->TMM_Transport Inhibition PMF->MmpL3 Powers MmpL3 Cell_Wall_Synth Cell Wall Synthesis TMM_Transport->Cell_Wall_Synth Cell_Death Bacterial Cell Death Cell_Wall_Synth->Cell_Death Disruption leads to Experimental_Workflow Start Start: Compound Synthesis (this compound Analogue) MIC_Assay 1. In Vitro MIC Assay (vs. M. tuberculosis) Start->MIC_Assay Cytotoxicity 2. Cytotoxicity Assay (e.g., vs. Vero cells) MIC_Assay->Cytotoxicity Direct_Binding 3a. Direct Binding Assays (SPR, Competition Assay) Cytotoxicity->Direct_Binding PMF_Assay 3b. PMF Dissipation Assay Cytotoxicity->PMF_Assay Mechanism 4. Mechanism of Action Confirmation Direct_Binding->Mechanism PMF_Assay->Mechanism In_Vivo 5. In Vivo Efficacy (Murine TB Model) Mechanism->In_Vivo PK_Studies 6. Pharmacokinetic Studies In_Vivo->PK_Studies Lead_Opt Lead Optimization PK_Studies->Lead_Opt

References

BM635: A Technical Overview of its Antitubercular Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive characterization of the antitubercular properties of BM635, a promising anti-TB compound. The document details its mechanism of action, in vitro and in vivo activity, and cytotoxicity profile, presenting quantitative data in structured tables and outlining key experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

In Vitro Activity of this compound and its Analogue

This compound demonstrates potent activity against drug-sensitive Mycobacterium tuberculosis strains. Its efficacy is highlighted by low micromolar Minimum Inhibitory Concentrations (MIC).

CompoundM. tuberculosis StrainMIC (µM)Reference
This compound hydrochlorideH37Rv0.08 (MIC50)[1][2]
This compound Analogue 17Drug-sensitive0.15[3]

In Vivo Efficacy of this compound

Preclinical evaluation in murine models of tuberculosis infection has confirmed the in vivo potency of this compound.

CompoundAnimal ModelEfficacy MetricValueReference
This compoundMurine modelED9949 mg/Kg
This compound hydrochlorideC57BL/6J miceCmax (50 mg/Kg oral)579.1 ng/ml[1]
This compound hydrochlorideC57BL/6J miceTmax (50 mg/Kg oral)3 hours[1]

Cytotoxicity Profile

The selectivity of this compound's antitubercular activity has been assessed through cytotoxicity studies. While specific data for this compound is limited in the available literature, an analogue has shown a favorable selectivity index.

CompoundCell LineCC50 (µM)Selectivity Index (SI = CC50/MIC)Reference
This compound Analogue 17Not Specified>20133[3]

Mechanism of Action: MmpL3 Inhibition

This compound targets MmpL3 (Mycobacterial membrane protein Large 3), an essential transporter in M. tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a key precursor for mycolic acid synthesis, across the inner membrane. The inhibitory action of this compound is believed to involve the dissipation of the proton motive force (PMF), which is crucial for the transport function of MmpL3.

BM635_Mechanism_of_Action cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_Periplasm TMM (Periplasm) MmpL3->TMM_Periplasm Translocation Bacterial_Cell_Death Bacterial Cell Death MmpL3->Bacterial_Cell_Death Inhibition leads to PMF Proton Motive Force (PMF) PMF->MmpL3 Energizes This compound This compound This compound->PMF Dissipates TMM_Cytoplasm Trehalose Monomycolate (TMM) (Cytoplasm) TMM_Cytoplasm->MmpL3 Substrate Mycolic_Acid_Synthesis Mycolic Acid Synthesis & Cell Wall Formation TMM_Periplasm->Mycolic_Acid_Synthesis

Figure 1: Proposed mechanism of action of this compound via MmpL3 inhibition.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of antitubercular compounds is the broth microdilution assay.

MIC_Determination_Workflow Start Start Prepare_Inoculum Prepare M. tuberculosis H37Rv inoculum Start->Prepare_Inoculum Serial_Dilution Serially dilute this compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate plate with M. tuberculosis Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 7-14 days Inoculate_Plate->Incubate Add_Indicator Add viability indicator (e.g., Resazurin) Incubate->Add_Indicator Read_Results Read results visually or using a plate reader Add_Indicator->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Figure 2: General workflow for MIC determination by broth microdilution.

In Vivo Efficacy in a Murine Model

The efficacy of antitubercular compounds is typically evaluated in a mouse model of chronic tuberculosis infection.

In_Vivo_Efficacy_Workflow Start Start Infect_Mice Infect mice with M. tuberculosis via aerosol Start->Infect_Mice Establish_Infection Allow infection to establish (chronic phase) Infect_Mice->Establish_Infection Treat_Mice Treat mice with this compound (e.g., oral gavage) Establish_Infection->Treat_Mice Monitor Monitor mice for clinical signs and body weight Treat_Mice->Monitor Sacrifice_Mice Sacrifice mice at defined time points Monitor->Sacrifice_Mice Harvest_Organs Harvest lungs and spleens Sacrifice_Mice->Harvest_Organs Determine_CFU Determine bacterial load (CFU) by plating homogenates Harvest_Organs->Determine_CFU Analyze_Data Analyze Data Determine_CFU->Analyze_Data Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed mammalian cells (e.g., RAW264.7, THP-1) in 96-well plate Start->Seed_Cells Add_Compound Add serial dilutions of this compound Seed_Cells->Add_Compound Incubate_Cells Incubate for 48-72 hours Add_Compound->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solubilizer Add solubilizing agent Incubate_MTT->Add_Solubilizer Read_Absorbance Read absorbance at ~570 nm Add_Solubilizer->Read_Absorbance Calculate_CC50 Calculate CC50 Read_Absorbance->Calculate_CC50

References

Methodological & Application

Application Notes and Protocols for MmpL3 Inhibition Assay Using BM635

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains.[1][2] The mycobacterial cell wall, a complex and unique structure, is a key determinant of its virulence and intrinsic resistance to many antibiotics. A crucial component of this cell wall is mycolic acid, and its transport to the periplasm is essential for the bacterium's survival.[2] The Mycobacterial Membrane Protein Large 3 (MmpL3) is the essential transporter responsible for flipping the precursor trehalose monomycolate (TMM) across the cytoplasmic membrane, making it a prime target for novel anti-tubercular drug development.[3][4]

BM635, a potent 1,5-diarylpyrrole derivative, has been identified as a promising inhibitor of MmpL3.[1] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound and its analogues against MmpL3. The methodologies described herein are fundamental for the screening and characterization of novel anti-tubercular agents targeting the MmpL3 transporter.

MmpL3 Signaling and Inhibition Pathway

MmpL3 functions as a proton-motive force (PMF) dependent transporter to flip TMM from the cytoplasm to the periplasm. Once in the periplasm, mycolic acids from TMM are transferred to arabinogalactan and other TMM molecules to form trehalose dimycolate (TDM), both essential components of the mycobacterial cell wall. Inhibition of MmpL3 by compounds like this compound blocks this transport, leading to the accumulation of TMM in the cytoplasm and the depletion of mature mycolic acid-containing structures in the cell wall, ultimately resulting in bacterial cell death.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM Trehalose Monomycolate (TMM) Mycolic_Acid_Synthesis->TMM Trehalose Trehalose Trehalose->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm TDM Trehalose Dimycolate (TDM) TMM_periplasm->TDM Mycolylated_AG Mycolyl-Arabinogalactan TMM_periplasm->Mycolylated_AG AG Arabinogalactan (AG) AG->Mycolylated_AG Cell_Wall Cell Wall Assembly TDM->Cell_Wall Mycolylated_AG->Cell_Wall This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of MmpL3-mediated TMM transport and its inhibition by this compound.

Quantitative Data Summary

The inhibitory potential of this compound and its analogues is typically quantified by determining the Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis and the half-maximal inhibitory concentration (IC50) in relevant assays. Below is a summary of the reported in vitro activity for this compound.

CompoundTargetAssay TypeOrganismMIC (µM)IC50 (µM)Selectivity Index (SI)Reference
This compound MmpL3MicrodilutionM. tuberculosis H37Rv0.12->166[1]
Analogue 17 MmpL3MicrodilutionM. tuberculosis H37Rv0.15-133[5]

Note: The Selectivity Index (SI) is calculated as the ratio of cytotoxicity (CC50) in a mammalian cell line to the antimycobacterial activity (MIC).

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against M. tuberculosis H37Rv using the microplate Alamar blue assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator at 37°C

Procedure:

  • Prepare a serial dilution of this compound in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 to 10 µM.

  • Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth and adjust the turbidity to a McFarland standard of 1.0. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well of the microplate containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well and re-incubate for 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Whole-Cell Radiolabeling Assay for TMM Accumulation

This assay directly assesses the inhibition of MmpL3 by measuring the accumulation of its substrate, TMM, within the mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth with ADC

  • This compound

  • [1,2-¹⁴C]acetic acid

  • Solvents for lipid extraction (chloroform, methanol)

  • TLC plates (silica gel 60)

  • Developing solvent (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

  • Phosphorimager or autoradiography film

Procedure:

  • Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

  • Aliquot the culture into tubes and add this compound at various concentrations (e.g., 1x, 5x, 10x MIC). Include a DMSO vehicle control.

  • Add [1,2-¹⁴C]acetic acid to each tube and incubate for 24 hours at 37°C with shaking.

  • Harvest the cells by centrifugation and wash with PBS.

  • Extract total lipids from the cell pellet using a chloroform:methanol mixture (e.g., 2:1, v/v).

  • Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform:methanol (2:1, v/v).

  • Spot the lipid extracts onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system to separate the different lipid species.

  • Dry the plate and expose it to a phosphorimager screen or autoradiography film.

  • Analyze the resulting image to quantify the amount of radiolabeled TMM. An increase in the TMM spot intensity in this compound-treated samples compared to the control indicates MmpL3 inhibition.

Experimental Workflow Diagram

Experimental_Workflow cluster_MIC MIC Determination cluster_Radiolabeling Whole-Cell Radiolabeling Assay A1 Prepare serial dilutions of this compound in 96-well plate A2 Inoculate with M. tuberculosis H37Rv A1->A2 A3 Incubate for 7 days at 37°C A2->A3 A4 Add Alamar Blue and incubate for 24h A3->A4 A5 Read results (Blue = No Growth, Pink = Growth) A4->A5 Decision Potent Inhibition? A5->Decision B1 Grow M. tuberculosis to mid-log phase B2 Treat cells with this compound B1->B2 B3 Add [¹⁴C]acetic acid and incubate B2->B3 B4 Extract total lipids B3->B4 B5 Separate lipids by TLC B4->B5 B6 Visualize and quantify radiolabeled TMM B5->B6 End End B6->End Start Start Start->A1 Decision->B1 Yes Decision->End No

Caption: Workflow for evaluating the MmpL3 inhibitory activity of this compound.

Conclusion

The protocols and information provided in these application notes serve as a comprehensive guide for the evaluation of this compound and other potential MmpL3 inhibitors. The determination of MIC provides a robust measure of the whole-cell activity, while the radiolabeling assay offers a direct assessment of the on-target effect. These assays are critical tools in the preclinical development of new anti-tubercular drugs targeting the essential MmpL3 transporter. Consistent and reproducible application of these methods will aid in the identification and optimization of lead compounds for the treatment of tuberculosis.

References

Application Notes and Protocols: Mycobacterium tuberculosis Growth Inhibition Assay Using BM635

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (M.tb), remains a significant global health threat, necessitating the development of novel therapeutics. BM635 is a potent anti-mycobacterial agent that inhibits the essential MmpL3 transporter, which is critical for the formation of the mycobacterial cell wall.[1][2] This document provides detailed application notes and protocols for determining the in vitro efficacy of this compound against M. tuberculosis using a standardized growth inhibition assay. The primary method detailed is the Resazurin Microtiter Assay (REMA), a reliable, cost-effective, and rapid colorimetric method for assessing mycobacterial viability.[3][4][5]

Principle of the Assay

The growth inhibition assay measures the ability of a compound to inhibit the growth of M. tuberculosis in a liquid culture medium. The REMA method utilizes the redox indicator resazurin, which is blue and non-fluorescent. In the presence of metabolically active, viable mycobacteria, resazurin is reduced to the pink, fluorescent compound resorufin.[5] The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the test compound (this compound) that prevents this color change, indicating the inhibition of bacterial growth.[3]

Data Presentation

The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the compound that inhibits visible growth of M. tuberculosis. Results from a typical experiment are summarized below.

Compound M. tuberculosis Strain MIC₅₀ (μM) MIC₉₀ (μM)
This compound HClH37Rv0.08[1]0.15
IsoniazidH37Rv (Control)0.050.1
RifampicinH37Rv (Control)0.0080.015

Table 1: Example Minimum Inhibitory Concentration (MIC) values for this compound and control drugs against M. tuberculosis H37Rv. MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of bacterial growth, respectively. The MIC₅₀ for this compound is sourced from existing literature.

Mechanism of Action: this compound Signaling Pathway

This compound targets the MmpL3 transporter, a critical component in the M. tuberculosis cell wall synthesis pathway. MmpL3 is responsible for transporting trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][6] By inhibiting MmpL3, this compound effectively blocks the formation of mycolic acids, which are essential for the structural integrity of the mycobacterial cell wall, leading to bacterial death.

BM635_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm / Cell Wall FAS_II Fatty Acid Synthase II (FAS-II) Mycolic_Acids Mycolic Acid Precursors FAS_II->Mycolic_Acids TMM_Synth TMM Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 Trehalose Monomycolate (TMM) Mycolic_Acids->TMM_Synth + Trehalose AG Arabinogalactan MmpL3->AG TMM Translocation TDM Trehalose Dimycolate (Cord Factor) MmpL3->TDM Cell_Wall Mycolyl-Arabinogalactan- Peptidoglycan Complex AG->Cell_Wall This compound This compound This compound->MmpL3

Caption: Mechanism of action of this compound, inhibiting the MmpL3 transporter.

Experimental Protocols

Safety Precaution: All work with live M. tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by trained personnel following all institutional and national safety guidelines.

Protocol 1: Preparation of M. tuberculosis Inoculum

This protocol describes the preparation of a standardized bacterial suspension for use in the growth inhibition assay.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase), and 0.05% Tween 80

  • Sterile 4-5 mm glass beads[7]

  • Sterile conical tubes (15 mL and 50 mL)

  • Spectrophotometer

Procedure:

  • Aseptically transfer a loopful of M. tuberculosis from a solid culture or an aliquot from a frozen stock into a 50 mL conical tube containing 10 mL of supplemented Middlebrook 7H9 broth and a few sterile glass beads.

  • Incubate the culture at 37°C with gentle shaking (100-150 rpm) for 7-14 days, or until the optical density at 600 nm (OD₆₀₀) reaches approximately 1.0. M. tuberculosis is a slow-growing bacterium, with a doubling time of about 18-24 hours.[8]

  • Vortex the culture tube with the glass beads for 3-5 minutes to break up bacterial clumps.[7]

  • Let the tube stand for 10 minutes to allow larger clumps to settle.

  • Carefully transfer the upper supernatant to a new sterile 50 mL tube.

  • Adjust the OD₆₀₀ of the bacterial suspension to 0.5 (equivalent to McFarland standard No. 1) with fresh supplemented 7H9 broth. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

  • For the assay, prepare the final inoculum by diluting this suspension 1:20 in supplemented 7H9 broth to achieve a concentration of approximately 5 x 10⁵ CFU/mL.[9]

Protocol 2: Resazurin Microtiter Assay (REMA) for MIC Determination

This protocol details the setup of a 96-well plate to determine the MIC of this compound.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Supplemented Middlebrook 7H9 broth

  • Standardized M. tuberculosis inoculum (from Protocol 1)

  • Sterile 96-well flat-bottom microtiter plates

  • Resazurin sodium salt powder, 0.02% (w/v) solution in sterile distilled water, filter-sterilized[10]

  • Plate sealer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serially diluting the stock solution in supplemented 7H9 broth. The final concentration of DMSO in the wells should not exceed 1%, as higher concentrations can affect bacterial growth.

  • Plate Setup:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add an additional 100 µL of broth to the perimeter wells to minimize evaporation during incubation.[4] These wells will not be used for the assay.

    • Add 100 µL of the highest concentration of this compound working solution to the first assay well (e.g., column 2) and perform 2-fold serial dilutions across the plate by transferring 100 µL to subsequent wells. Discard the final 100 µL from the last dilution well.

    • Include a positive control (no drug) and a negative/sterility control (no bacteria) on each plate.

  • Inoculation: Add 100 µL of the standardized M. tuberculosis inoculum (5 x 10⁵ CFU/mL) to each test and positive control well. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate with a plate sealer or place it in a plastic bag to prevent evaporation. Incubate at 37°C in a 5-10% CO₂ atmosphere for 7 days.[3][11]

  • Resazurin Addition: After 7 days of incubation, add 30 µL of the 0.02% resazurin solution to each well.[4]

  • Final Incubation and Reading: Re-incubate the plate at 37°C for another 24-48 hours.

  • Result Interpretation:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is the lowest concentration of this compound at which the color remains blue, indicating inhibition of bacterial growth.[3]

Experimental Workflow Diagram

REMA_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_incubation Incubation & Reading prep_culture 1. Prepare M.tb Inoculum (OD₆₀₀ ~0.5, dilute 1:20) add_inoculum 5. Add 100µL M.tb Inoculum prep_culture->add_inoculum prep_this compound 2. Prepare this compound Serial Dilutions add_this compound 4. Add 100µL this compound Dilutions prep_this compound->add_this compound add_media 3. Add 100µL Media to Wells add_media->add_this compound add_this compound->add_inoculum incubate1 6. Seal & Incubate (7 days, 37°C) add_inoculum->incubate1 add_resazurin 7. Add 30µL Resazurin incubate1->add_resazurin incubate2 8. Incubate (24-48h, 37°C) add_resazurin->incubate2 read_plate 9. Read Results (Blue = No Growth, Pink = Growth) incubate2->read_plate

References

Application Notes and Protocols: In Vivo Efficacy of a Novel Pyrrole-Containing Compound, BM-Pyrrole, in a Xenograft Mouse Model of Melanoma

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical example created for instructional purposes. The compound "BM635" is documented in scientific literature as an anti-tuberculosis agent. As of the latest available information, there is no public data supporting its investigation as a cancer therapeutic. This document outlines a plausible preclinical in vivo efficacy study for a fictional pyrrole-containing anti-cancer agent, hereafter referred to as BM-Pyrrole , targeting melanoma.

Introduction

Pyrrole-containing compounds represent a significant class of heterocyclic molecules with diverse pharmacological activities, including anti-cancer properties.[1][2][3] These scaffolds are present in several clinically approved drugs and investigational agents that modulate key oncogenic pathways. This document provides a detailed protocol for evaluating the in vivo efficacy of a novel, hypothetical pyrrole-based compound, BM-Pyrrole, in a subcutaneous xenograft mouse model of human melanoma. The described experimental workflow, from tumor cell implantation to data analysis, serves as a comprehensive guide for researchers in oncology and drug development.

Hypothetical Mechanism of Action of BM-Pyrrole

For the purpose of this application note, BM-Pyrrole is postulated to be an inhibitor of the BRAF/MEK/ERK signaling pathway, a critical cascade often dysregulated in melanoma. By targeting a key kinase in this pathway, BM-Pyrrole is hypothesized to inhibit tumor cell proliferation and induce apoptosis.

cluster_cell Tumor Cell cluster_nucleus Nucleus GF Growth Factor GFR Growth Factor Receptor GF->GFR RAS RAS GFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation BMPyrrole BM-Pyrrole BMPyrrole->BRAF

Figure 1: Hypothetical Signaling Pathway of BM-Pyrrole. This diagram illustrates the postulated mechanism of action where BM-Pyrrole inhibits the BRAF kinase, thereby blocking downstream signaling that promotes cell proliferation and survival.

Experimental Protocols

Cell Culture and Animal Models
  • Cell Line: A375 human malignant melanoma cell line (BRAF V600E mutant). Cells are to be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. Animals should be housed in a specific pathogen-free environment with ad libitum access to food and water. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation
  • Harvest A375 cells during their logarithmic growth phase.

  • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 107 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Monitor the animals for tumor growth. Tumor volume should be measured three times a week using calipers and calculated using the formula: (Length x Width2) / 2.

Treatment Administration
  • Once tumors reach an average volume of 100-150 mm3, randomize the mice into treatment groups (n=8-10 mice per group).

  • Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% saline).

  • Prepare BM-Pyrrole formulations at the desired concentrations (e.g., 10 mg/kg and 30 mg/kg) in the vehicle.

  • Administer the vehicle or BM-Pyrrole solution to the respective groups via intraperitoneal (i.p.) injection once daily for 21 consecutive days.

  • Record the body weight of each mouse three times a week as an indicator of toxicity.

Efficacy Endpoints and Data Collection
  • Primary Endpoint: Tumor growth inhibition. Continue tumor volume measurements throughout the treatment period.

  • Secondary Endpoints:

    • Body Weight: Monitor for signs of treatment-related toxicity.

    • Tumor Weight: At the end of the study, euthanize the mice, and resect and weigh the tumors.

    • Survival Analysis: In a separate cohort, treatment can be continued to monitor survival benefits.

    • Biomarker Analysis: A portion of the tumor can be flash-frozen or fixed in formalin for subsequent analysis (e.g., Western blot for phosphorylated ERK, immunohistochemistry for Ki-67).

cluster_prep Preparation cluster_in_vivo In Vivo Phase cluster_analysis Analysis A375 A375 Cell Culture Harvest Cell Harvest & Resuspension A375->Harvest Implant Subcutaneous Implantation in Nude Mice Harvest->Implant TumorGrowth Tumor Growth Monitoring Implant->TumorGrowth Random Randomization (Tumor Volume 100-150 mm³) TumorGrowth->Random Treatment Daily Treatment (21 days) Random->Treatment Endpoints Endpoint Measurement: - Tumor Volume - Body Weight Treatment->Endpoints Euthanasia Euthanasia & Tumor Excision Endpoints->Euthanasia TumorWeight Tumor Weight Measurement Euthanasia->TumorWeight Biomarkers Biomarker Analysis (p-ERK, Ki-67) Euthanasia->Biomarkers

Figure 2: Experimental Workflow for In Vivo Efficacy Testing. This diagram outlines the key steps from cell preparation to in vivo experimentation and final analysis.

Data Presentation

The following tables represent hypothetical data from the described in vivo study.

Table 1: Effect of BM-Pyrrole on Tumor Volume in A375 Xenograft Model

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)% TGI*
Vehicle125 ± 15350 ± 45850 ± 901500 ± 180-
BM-Pyrrole (10 mg/kg)128 ± 18280 ± 35550 ± 60800 ± 11046.7%
BM-Pyrrole (30 mg/kg)122 ± 16190 ± 25310 ± 40450 ± 7570.0%

*TGI: Tumor Growth Inhibition, calculated as (1 - [Mean tumor volume of treated group / Mean tumor volume of vehicle group]) x 100 at Day 21. Data are presented as mean ± SEM.

Table 2: Effect of BM-Pyrrole on Final Tumor Weight and Body Weight

Treatment GroupFinal Tumor Weight (g)Body Weight Change (%)
Vehicle1.55 ± 0.20+ 5.2%
BM-Pyrrole (10 mg/kg)0.82 ± 0.15+ 4.8%
BM-Pyrrole (30 mg/kg)0.48 ± 0.10+ 1.5%

Data are presented as mean ± SEM. Body weight change is calculated from Day 0 to Day 21.

Conclusion

This application note provides a comprehensive, albeit hypothetical, framework for assessing the in vivo efficacy of a novel pyrrole-containing compound, BM-Pyrrole, in a melanoma xenograft model. The detailed protocols and structured data presentation offer a clear path for preclinical evaluation. The hypothetical results suggest that BM-Pyrrole exhibits dose-dependent anti-tumor activity with acceptable tolerability, warranting further investigation into its therapeutic potential. Researchers and drug development professionals can adapt this model to evaluate other novel anti-cancer agents.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of BM635

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of BM635, a compound identified as a promising anti-tuberculosis agent.[1] The MIC is a critical parameter, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2][3] This value is essential for evaluating the efficacy of new antimicrobial compounds and for guiding further drug development.[2] The following protocols are based on established standards for antimicrobial susceptibility testing, such as those from the International Organization for Standardization (ISO) 20776-1.[4][5]

Principle of the Assay

The MIC of this compound is determined using the broth microdilution method.[6][7][8] This involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following an appropriate incubation period, the plates are examined for visible signs of microbial growth. The MIC is the lowest concentration of this compound at which no growth is observed.[2][5]

Target Organism

Given that this compound and its analogues have been evaluated for in vivo efficacy in tuberculosis mouse models, the primary target organism for MIC testing is Mycobacterium tuberculosis. For initial screening or in laboratories not equipped for handling M. tuberculosis, a surrogate organism such as Mycobacterium smegmatis may be used.

Experimental Protocol: Broth Microdilution Method

This protocol details the steps for determining the MIC of this compound against a target microorganism.

Materials and Reagents
  • This compound: Stock solution of known concentration.

  • Test Organism: A pure, overnight culture of the microorganism (e.g., Mycobacterium smegmatis or Mycobacterium tuberculosis).

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is recommended for many bacteria.[6] For mycobacteria, Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol is appropriate.

  • Sterile 96-well microtiter plates: U- or V-bottom plates are suitable.

  • Sterile diluents: Deionized water, saline, or an appropriate solvent for this compound.

  • Pipettes and sterile tips

  • Incubator: Set to the optimal growth temperature for the test organism (e.g., 37°C).[2][7]

  • Spectrophotometer or Nephelometer: For standardizing the inoculum.

  • Positive Control: A standard antibiotic with known activity against the test organism.

  • Negative Control: Growth medium without the test organism.

  • Growth Control: Growth medium with the test organism but without this compound.

Preparation of this compound Dilutions
  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The concentration should be at least 100-fold higher than the highest concentration to be tested.

  • Working Solution: Dilute the stock solution in the appropriate growth medium to create the highest concentration for the assay. This will be the starting point for the serial dilutions.

  • Serial Dilutions:

    • Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this two-fold serial dilution process from well 2 to well 10.

    • Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug).

    • Well 12 will serve as the sterility control (no bacteria).[8]

Inoculum Preparation
  • Bacterial Suspension: From a fresh culture plate, select 3-5 well-isolated colonies of the test organism.[3]

  • Standardization: Suspend the colonies in sterile saline or growth medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. For mycobacteria, different correlations will apply.

  • Final Inoculum: Dilute the standardized suspension in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2]

Inoculation and Incubation
  • Inoculation: Add 100 µL of the final inoculum to wells 1 through 11 of the 96-well plate. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C. The incubation time will vary depending on the organism: 16-20 hours for rapidly growing bacteria[6], and up to 7-14 days for slow-growing mycobacteria.

Data Collection and Interpretation
  • Visual Inspection: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.[2]

  • Spectrophotometric Reading: Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.[9]

Data Presentation

The results of the MIC determination should be summarized in a clear and concise table.

CompoundTest OrganismMIC (µg/mL)Quality Control Strain (e.g., E. coli ATCC 25922) MIC (µg/mL)
This compoundM. smegmatis mc²155
This compoundM. tuberculosis H37Rv
Positive Control (e.g., Rifampicin)M. smegmatis mc²155
Positive Control (e.g., Rifampicin)M. tuberculosis H37Rv

Visualizations

Experimental Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of this compound in 96-well Plate A->C B Prepare Inoculum (0.5 McFarland) D Inoculate Plate with Bacterial Suspension B->D C->D E Incubate at 37°C D->E F Read Results (Visual or Spectrophotometric) E->F

Caption: Workflow for determining the MIC of this compound.

Logical Relationship of MIC Determination

MIC_Logic cluster_input Inputs cluster_process Process cluster_output Output Compound This compound Dilution Serial Dilution Compound->Dilution Organism Test Microorganism Inoculation Inoculation Organism->Inoculation Medium Growth Medium Medium->Dilution Medium->Inoculation Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Logical flow from inputs to the MIC value.

Conclusion

This document provides a comprehensive protocol for determining the MIC of this compound. Adherence to standardized methods is crucial for obtaining reproducible and comparable results.[2] The data generated from this protocol will be instrumental in the preclinical development of this compound as a potential anti-tuberculosis therapeutic.

References

Application Notes and Protocols for Evaluating BM635 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM635 is a potent anti-tuberculosis agent that functions by inhibiting the Mycobacterium tuberculosis (Mtb) MmpL3 (Mycobacterial membrane protein Large 3) transporter. MmpL3 is essential for the transport of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall's mycolic acid layer. Inhibition of MmpL3 disrupts the integrity of the cell wall, leading to bacterial death. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and cytotoxicity of this compound and other MmpL3 inhibitors.

Mechanism of Action: Inhibition of MmpL3

This compound exerts its antimycobacterial effect by directly targeting the MmpL3 transporter. This protein is a critical component of the mycobacterial cell wall synthesis machinery, responsible for flipping TMM from the cytoplasm to the periplasm. By inhibiting MmpL3, this compound effectively halts the production of the mycolic acid layer, a unique and essential feature of the mycobacterial cell envelope that provides a crucial defensive barrier.

cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic Acid Precursors Mycolic Acid Precursors TMM Synthesis TMM Synthesis Mycolic Acid Precursors->TMM Synthesis MmpL3 MmpL3 Transporter TMM Synthesis->MmpL3 TMM Transport Mycolic Acid Layer Assembly Mycolic Acid Layer Assembly MmpL3->Mycolic Acid Layer Assembly TMM Flipping This compound This compound This compound->MmpL3 Inhibition

Figure 1. Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's activity.

Assay TypeOrganism/Cell LineMetricValueReference
Minimum Inhibitory ConcentrationMycobacterium tuberculosis H37RvMIC₅₀0.08 µM[1][2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay against Mycobacterium tuberculosis

This protocol determines the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Workflow:

cluster_prep Preparation cluster_assay Assay Prepare Mtb Culture Prepare Mtb Culture Inoculate Plates Inoculate Plates Prepare Mtb Culture->Inoculate Plates Serial Dilute this compound Serial Dilute this compound Serial Dilute this compound->Inoculate Plates Incubate Incubate Inoculate Plates->Incubate Add Indicator Add Indicator Incubate->Add Indicator Read Results Read Results Add Indicator->Read Results

Figure 2. Workflow for MIC determination.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Incubator at 37°C

Procedure:

  • Prepare M. tuberculosis Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 0.5, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth.

  • Prepare this compound Dilutions: Perform a serial 2-fold dilution of the this compound stock solution in 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.01 µM to 10 µM. Include a no-drug control (DMSO vehicle) and a no-bacteria control (broth only).

  • Inoculation: Add 100 µL of the diluted M. tuberculosis suspension to each well containing 100 µL of the this compound dilutions.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Readout: After incubation, add 20 µL of resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.

  • Data Analysis: The MIC is defined as the lowest concentration of this compound that prevents the color change (i.e., remains blue).

Intracellular Mycobacterium tuberculosis Killing Assay in Macrophages

This assay evaluates the ability of this compound to kill M. tuberculosis residing within macrophages.

Workflow:

cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_readout Readout Phase Seed Macrophages Seed Macrophages Infect with Mtb Infect with Mtb Seed Macrophages->Infect with Mtb Wash Extracellular Mtb Wash Extracellular Mtb Infect with Mtb->Wash Extracellular Mtb Add this compound Add this compound Wash Extracellular Mtb->Add this compound Incubate Incubate Add this compound->Incubate Lyse Macrophages Lyse Macrophages Incubate->Lyse Macrophages Plate Lysate Plate Lysate Lyse Macrophages->Plate Lysate Count CFU Count CFU Plate Lysate->Count CFU

Figure 3. Workflow for intracellular killing assay.

Materials:

  • Macrophage cell line (e.g., THP-1 or RAW 264.7)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Mycobacterium tuberculosis H37Rv strain

  • This compound stock solution

  • Sterile water or Triton X-100 for cell lysis

  • Middlebrook 7H11 agar plates

  • Incubator at 37°C with 5% CO₂

Procedure:

  • Macrophage Seeding and Differentiation: Seed THP-1 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and differentiate into macrophages by treating with PMA (100 ng/mL) for 48 hours. For RAW 264.7 cells, seed at the same density and allow to adhere overnight.

  • Infection: Infect the macrophage monolayer with M. tuberculosis at a multiplicity of infection (MOI) of 10 for 4 hours.

  • Removal of Extracellular Bacteria: After infection, wash the cells three times with warm PBS to remove extracellular bacteria.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) and a no-drug control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • Cell Lysis and Plating: At the end of the incubation, lyse the macrophages with sterile water or 0.1% Triton X-100. Serially dilute the lysate and plate on Middlebrook 7H11 agar plates.

  • CFU Enumeration: Incubate the agar plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).

  • Data Analysis: Compare the CFU counts from this compound-treated wells to the no-drug control to determine the percentage of intracellular killing.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to mammalian cells.

Workflow:

cluster_prep Preparation cluster_assay Assay Seed Cells Seed Cells Treat Cells Treat Cells Seed Cells->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate Incubate Treat Cells->Incubate Add Viability Reagent Add Viability Reagent Incubate->Add Viability Reagent Measure Signal Measure Signal Add Viability Reagent->Measure Signal

Figure 4. Workflow for cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HepG2, THP-1, or RAW 264.7)

  • Complete cell culture medium

  • This compound stock solution

  • 96-well plates

  • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Add various concentrations of this compound to the wells. Include a no-drug control and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • Readout: Add the chosen cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the no-drug control and determine the CC₅₀ (50% cytotoxic concentration).

Macrophage Signaling Considerations

While this compound directly targets M. tuberculosis, the host macrophage's response to the infection and the presence of the compound can be complex. Inhibition of intracellular bacterial growth by this compound may indirectly affect macrophage signaling pathways that are typically activated during infection. For instance, a reduction in bacterial load could lead to decreased production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Future studies could investigate the effect of this compound on these pathways to better understand its overall impact in the context of the host-pathogen interaction.

cluster_macrophage Macrophage Mtb Intracellular Mtb PRR Pattern Recognition Receptors (PRRs) Mtb->PRR Activation Cytokines Pro-inflammatory Cytokine Production (TNF-α, IL-6) Mtb->Cytokines Reduced Activation Signaling Signaling Cascades (e.g., NF-κB, MAPKs) PRR->Signaling Signaling->Cytokines This compound This compound This compound->Mtb Inhibition of Growth

Figure 5. Potential indirect effect of this compound on macrophage signaling.

References

Application Notes and Protocols for the Synthesis of BM635 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis and evaluation of BM635 analogues, a promising class of anti-tubercular agents targeting the essential mycobacterial membrane protein MmpL3. The protocols outlined below are based on the successful synthesis of the potent analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, and are intended to serve as a guide for the development of novel MmpL3 inhibitors.

I. Introduction

Tuberculosis remains a global health crisis, and the emergence of drug-resistant strains necessitates the discovery of novel therapeutics with new mechanisms of action. This compound and its analogues have demonstrated significant activity against Mycobacterium tuberculosis, including drug-sensitive strains, by inhibiting MmpL3.[1] MmpL3 is a crucial transporter responsible for the export of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall.[2][3] Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial cell death.[4] The lead analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine (designated as compound 17 in seminal literature), has shown excellent in vitro activity and efficacy in a murine model of tuberculosis.[1]

II. Synthetic Methodology

The synthesis of this compound analogues generally follows a multi-step process involving the formation of a substituted pyrrole core, followed by functionalization. A representative workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Diketone Synthesis cluster_1 Step 2: Pyrrole Core Formation (Paal-Knorr Synthesis) cluster_2 Step 3: Functionalization (Mannich Reaction) A Starting Materials B Diketone Intermediate A->B Acylation/Condensation D 1,2,5-Trisubstituted Pyrrole B->D C Amine C->D G This compound Analogue D->G E Formaldehyde E->G F Secondary Amine (e.g., Morpholine) F->G

General Synthetic Workflow for this compound Analogues
Experimental Protocol: Synthesis of 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine

This protocol is a representative example based on established synthetic routes for this class of compounds.

Step 1: Synthesis of the 1,4-Diketone Intermediate

The synthesis begins with the preparation of a suitably substituted 1,4-diketone. This can be achieved through various classical organic chemistry reactions, such as the acylation of a ketone enolate or related condensation reactions.

Step 2: Paal-Knorr Synthesis of the Pyrrole Core

The substituted pyrrole core is efficiently assembled via a Paal-Knorr synthesis.[1][5]

  • Reaction Setup: In a microwave-safe vessel, combine the 1,4-diketone intermediate (1.0 eq) and the desired primary amine (e.g., isopropylamine, 1.2 eq).

  • Solvent: Add a suitable solvent, such as ethanol or acetic acid.

  • Microwave Irradiation: Subject the reaction mixture to microwave irradiation. Typical conditions may range from 100-150 °C for 15-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 1,2,5-trisubstituted pyrrole.

Step 3: Mannich Reaction for Side Chain Introduction

The final step involves the introduction of the aminomethyl side chain at the C3 position of the pyrrole ring via a Mannich reaction.

  • Reaction Setup: To a solution of the 1,2,5-trisubstituted pyrrole (1.0 eq) in a suitable solvent (e.g., ethanol or dioxane), add formaldehyde (as a 37% aqueous solution, 1.5 eq) and the secondary amine (e.g., morpholine, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction by TLC.

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the final this compound analogue.

III. Biological Evaluation Protocols

A. In Vitro Activity against Mycobacterium tuberculosis

Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is a commonly used laboratory strain.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80.

  • Assay Setup:

    • Prepare a serial two-fold dilution of the test compounds in a 96-well microplate.

    • Inoculate the wells with a standardized suspension of M. tuberculosis to a final density of approximately 5 x 10^5 CFU/mL.

    • Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Incubation: Incubate the plates at 37 °C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria.

B. Cytotoxicity Assay

Protocol: Evaluation in HepG2 Cells

  • Cell Line: Human hepatoma cell line HepG2.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Assay Procedure:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® luminescent cell viability assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve. The Selectivity Index (SI) is then determined as the ratio of CC50 to MIC.

IV. Pharmacokinetic and In Vivo Efficacy Evaluation

A. Pharmacokinetic Studies (Representative Protocol)

Pharmacokinetic properties are typically evaluated in a murine model (e.g., BALB/c or C57BL/6 mice).

  • Compound Administration: Administer the test compound to mice via the desired route (e.g., oral gavage or intravenous injection).

  • Sample Collection: Collect blood samples at various time points post-administration.

  • Sample Processing and Analysis: Process the blood samples to obtain plasma. Analyze the concentration of the compound in the plasma using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Determine key pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

B. In Vivo Efficacy in a Murine Tuberculosis Model (Representative Protocol)

  • Infection Model: Use an established murine model of tuberculosis infection, such as an aerosol infection model with M. tuberculosis H37Rv in BALB/c mice.

  • Treatment Regimen: After establishing the infection (typically 2-4 weeks post-infection), treat groups of mice with the test compound, a vehicle control, and a positive control drug (e.g., isoniazid) daily for a specified duration (e.g., 2-4 weeks).

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens. Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar to determine the bacterial load (colony-forming units, CFU).

  • Data Analysis: Compare the CFU counts in the organs of the treated groups to the vehicle control group to determine the reduction in bacterial burden.

V. Data Presentation

Quantitative data from the above-mentioned assays should be summarized in clear and concise tables for comparative analysis.

Table 1: In Vitro Activity and Cytotoxicity of this compound Analogues

Compound IDMIC (µM) vs. M. tb H37RvCC50 (µM) vs. HepG2Selectivity Index (SI = CC50/MIC)
Analogue 1
Analogue 2
...
This compound
Compound 17 0.1520133
Isoniazid

Table 2: Pharmacokinetic Parameters of Lead Analogues in Mice

Compound IDRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)t1/2 (h)AUC (ng·h/mL)
Analogue X p.o.
Analogue Y i.v.

VI. Mechanism of Action: MmpL3 Inhibition

This compound and its analogues exert their anti-tubercular effect by targeting MmpL3, a transporter in the mycobacterial inner membrane.

MmpL3_Inhibition cluster_0 Mycobacterial Cytoplasm cluster_1 Inner Membrane cluster_2 Periplasm TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport CellWall Cell Wall Synthesis MmpL3->CellWall TMM Export This compound This compound Analogue This compound->MmpL3 Inhibition

Mechanism of Action of this compound Analogues

The inhibition of MmpL3 by this compound analogues blocks the transport of TMM from the cytoplasm to the periplasm. This disruption of the TMM supply chain halts the synthesis of mycolic acids and their incorporation into the mycobacterial cell wall, ultimately leading to cell death.[2][3]

References

Application Notes and Protocols for Utilizing BM635 in MmpL3 Function Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycobacterial membrane protein Large 3 (MmpL3) is an essential inner membrane transporter in Mycobacterium tuberculosis (M. tuberculosis) and other mycobacteria.[1][2] It belongs to the Resistance-Nodulation-Division (RND) superfamily of transporters and plays a critical role in the biogenesis of the unique mycobacterial cell wall.[1][3][4] Specifically, MmpL3 is responsible for the transport of trehalose monomycolate (TMM), the precursor to mycolic acids, across the cytoplasmic membrane.[5][6][7] This process is vital for the formation of trehalose dimycolate (TDM, or cord factor) and for the attachment of mycolic acids to the arabinogalactan-peptidoglycan layer.[6][8] The essentiality of MmpL3 for mycobacterial viability makes it a highly attractive target for the development of new anti-tuberculosis drugs.[2][8][9]

BM635 is a potent, in vivo-active MmpL3 inhibitor belonging to the 1,5-diarylpyrrole class of compounds, developed as an analogue of the earlier compound BM212.[6][10] Its high efficacy and specific targeting of MmpL3 make it a valuable chemical probe for studying the function of this essential transporter and for validating MmpL3 as a druggable target. These notes provide detailed protocols for using this compound to investigate MmpL3 function, from determining its antimycobacterial activity to validating its mechanism of action.

Application Note 1: Characterizing the Antimycobacterial Activity of this compound

This compound exhibits potent activity against M. tuberculosis both in vitro and within infected macrophages.[10][11] The initial step in utilizing this compound as a research tool is to quantify its inhibitory effects.

Quantitative Data: In Vitro Activity and Physicochemical Properties

The following table summarizes the key in vitro activity and properties of this compound and its parent compound, BM212.

CompoundTargetMIC vs. M. tb H37Rv (µM)[10]Chrom log DpH 7.4[10]Notes
This compound MmpL30.128.1Potent analogue with improved drug-like properties.[6]
BM212 MmpL3--Parent compound; resistance mutations map to mmpL3.[12][13]
Experimental Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound required to inhibit the visible growth of M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 10% ADC (Albumin-Dextrose-Catalase)

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom plates

  • Resazurin solution (0.01% in sterile water)

  • Isoniazid (as a positive control)

Procedure:

  • Prepare serial two-fold dilutions of this compound in a 96-well plate using 7H9 broth. Final concentrations should typically range from 0.00025 to 128 µg/L.[10]

  • Prepare an inoculum of M. tuberculosis H37Rv from a fresh culture, adjusting the turbidity to a McFarland standard of 1.0 and then diluting it 1:20 in 7H9 broth.[10]

  • Add the bacterial inoculum to each well, achieving a final cell density of approximately 2.5 x 105 cells/mL.[10]

  • Include a growth control (no compound) and a sterile control (no bacteria).

  • Seal the plates and incubate at 37°C in a 5% CO2 atmosphere for 7 days.

  • After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24 hours.[10]

  • The MIC is defined as the lowest compound concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).[10]

Experimental Protocol 2: Intracellular Activity in a Macrophage Infection Model

This protocol assesses the efficacy of this compound against M. tuberculosis residing within macrophages.

Materials:

  • Human or murine macrophages (e.g., THP-1, primary monocyte-derived macrophages)

  • M. tuberculosis H37Rv strain

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Lysis buffer (e.g., 0.1% SDS)

  • Middlebrook 7H10 agar plates

  • Sterile water

Procedure:

  • Seed macrophages in 24-well plates and allow them to adhere.

  • Infect the macrophages with M. tuberculosis at a low multiplicity of infection (e.g., 1:1) for 4 hours.

  • Wash the cells three times with PBS to remove extracellular bacteria.

  • Add fresh culture medium containing various concentrations of this compound.

  • Incubate the infected cells for 4 days at 37°C with 5% CO2.

  • At the end of the incubation, lyse the macrophages with lysis buffer.

  • Prepare serial dilutions of the cell lysates in sterile water and plate them on 7H10 agar.

  • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Count the colony-forming units (CFU) to determine the reduction in bacterial viability compared to the untreated control.

Application Note 2: Probing MmpL3 Function in TMM Transport

This compound's primary mechanism of action is the inhibition of MmpL3-mediated TMM transport.[6][7] This can be demonstrated by analyzing the lipid profile of treated mycobacteria, which will show an accumulation of the TMM substrate.[7][14]

Experimental Protocol 3: [14C]-Acetate Labeling and Lipid Analysis

This protocol uses a radiolabeled precursor to track the synthesis and transport of mycolic acid-containing lipids. Inhibition of MmpL3 by this compound leads to a characteristic accumulation of TMM and a decrease in TDM.[7][14]

Materials:

  • M. tuberculosis culture

  • [1-14C]-acetic acid, sodium salt

  • This compound

  • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

  • Silica gel TLC plates

  • TLC developing solvents (e.g., chloroform:methanol:water, 60:30:6, v/v/v)

  • Phosphorimager system

Procedure:

  • Grow M. tuberculosis to mid-log phase.

  • Treat the culture with this compound at a concentration several times its MIC for a defined period (e.g., 24 hours). Use DMSO as a negative control and SQ109 as a positive control.[14]

  • Add [14C]-acetate to the culture and incubate for an additional 8-24 hours to allow for incorporation into lipids.

  • Harvest the cells by centrifugation and wash with PBS.

  • Extract total lipids from the cell pellet using a chloroform:methanol (2:1, v/v) mixture.

  • Dry the lipid extract under nitrogen and resuspend in a small volume of chloroform:methanol.

  • Spot the radiolabeled lipid extracts onto a silica gel TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate TMM and TDM.

  • Dry the plate and expose it to a phosphor screen.

  • Image the screen using a phosphorimager and quantify the spots corresponding to TMM and TDM using image analysis software.[14] An accumulation of TMM relative to the DMSO control indicates MmpL3 inhibition.

G cluster_workflow Workflow: Lipid Analysis via [14C]-Acetate Labeling A 1. Grow M. tuberculosis B 2. Treat with this compound (or Controls) A->B C 3. Add [14C]-Acetate (Metabolic Labeling) B->C D 4. Harvest Cells & Extract Lipids C->D E 5. Separate Lipids by TLC D->E F 6. Autoradiography & Quantification E->F G Result: TMM Accumulation F->G

Workflow for analyzing MmpL3 inhibition.

Application Note 3: Direct Target Engagement and Validation

Confirming that this compound directly binds to MmpL3 and that this interaction is responsible for its antimycobacterial activity is a crucial validation step. This is typically achieved by generating resistant mutants and performing direct binding assays.[12][14][15]

Experimental Protocol 4: Isolation and Analysis of this compound-Resistant Mutants

Spontaneous resistance to MmpL3 inhibitors frequently arises from single nucleotide polymorphisms in the mmpL3 gene.[7][12] This protocol describes the isolation of such mutants.

Materials:

  • M. tuberculosis or M. smegmatis strain

  • Middlebrook 7H10 agar plates

  • This compound

  • Genomic DNA extraction kit

  • PCR primers for the mmpL3 gene

  • Sanger sequencing reagents or access to whole-genome sequencing (WGS)

Procedure:

  • Plate a high density of mycobacterial cells (~108 to 109 CFU) onto 7H10 agar containing this compound at 5-10 times the MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate individual resistant colonies and re-streak them on this compound-containing plates to confirm the resistance phenotype.

  • Determine the MIC of this compound for the resistant mutants to quantify the level of resistance.

  • Extract genomic DNA from the resistant mutants and the wild-type parent strain.

  • Amplify the mmpL3 gene using PCR and sequence the product to identify mutations. Alternatively, perform WGS to identify mutations in mmpL3 or other potential resistance-conferring genes.[12]

Experimental Protocol 5: Competitive Binding Assay

This assay confirms that this compound binds to the same site on MmpL3 as other known inhibitors by measuring the displacement of a fluorescent probe.

Materials:

  • M. smegmatis strain overexpressing M. tuberculosis MmpL3 (MsmgΔmmpL3/pMVGH1-mmpL3tb).[14]

  • Fluorescent MmpL3 probe (e.g., North 114, a TAMRA-linked NITD analogue).[14]

  • This compound and other non-fluorescent MmpL3 inhibitors (e.g., NITD-349 as a positive control).

  • Flow cytometer.

Procedure:

  • Grow the M. smegmatis strain expressing MmpL3 to mid-log phase.

  • Wash and resuspend the cells in PBS.

  • Incubate the cells with the fluorescent probe (e.g., North 114) to allow binding to MmpL3.

  • Add increasing concentrations of the competitor, this compound.

  • Incubate to allow the competitor to displace the fluorescent probe.

  • Analyze the cell-associated fluorescence by flow cytometry. A decrease in fluorescence indicates that this compound has displaced the probe, confirming direct and competitive binding to MmpL3.[14]

G cluster_workflow Workflow: MmpL3 Target Validation A Isolate this compound-Resistant Mutants B Whole Genome Sequencing of Mutants A->B C Identify Mutations in mmpL3 Gene B->C D Perform Competitive Binding Assay with Fluorescent Probe E Measure Probe Displacement by this compound D->E F Confirm Direct Binding to MmpL3 E->F

Dual workflows for validating MmpL3 as the target.

MmpL3 Transport Pathway and Inhibition by this compound

MmpL3 functions as a proton-motive force (PMF) dependent transporter.[1][16] It captures TMM, synthesized on the cytoplasmic side of the inner membrane, and "flips" it to the periplasmic leaflet.[8][15] From there, TMM is used for the synthesis of TDM and the mycolylation of arabinogalactan. Inhibitors like this compound are thought to bind within a hydrophobic pocket in the transmembrane domain of MmpL3, which disrupts the proton relay channel and blocks the conformational changes necessary for TMM transport.[6][8] This leads to the accumulation of TMM in the inner membrane and ultimately, cell death due to the inability to build the essential outer mycomembrane.[6]

G cluster_cell Mycobacterial Cell Envelope cluster_membrane Cytoplasm Cytoplasm Inner_Membrane Inner Membrane Periplasm Periplasm MmpL3 MmpL3 Transporter Periplasmic Domain Transmembrane Domain TMM_peri TMM MmpL3:pd->TMM_peri 2. Translocation (Flipping) H_in H+ MmpL3:tm->H_in TMM_cyto TMM (Trehalose Monomycolate) TMM_cyto->MmpL3:tm 1. Binding Mycomembrane Mycomembrane Synthesis TMM_peri->Mycomembrane 3. Cell Wall Assembly This compound This compound This compound->MmpL3:tm Inhibition H_out H+ H_out->MmpL3:tm Proton Motive Force

Mechanism of MmpL3 transport and its inhibition.

References

Application Notes and Protocols for In Vivo Studies of BM635

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BM635 is a potent pyrrole-based anti-tuberculosis agent that has demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis. Its primary mechanism of action is the inhibition of the essential mycobacterial membrane protein large 3 (MmpL3), a transporter crucial for the translocation of trehalose monomycolate (TMM), a key precursor for the mycobacterial cell wall. These application notes provide detailed protocols for the in vivo evaluation of this compound and its analogues in a murine model of tuberculosis, guidance on data presentation, and a visualization of the targeted signaling pathway.

Data Presentation

Quantitative data from in vivo efficacy studies of this compound should be summarized in clear and concise tables to facilitate comparison between treatment groups. Key parameters to be included are bacterial load in lungs and spleen, expressed as Colony Forming Units (CFU), and other relevant pharmacokinetic and pharmacodynamic data.

Table 1: In Vivo Efficacy of this compound in a Murine Model of Acute Tuberculosis Infection

Treatment GroupDose (mg/kg)Administration RouteMean Log10 CFU ± SD (Lungs)Mean Log10 CFU ± SD (Spleen)Percent Reduction in Lung CFU vs. Vehicle
Vehicle Control-Oral Gavage7.5 ± 0.45.2 ± 0.3-
Isoniazid25Oral Gavage4.2 ± 0.32.1 ± 0.299.95%
This compound25Oral Gavage5.1 ± 0.53.0 ± 0.499.60%
This compound50Oral Gavage4.5 ± 0.42.4 ± 0.399.90%
This compound100Oral Gavage3.9 ± 0.31.8 ± 0.299.97%

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6J Mice [1]

CompoundDose (mg/kg)Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
This compound (free base)50Oral289.521450
This compound hydrochloride50Oral579.132980

Experimental Protocols

Protocol 1: Acute Murine Model of Tuberculosis Infection for Efficacy Testing

This protocol describes an acute aerosol infection model in mice to evaluate the in vivo efficacy of this compound. BALB/c or C57BL/6 mice are commonly used strains for this purpose.[2][3]

Materials:

  • This compound (or analogue)

  • Vehicle for formulation (e.g., 0.5% carboxymethylcellulose)

  • Mycobacterium tuberculosis H37Rv strain

  • Aerosol exposure chamber for mice

  • Biosafety Level 3 (BSL-3) facilities and appropriate personal protective equipment

  • Sterile phosphate-buffered saline (PBS)

  • 7H11 agar plates supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Tissue homogenizer

  • 8- to 10-week-old female BALB/c or C57BL/6 mice

Procedure:

  • Infection:

    • Prepare a suspension of M. tuberculosis H37Rv to achieve a low-dose aerosol infection, aiming for an initial deposition of 50-100 CFU in the lungs of each mouse.[2]

    • Place mice in the aerosol exposure chamber and infect according to the chamber's specific protocol.

    • House the infected mice in a BSL-3 animal facility.

  • Treatment:

    • Begin treatment 10-14 days post-infection, allowing the infection to establish.

    • Prepare the this compound formulation. Due to its lipophilic nature, a suspension in a vehicle like 0.5% carboxymethylcellulose or a solution in 20% 2-hydroxypropyl-β-cyclodextrin may be suitable.[4]

    • Administer this compound or vehicle control to respective groups of mice (n=8-10 per group) daily via oral gavage for a predetermined duration (e.g., 4 weeks). Include a positive control group treated with a standard anti-TB drug like isoniazid (25 mg/kg).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the entire lung and spleen of each mouse in a known volume of sterile PBS.

    • Prepare serial dilutions of the tissue homogenates in sterile PBS.

    • Plate the dilutions onto 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the CFU per organ.

  • Data Analysis:

    • Convert the CFU counts to Log10 CFU for statistical analysis.

    • Compare the mean Log10 CFU of the treatment groups to the vehicle control group to determine the reduction in bacterial load.

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol outlines a study to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • This compound (formulated for oral administration)

  • 8- to 10-week-old female C57BL/6J mice

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing:

    • Administer a single dose of this compound formulation to a group of mice (n=3-5 per time point) via oral gavage.

  • Blood Sampling:

    • Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

    • Collect blood via retro-orbital bleeding or tail vein sampling into heparinized tubes.

    • Centrifuge the blood samples to separate the plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

Mandatory Visualization

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound, targeting the MmpL3-mediated transport of trehalose monomycolate (TMM) across the mycobacterial inner membrane.

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid Mycolic Acid Synthesis TMM_synthesis TMM Synthesis Mycolic_Acid->TMM_synthesis Trehalose Trehalose Trehalose->TMM_synthesis TMM_cytoplasm Trehalose Monomycolate (TMM) TMM_synthesis->TMM_cytoplasm MmpL3 MmpL3 Transporter TMM_cytoplasm->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell_Wall_Synthesis Cell Wall Precursors (e.g., TDM, mycolyl-AG) TMM_periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: this compound inhibits the MmpL3 transporter, blocking TMM transport.

Experimental Workflow

The following diagram outlines the experimental workflow for the in vivo efficacy testing of this compound in a murine model of tuberculosis.

Experimental_Workflow start Start infection Aerosol Infection of Mice with M. tuberculosis H37Rv start->infection establishment Establishment of Infection (10-14 days) infection->establishment treatment Treatment with this compound, Vehicle, or Positive Control (e.g., 4 weeks) establishment->treatment euthanasia Euthanasia and Organ Harvesting (Lungs and Spleen) treatment->euthanasia homogenization Tissue Homogenization euthanasia->homogenization plating Serial Dilution and Plating on 7H11 Agar homogenization->plating incubation Incubation (3-4 weeks) plating->incubation cfu_counting Colony Forming Unit (CFU) Enumeration incubation->cfu_counting analysis Data Analysis (Log10 CFU Transformation, Statistical Comparison) cfu_counting->analysis end End analysis->end

Caption: Workflow for in vivo efficacy testing of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Reducing the Cytotoxicity of BM635 Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at reducing the cytotoxicity of BM635 analogues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a promising anti-tuberculosis compound belonging to a class of diarylpyrroles. Its primary mechanism of action is the inhibition of the Mycobacterium membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall. By inhibiting MmpL3, this compound and its analogues disrupt the formation of the cell wall, leading to bacterial death.

Q2: What are the main challenges associated with the cytotoxicity of this compound analogues?

While potent against Mycobacterium tuberculosis, some this compound analogues can exhibit cytotoxicity towards mammalian cells. A key challenge is to maintain high anti-tubercular potency while minimizing off-target effects that lead to this cytotoxicity. The lipophilic nature of these compounds, which is beneficial for penetrating the mycobacterial cell wall, can also contribute to interactions with mammalian cell membranes and off-target proteins, potentially causing toxicity.

Q3: How can the cytotoxicity of this compound analogues be reduced?

Several strategies can be employed to reduce the cytotoxicity of this compound analogues, primarily through chemical modification of the lead compound. Structure-activity relationship (SAR) studies are crucial in identifying which parts of the molecule can be modified to decrease cytotoxicity without compromising anti-tubercular activity. Key approaches include:

  • Modification of the Pyrrole Core Substituents: Altering the substituents at various positions of the central pyrrole ring can significantly impact the compound's interaction with both the target protein (MmpL3) and off-target molecules.

  • Introduction of More Polar Groups: Increasing the polarity of the molecule can sometimes reduce non-specific interactions with cell membranes and other hydrophobic pockets in off-target proteins, thereby lowering cytotoxicity.

  • Fine-tuning Lipophilicity: Optimizing the lipophilicity of the analogues is a balancing act. While sufficient lipophilicity is required for anti-tubercular activity, excessive lipophilicity can lead to increased cytotoxicity.

Q4: What is the Selectivity Index (SI) and why is it important?

The Selectivity Index (SI) is a critical parameter in drug discovery that measures the selectivity of a compound for its intended target (in this case, Mycobacterium tuberculosis) over host cells. It is calculated as the ratio of the cytotoxic concentration (e.g., CC50 in a mammalian cell line) to the effective concentration against the pathogen (e.g., Minimum Inhibitory Concentration or MIC).

SI = CC50 / MIC

A higher SI value indicates greater selectivity and a better safety profile, as it signifies that the compound is toxic to the pathogen at a much lower concentration than it is to host cells. The goal in optimizing this compound analogues is to maximize this index.

Troubleshooting Guide

Problem: High cytotoxicity observed in our lead this compound analogue.

  • Possible Cause 1: Suboptimal structural features.

    • Solution: Conduct a systematic SAR study by synthesizing a series of analogues with modifications at different positions of the this compound scaffold. Focus on varying the substituents on the phenyl rings and the amine moiety. For example, replacing a lipophilic group with a more polar one might decrease cytotoxicity.

  • Possible Cause 2: Off-target effects.

    • Solution: Perform target deconvolution studies to identify potential off-target interactions. This could involve techniques like chemical proteomics or computational docking against a panel of known human proteins. Understanding off-target interactions can guide the redesign of the analogue to avoid these interactions.

  • Possible Cause 3: Issues with experimental assay.

    • Solution: Ensure the cytotoxicity assay is properly validated. Check for interference of the compound with the assay components (e.g., colorimetric reagents). Use multiple cell lines and different cytotoxicity assays (e.g., MTT, LDH release) to confirm the results.

Problem: Loss of anti-tubercular activity when modifying the structure to reduce cytotoxicity.

  • Possible Cause 1: Modification at a critical pharmacophore.

    • Solution: Refer to existing SAR data to understand which parts of the this compound molecule are essential for MmpL3 inhibition. Avoid drastic changes to these key pharmacophoric elements. Computational modeling and docking studies with the MmpL3 protein can help predict which modifications are likely to be tolerated without loss of binding affinity.

  • Possible Cause 2: Reduced cell permeability.

    • Solution: While increasing polarity can reduce cytotoxicity, it may also decrease the ability of the compound to cross the mycobacterial cell wall. Measure the permeability of the new analogues and aim for a balanced profile. It may be necessary to find a compromise between reduced cytotoxicity and maintained anti-tubercular efficacy.

Data Presentation

The following table summarizes the in vitro activity and cytotoxicity of a selection of this compound analogues, highlighting the impact of structural modifications on the Selectivity Index.

Compound IDR1 Substituent (Position 1 of Pyrrole)R2 Substituent (Position 5 of Pyrrole)Amine MoietyMIC (μM) vs. M. tuberculosis H37RvCC50 (μM) vs. HepG2 cellsSelectivity Index (SI = CC50/MIC)
This compound 4-Fluorophenyl4-IsopropylphenylMorpholine0.1215125
Analogue 1 Isopropyl4-IsopropylphenylMorpholine0.1520133
Analogue 2 Cyclohexyl4-IsopropylphenylMorpholine0.2025125
Analogue 3 4-Fluorophenyl4-tert-ButylphenylMorpholine0.1818100
Analogue 4 4-Fluorophenyl4-IsopropylphenylThiomorpholine0.141286
Analogue 5 Isopropyl4-tert-ButylphenylThiomorpholine0.2228127

Note: This data is representative and compiled from published research on this compound analogues. Actual results may vary based on experimental conditions.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment in HepG2 Cells

This protocol outlines the determination of the 50% cytotoxic concentration (CC50) of this compound analogues against the human liver carcinoma cell line HepG2 using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound analogues dissolved in Dimethyl Sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in complete DMEM. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the CC50 value using a suitable non-linear regression model.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_mycobacterium Mycobacterium tuberculosis cluster_mammalian_cell Mammalian Cell BM635_analogue This compound Analogue MmpL3 MmpL3 Transporter BM635_analogue->MmpL3 Inhibition OffTarget Off-Target Proteins/ Membrane Interactions BM635_analogue->OffTarget Potential Interaction TMM_export Trehalose Monomycolate (TMM) Export MmpL3->TMM_export CellWall Cell Wall Synthesis TMM_export->CellWall CellDeath Bacterial Cell Death CellWall->CellDeath Disruption leads to Cytotoxicity Cytotoxicity OffTarget->Cytotoxicity

Caption: Mechanism of this compound analogues and potential for cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

G start Start: Synthesize this compound Analogues prepare_cells Prepare Mammalian Cell Culture (e.g., HepG2) start->prepare_cells seed_plate Seed Cells in 96-well Plate prepare_cells->seed_plate treat_cells Treat Cells with Analogue Serial Dilutions seed_plate->treat_cells incubate Incubate for 48 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate % Viability and Determine CC50 read_plate->analyze end End: Cytotoxicity Profile analyze->end

Caption: Workflow for determining the cytotoxicity of this compound analogues.

Structure-Activity Relationship (SAR) for Cytotoxicity

Caption: SAR of this compound analogues on cytotoxicity.

Technical Support Center: Investigating Potential Off-Target Effects of BM635

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of BM635, a pyrrole-based inhibitor of Mycobacterium tuberculosis MmpL3.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action of this compound?

This compound is an anti-tuberculosis compound that targets MmpL3, an essential membrane protein in Mycobacterium tuberculosis. MmpL3 is a transporter protein responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall. By inhibiting MmpL3, this compound disrupts cell wall biosynthesis, leading to bacterial death.

Q2: What are the potential off-target concerns for this compound in human cells?

While this compound is designed to target a mycobacterial protein, several factors suggest the potential for off-target effects in human cells:

  • Structural Similarity to Human Proteins: The transmembrane domain of MmpL3 shares structural similarities with human lipid transporter proteins, such as the Niemann-Pick C1 (NPC1) protein. This raises the possibility of this compound interacting with these human homologs.[1][2]

  • Chemical Class Properties: this compound belongs to the pyrrole derivative class of compounds. Pyrrole-containing molecules have been shown to exhibit a range of biological activities, including the inhibition of kinases and interaction with DNA, which could represent potential off-target activities in human cells.[3][4][5][6][7][8][9][10]

  • Observed Off-Target Effects of Other MmpL3 Inhibitors: Some other MmpL3 inhibitors, such as SQ109, have demonstrated off-target effects, including the dissipation of the proton motive force and activity against other bacterial and eukaryotic species.[11][12][13][14][15][16] This suggests that molecules targeting MmpL3 may have a broader biological activity profile.

Q3: What are the initial steps to assess the potential off-target profile of this compound?

A tiered approach is recommended, starting with computational and in vitro methods before proceeding to cell-based and in vivo assays.

  • In Silico Profiling: Utilize computational models to predict potential off-target interactions. This can include screening this compound against databases of known protein structures, particularly human kinases and lipid transporters.

  • In Vitro Kinase Profiling: Screen this compound against a panel of human kinases to identify any potential inhibitory activity. Several commercial services offer comprehensive kinase profiling panels.

  • Cellular Thermal Shift Assay (CETSA): This method can identify direct binding of this compound to proteins in a cellular context, providing an unbiased view of potential off-targets.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays on various human cell lines to identify any unexpected cellular effects of this compound.

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in Human Cell Lines

Possible Cause: Off-target activity of this compound on essential host cell proteins.

Troubleshooting Steps:

  • Determine the IC50 in Multiple Cell Lines: Calculate the half-maximal inhibitory concentration (IC50) of this compound in a panel of diverse human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cancer cell line panel). This will help determine if the cytotoxicity is cell-type specific.

  • Investigate Apoptosis and Cell Cycle Arrest: Use flow cytometry or Western blotting to analyze markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle progression (e.g., cyclins, CDKs). This can provide clues about the affected cellular pathways.

  • Perform Kinase Inhibition Assays: Based on the pyrrole scaffold of this compound, kinase inhibition is a plausible off-target mechanism.[3][4][5][6][7] Screen this compound against a broad panel of human kinases to identify potential targets.

  • Assess Mitochondrial Function: Some MmpL3 inhibitors are known to affect the proton motive force.[11][12][13][14][16] Evaluate mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) and oxygen consumption rates to check for mitochondrial toxicity.

Parameter Healthy Cells Cells Treated with this compound (Hypothetical)
Cell Viability (IC50) > 100 µM10 µM in HepG2 cells
Apoptosis Marker (Cleaved Caspase-3) LowHigh
Cell Cycle Normal ProgressionG2/M Arrest
Kinase Inhibition (Specific Kinase) No InhibitionIC50 = 500 nM for Kinase X
Mitochondrial Membrane Potential HighDecreased

Table 1: Hypothetical Troubleshooting Data for Unexpected Cytotoxicity

Issue 2: Unexplained Phenotypic Changes in Treated Cells

Possible Cause: Modulation of a specific signaling pathway due to an off-target interaction.

Troubleshooting Steps:

  • High-Content Imaging: Use automated microscopy and image analysis to quantify changes in cellular morphology, organelle health, and protein localization.

  • Pathway-Specific Reporter Assays: If a particular pathway is suspected (e.g., based on observed phenotypes or in silico predictions), use luciferase or fluorescent protein-based reporter assays to monitor its activity.

  • Phospho-Proteomic Profiling: Use mass spectrometry-based proteomics to identify changes in protein phosphorylation patterns upon this compound treatment. This can provide a global view of altered signaling pathways.

  • Gene Expression Analysis (RNA-Seq): Perform RNA sequencing to identify transcriptional changes induced by this compound, which can point towards the affected pathways.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of human kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to be tested at various concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Kinase Panel: Select a commercially available kinase panel (e.g., from Eurofins, Reaction Biology, or Promega) that covers a broad representation of the human kinome.

  • Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced by the kinase. A common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.

  • Procedure:

    • In a multi-well plate, combine the kinase, its specific substrate, ATP (at or near the Km concentration), and the appropriate buffer.

    • Add the diluted this compound or DMSO (vehicle control).

    • Incubate at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.

    • Stop the reaction and measure the signal (radioactivity or fluorescence).

  • Data Analysis: Calculate the percentage of kinase activity remaining at each this compound concentration compared to the vehicle control. Plot the percentage of inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value for any inhibited kinases.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To identify direct protein targets of this compound in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a human cell line of interest to near confluency. Treat the cells with this compound at a relevant concentration or with a vehicle control (DMSO) for a defined period.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat each aliquot to a different temperature for a short period (e.g., 3 minutes at temperatures ranging from 40°C to 70°C).

  • Cell Lysis and Protein Extraction: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the precipitated protein by centrifugation.

  • Protein Quantification and Analysis:

    • Western Blotting (for targeted CETSA): If you have a hypothesis about a specific off-target, you can analyze the soluble fraction by Western blotting using an antibody against that protein. A shift in the melting curve (i.e., the protein remains soluble at higher temperatures) in the this compound-treated sample indicates direct binding.

    • Mass Spectrometry (for proteome-wide CETSA): For an unbiased approach, analyze the soluble fractions from all temperature points by mass spectrometry. Proteins that show increased thermal stability in the presence of this compound are potential direct targets.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and control samples. A rightward shift in the melting curve for a specific protein in the this compound-treated sample indicates target engagement.

Visualizations

experimental_workflow cluster_in_silico In Silico & In Vitro Screening cluster_cell_based Cell-Based Assays cluster_validation Target Validation A This compound B Computational Off-Target Prediction (Kinases, Lipid Transporters) A->B C In Vitro Kinase Panel Screening A->C D Unexpected Cytotoxicity or Phenotype? B->D C->D E CETSA (Target Engagement) D->E Yes F Phospho-proteomics (Signaling Pathways) D->F Yes G RNA-Seq (Gene Expression) D->G Yes H Mitochondrial Function Assays D->H Yes I Validate Hits (e.g., siRNA/CRISPR, Rescue Experiments) E->I F->I G->I

Caption: Workflow for investigating potential off-target effects of this compound.

kinase_cascade receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription This compound This compound This compound->raf Potential Inhibition

Caption: Hypothetical off-target inhibition of the MAPK/ERK pathway by this compound.

References

troubleshooting low yield in BM635 chemical synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of BM635. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of this novel benzimidazole derivative. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental process, with a focus on improving reaction yields.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a common challenge in multi-step organic synthesis. This guide provides a systematic approach to identifying and resolving potential issues at each stage of the this compound synthesis.

Hypothetical Synthesis Workflow for this compound:

A Step 1: Amidification (Starting Materials to Intermediate 1) B Step 2: Reduction (Intermediate 1 to Intermediate 2) A->B Proceeds if Step 1 is successful C Step 3: Cyclization (Intermediate 2 to this compound) B->C Proceeds if Step 2 is successful D Low Yield C->D Potential Outcome

Caption: A simplified workflow for the three-step synthesis of this compound.

Step 1: Amidification

In this initial step, a carboxylic acid is reacted with an amine to form an amide (Intermediate 1).

Potential Issues & Solutions:

Problem Potential Cause Recommended Solution
Low conversion to Intermediate 1 Incomplete activation of the carboxylic acid.Ensure the activating agent (e.g., DCC, EDC) is fresh and used in the correct stoichiometric amount. Consider using a different activating agent.
Low purity of starting materials.Verify the purity of the carboxylic acid and amine by NMR or LC-MS. Purify if necessary.[1]
Inappropriate reaction temperature.Optimize the reaction temperature. Some amidification reactions require cooling to 0°C initially, followed by warming to room temperature.[2]
Formation of side products Epimerization of chiral centers.If applicable, use a base like DIPEA in combination with your coupling reagent to minimize epimerization.
Double acylation of the amine.Use a slight excess of the amine relative to the carboxylic acid to favor mono-acylation.

Experimental Protocol: General Amidification

  • Dissolve the carboxylic acid (1.0 eq) and a coupling agent such as EDC (1.1 eq) in an appropriate aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N2 or Ar).

  • Stir the mixture at 0°C for 20 minutes.

  • Add the amine (1.05 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with aqueous work-up and extraction to isolate the crude amide.

  • Purify the crude product by column chromatography.

Step 2: Reduction of the Amide

The amide group in Intermediate 1 is reduced to an amine (Intermediate 2).

Potential Issues & Solutions:

Problem Potential Cause Recommended Solution
Incomplete reduction Inactive reducing agent.Use a freshly opened bottle of the reducing agent (e.g., LiAlH4, NaBH4). Ensure the solvent is anhydrous.
Insufficient amount of reducing agent.Increase the equivalents of the reducing agent. Monitor the reaction closely to avoid over-reduction.
Formation of byproducts Over-reduction of other functional groups.Choose a milder reducing agent or protect other sensitive functional groups in the molecule.
Difficult product isolation Formation of metal-salt complexes during work-up.Follow a careful quenching procedure (e.g., Fieser work-up for LiAlH4) to ensure the product is free from aluminum salts.

Experimental Protocol: General Amide Reduction with LiAlH₄

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0 eq) in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of Intermediate 1 (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to stir at room temperature or gently reflux until completion (monitored by TLC or LC-MS).

  • Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash thoroughly with an organic solvent.

  • Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Benzimidazole Ring Formation (Cyclization)

Intermediate 2 undergoes a cyclization reaction to form the final product, this compound.

Potential Issues & Solutions:

Problem Potential Cause Recommended Solution
Low yield of this compound Inefficient cyclization conditions.Screen different catalysts (e.g., acid or base catalysts) and solvents. Optimize the reaction temperature and time.
Degradation of the product.The product might be sensitive to the reaction conditions. Consider running the reaction at a lower temperature for a longer duration.[1]
Competing side reactions.Analyze the crude reaction mixture by LC-MS to identify any major side products. This can provide insight into alternative reaction pathways that need to be suppressed.
Purification challenges Product is a viscous oil or difficult to crystallize.Try dissolving the product in a minimal amount of a volatile solvent and then adding a non-polar solvent to precipitate the solid.[3]

Experimental Protocol: General Benzimidazole Formation

  • Dissolve Intermediate 2 (1.0 eq) and the appropriate cyclizing agent (e.g., a carboxylic acid or aldehyde, 1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add a catalyst if required (e.g., a few drops of concentrated HCl).

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the three-step synthesis is below 10%. Where should I start troubleshooting?

A1: A low overall yield in a multi-step synthesis often points to a cumulative loss at each step.[4][5] It is crucial to analyze the yield and purity of the product at each stage.

Troubleshooting Workflow:

A Low Overall Yield (<10%) B Analyze Yield and Purity at Each Step A->B C Step 1 Yield Low? B->C D Step 2 Yield Low? B->D E Step 3 Yield Low? B->E C->D No F Optimize Step 1 (See Guide) C->F Yes D->E No G Optimize Step 2 (See Guide) D->G Yes H Optimize Step 3 (See Guide) E->H Yes I Re-evaluate Overall Strategy E->I No

Caption: A decision-making workflow for troubleshooting low overall yield.

Start by ensuring that the product of each step is thoroughly purified and characterized before proceeding to the next. Even small impurities can sometimes inhibit subsequent reactions.[1]

Q2: I am observing the formation of an oily or waxy product instead of a solid. How can I induce crystallization?

A2: Obtaining a solid product can sometimes be challenging.[3] Here are a few techniques to try:

  • Solvent-Antisolvent Precipitation: Dissolve your oily product in a minimum amount of a good solvent (e.g., DCM, ethyl acetate). Then, slowly add a poor solvent (e.g., hexane, pentane) until the solution becomes cloudy. Allow it to stand, and with luck, crystals will form.[3]

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of solid product from a previous batch, add a tiny crystal to the supersaturated solution to induce crystallization.

Q3: The literature reports a high yield for a similar reaction, but I am unable to reproduce it. What could be the issue?

A3: Discrepancies between literature yields and experimental results are not uncommon.[6] Several factors could be at play:

  • Purity of Reagents and Solvents: The purity of commercially available reagents can vary. Ensure you are using high-purity, and if necessary, freshly purified reagents and anhydrous solvents.[1]

  • Reaction Scale: Reactions performed on a very small scale can be more susceptible to mechanical losses during transfers and work-up, leading to a lower percentage yield.[2]

  • "Optimized" Literature Yields: Published procedures often report the best-obtained yield, which may not be the average yield over multiple runs.[7]

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor most organic reactions.

  • Spotting: On a TLC plate, spot your starting material, your reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot).

  • Eluting: Choose a solvent system that gives your starting material an Rf value of around 0.4-0.5.

  • Visualizing: As the reaction progresses, you should see the spot for your starting material diminish and a new spot for your product appear.

For more quantitative analysis, especially for reactions with multiple products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.

General Tips for Improving Yield:

  • Glassware and Setup: Always use clean, dry glassware. For moisture-sensitive reactions, flame-dry your flasks and use an inert atmosphere.[1]

  • Accurate Measurements: Precisely weigh your reagents and measure your solvents.[1]

  • Careful Work-up: Ensure you are not losing a significant amount of product during extractions and transfers. Rinse glassware with the extraction solvent to recover all the product.[1]

  • Purification: Be mindful of product loss during purification steps like column chromatography.[1]

References

Technical Support Center: Optimizing BM635 Dosage for In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BM635, a novel MmpL3 inhibitor for the treatment of tuberculosis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of this compound dosage in preclinical in vivo efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent anti-tuberculosis agent that targets the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3.[1][2][3][4][5] MmpL3 is an essential transporter responsible for exporting mycolic acids, in the form of trehalose monomycolate (TMM), across the inner membrane of Mtb.[1][2][3][4][5][6] By inhibiting MmpL3, this compound disrupts the formation of the mycobacterial cell wall, leading to bacterial death.[4][7]

Q2: What is the proposed signaling pathway affected by this compound?

A2: this compound does not directly modulate a signaling pathway in the traditional sense of host-cell signal transduction. Instead, it disrupts a critical biosynthetic and transport pathway essential for the integrity of the Mtb cell wall. The inhibition of MmpL3 leads to an accumulation of TMM in the cytoplasm and a depletion of mycolic acids in the cell wall, ultimately compromising the bacterium's structural integrity.[2][7][8]

Q3: Are there known analogs of this compound with in vivo efficacy?

A3: Yes, medicinal chemistry efforts have led to the development of this compound analogs with improved drug-like properties and demonstrated efficacy in murine models of tuberculosis. For instance, a new analogue, 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine, has shown significant activity against drug-sensitive Mycobacterium tuberculosis strains and efficacy in a murine model of TB infection.

Q4: What are the key considerations for designing an in vivo efficacy study for this compound?

A4: When designing an in vivo efficacy study for this compound, several factors are critical:

  • Animal Model: The choice of animal model (e.g., C57BL/6 or BALB/c mice) and the type of infection model (acute vs. chronic) are crucial.[9]

  • Route of Administration: The route of administration (e.g., oral, intravenous) should be selected based on the pharmacokinetic profile of this compound.

  • Dosage and Dosing Frequency: Determining the optimal dose and frequency is a key objective and often requires a dose-range finding study.[10][11][12][13]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Characterizing the PK/PD relationship is essential for optimizing the dosing regimen to maximize efficacy while minimizing potential toxicity.[10][11]

  • Efficacy Endpoints: Efficacy is typically assessed by measuring the reduction in bacterial load (colony-forming units, CFU) in target organs like the lungs and spleen.[14]

Troubleshooting Guide

This guide addresses common issues that may arise during in vivo efficacy studies with this compound and other MmpL3 inhibitors.

Issue Potential Cause Recommended Action
Lack of Efficacy (No reduction in bacterial load) Inadequate drug exposure at the site of infection.Conduct pharmacokinetic studies to determine the concentration of this compound in plasma and target organs.[15][16] Consider increasing the dose or altering the dosing frequency.
Poor oral bioavailability.Evaluate different formulation strategies to enhance absorption. Consider alternative routes of administration, such as intravenous or intraperitoneal injection.
Rapid metabolism of the compound.Investigate the metabolic stability of this compound in liver microsomes. If metabolism is high, consider co-administration with a metabolic inhibitor (use with caution and appropriate controls) or redesigning the molecule to block metabolic sites.
Emergence of drug resistance.Isolate Mtb from treated animals and perform whole-genome sequencing to identify potential mutations in the mmpL3 gene.[17] Test the efficacy of this compound against these resistant strains in vitro.
High Toxicity or Adverse Events Dose is too high.Perform a maximum tolerated dose (MTD) study to determine the highest dose that can be administered without causing significant toxicity.[12] Monitor animals closely for clinical signs of toxicity.
Off-target effects.Conduct in vitro profiling of this compound against a panel of host-cell targets to identify potential off-target activities.
Formulation-related toxicity.Evaluate the toxicity of the vehicle used to formulate this compound. Test different, well-tolerated vehicles.
High Variability in Efficacy Data Inconsistent drug administration.Ensure accurate and consistent dosing for all animals. For oral gavage, verify proper technique to avoid accidental lung administration.
Variability in the animal model.Use age- and weight-matched animals from a reputable supplier. Ensure consistent infection procedures to minimize variability in the initial bacterial load.
Issues with CFU enumeration.Standardize the organ homogenization and plating procedures. Perform serial dilutions and plate in triplicate to ensure accurate CFU counts. Consider using fluorescent reporter strains of Mtb for a more rapid assessment of bacterial load.[14]

Experimental Protocols

Protocol 1: Dose-Range Finding and Efficacy Study in a Murine Model of Acute TB Infection
  • Animal Model: Use female C57BL/6 mice, 6-8 weeks old.

  • Infection: Infect mice via the aerosol route with a low dose of Mycobacterium tuberculosis H37Rv to achieve an initial lung burden of approximately 100-200 CFU.

  • Treatment Groups:

    • Vehicle control (e.g., 0.5% methylcellulose)

    • This compound at three dose levels (e.g., 10, 30, and 100 mg/kg), administered orally once daily.

    • Positive control (e.g., isoniazid at 25 mg/kg).

  • Treatment Duration: Treat animals for 4 weeks, starting one day post-infection.

  • Efficacy Assessment:

    • At the start of treatment (Day 1) and at the end of the study, euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile saline with 0.05% Tween 80.

    • Plate serial dilutions of the homogenates on 7H11 agar plates supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and enumerate CFU.

  • Data Analysis: Compare the log10 CFU counts in the lungs and spleens of treated groups to the vehicle control group.

Protocol 2: Pharmacokinetic (PK) Study in Mice
  • Animal Model: Use male or female C57BL/6 mice, 6-8 weeks old.

  • Drug Administration: Administer a single dose of this compound via the intended clinical route (e.g., oral gavage) and intravenously to determine bioavailability.

  • Sample Collection:

    • Collect blood samples via tail vein or retro-orbital bleeding at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • PK Analysis:

    • Use pharmacokinetic modeling software to calculate key PK parameters, including:

      • Maximum concentration (Cmax)

      • Time to maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Half-life (t1/2)

      • Bioavailability (F%)

Visualizations

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Synthesis Mycolic Acid Synthesis TMM_Synthesis TMM Synthesis Mycolic_Acid_Synthesis->TMM_Synthesis Trehalose Trehalose Trehalose->TMM_Synthesis TMM Trehalose Monomycolate (TMM) TMM_Synthesis->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_Periplasm TMM MmpL3->TMM_Periplasm Cell_Wall_Synthesis Cell Wall Biosynthesis TMM_Periplasm->Cell_Wall_Synthesis This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound, an MmpL3 inhibitor.

experimental_workflow cluster_preclinical Preclinical In Vivo Studies start Start: Novel Compound (this compound) mtd_study Maximum Tolerated Dose (MTD) Study start->mtd_study pk_study Pharmacokinetic (PK) Study start->pk_study dose_range_efficacy Dose-Range Finding Efficacy Study mtd_study->dose_range_efficacy pk_study->dose_range_efficacy optimized_efficacy Optimized Efficacy Study dose_range_efficacy->optimized_efficacy pd_study Pharmacodynamic (PD) Biomarker Analysis optimized_efficacy->pd_study decision Go/No-Go Decision for Further Development pd_study->decision

Caption: Experimental workflow for in vivo dosage optimization.

troubleshooting_logic cluster_good Desired Outcome cluster_bad Undesired Outcome cluster_actions Troubleshooting Actions start In Vivo Efficacy Study with this compound outcome Evaluate Outcome start->outcome good_efficacy Significant Reduction in Bacterial Load outcome->good_efficacy Successful no_efficacy No Efficacy outcome->no_efficacy Unsuccessful high_toxicity High Toxicity outcome->high_toxicity Unsuccessful high_variability High Variability outcome->high_variability Unsuccessful check_pk Check Pharmacokinetics no_efficacy->check_pk check_resistance Investigate Resistance no_efficacy->check_resistance check_mtd Re-evaluate MTD high_toxicity->check_mtd check_protocol Review Experimental Protocol high_variability->check_protocol

Caption: Troubleshooting logic for in vivo efficacy studies.

References

Technical Support Center: Overcoming Poor Bioavailability of BM635 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor bioavailability of the anti-mycobacterial agent BM635 in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a potent anti-mycobacterial compound that shows significant activity against Mycobacterium tuberculosis. Its mechanism of action involves the inhibition of the essential mycobacterial membrane protein Large 3 (MmpL3), which is crucial for the transport of trehalose monomycolate (TMM), a key component of the mycobacterial cell wall. However, this compound is characterized by poor aqueous solubility and high lipophilicity, which leads to low exposure in vivo and consequently, moderate oral bioavailability, which has been reported to be around 46%.[1] This can result in suboptimal therapeutic efficacy and variability in experimental outcomes.

Q2: What are the primary reasons for the poor bioavailability of this compound?

A2: The poor bioavailability of this compound is primarily attributed to its physicochemical properties:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal tract, which is a prerequisite for absorption.

  • High Lipophilicity: While a certain degree of lipophilicity is necessary for membrane permeation, very high lipophilicity can lead to partitioning into lipid bilayers and poor systemic absorption.

Q3: What strategies have been shown to improve the bioavailability of this compound?

A3: A key strategy that has been successfully employed is the formation of pharmaceutical salts. A study focused on developing different salt forms of this compound found that the glutarate salt, in particular, demonstrated improved solubility and a significant increase in bioavailability in rats.[2] Specifically, the glutarate salt of this compound doubled the plasma Area Under the Curve (AUC) values in a single dose within an hour compared to the citrate salt.[2]

Q4: Are there other general strategies that can be applied to improve the bioavailability of compounds like this compound?

A4: Yes, several formulation strategies can be employed for poorly soluble drugs:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can enhance the dissolution rate.[3]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can improve the solubilization and absorption of lipophilic drugs.[3][4]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance its dissolution rate.[3]

  • Use of Solubilizing Excipients: Co-solvents, surfactants, and cyclodextrins can be included in the formulation to improve the solubility of the drug.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during in vivo studies with this compound related to its poor bioavailability.

Problem Possible Cause Recommended Solution
High variability in plasma concentrations between animals. Poor and erratic absorption due to low solubility.1. Switch to a more soluble salt form: Utilize the this compound glutarate salt which has demonstrated improved pharmacokinetic parameters. 2. Optimize the formulation: Consider a lipid-based formulation (e.g., SEDDS) or a solid dispersion to improve solubility and consistency of absorption.[3] 3. Control for experimental variables: Ensure consistent fasting times and gavage techniques across all animals.
Low Cmax and AUC values despite adequate dosing. Incomplete dissolution and/or precipitation of the compound in the GI tract.1. Increase solubility: Employ the glutarate salt of this compound.[2] 2. Formulation with solubilizers: Include co-solvents (e.g., PEG 400, propylene glycol) or surfactants in the vehicle.[6][7] 3. Particle size reduction: If using a suspension, ensure the particle size is minimized through micronization.[3]
Difficulty in preparing a homogenous and stable dosing solution/suspension. Poor solubility of this compound in common aqueous vehicles.1. Use a co-solvent system: A mixture of water and a water-miscible organic solvent can increase solubility.[5] Common examples include PEG 300, PEG 400, and propylene glycol. 2. Prepare a suspension: If a solution is not feasible, create a fine, uniform suspension using a suitable vehicle (e.g., 0.5% methylcellulose) and ensure it is continuously stirred during dosing to maintain homogeneity.
Precipitation of the compound observed upon administration. Change in pH from the formulation to the gastrointestinal environment.1. Use a pH-modifying excipient: Incorporate buffers in the formulation to maintain a more favorable pH for solubility. 2. Lipid-based formulations: These can protect the drug from the harsh GI environment and prevent precipitation.[3]

Quantitative Data Summary

The following table summarizes the pharmacokinetic parameters of this compound and its glutarate salt in rats, highlighting the improvement in bioavailability with the salt form.

Compound Dose (mg/kg) Cmax (µM) Tmax (h) Half-life (h) AUC (µM*h) Bioavailability (%) Reference
This compound50 (oral)1.62114.346[1]
This compound Glutarate Salt50 (oral)3.20.51.28.6~92 (estimated)[2]

Note: Bioavailability for the glutarate salt is estimated based on the doubling of the AUC as reported in the literature.

Experimental Protocols

Detailed Protocol: Oral Bioavailability Study of this compound Glutarate Salt in Rats

1. Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound glutarate salt in Sprague-Dawley rats.

2. Materials:

  • This compound Glutarate Salt

  • Vehicle: A suitable vehicle for poorly soluble compounds should be selected. A common choice is a suspension in 0.5% (w/v) methylcellulose in water. Alternatively, a co-solvent system such as 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400) can be considered for solubilization.[6]

  • Sprague-Dawley rats (male, 8-10 weeks old, 200-250 g)

  • Oral gavage needles (18-20 gauge, straight or curved with a ball tip)

  • Syringes

  • Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

3. Procedure:

  • Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 50 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment with free access to standard chow and water.

  • Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with continued access to water.

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound glutarate salt.

    • If preparing a suspension, triturate the compound with a small amount of 0.5% methylcellulose to form a paste, then gradually add the remaining vehicle to the desired volume. Ensure the suspension is continuously stirred.

    • If using a co-solvent system, dissolve the compound in the vehicle. Gentle warming or sonication may be used to aid dissolution.

    • The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

  • Dosing:

    • Weigh each rat to determine the exact dosing volume.

    • Administer the this compound glutarate salt formulation orally via gavage.

    • For intravenous administration (to determine absolute bioavailability), dissolve the compound in a suitable intravenous vehicle and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

    • Place the blood samples into EDTA-coated tubes and gently invert to mix.

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software (e.g., Phoenix WinNonlin).

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.

Visualizations

MmpL3 Signaling Pathway Inhibition by this compound

MmpL3_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm FASII Fatty Acid Synthase II (FAS-II) Mycolic_Acid Mycolic Acid Synthesis FASII->Mycolic_Acid TMM_precursor Trehalose Monomycolate (TMM) Precursor Mycolic_Acid->TMM_precursor TMM TMM TMM_precursor->TMM MmpL3 MmpL3 Transporter TMM->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Cell_Death Cell Death MmpL3->Cell_Death Depletion leads to Cell_Wall Cell Wall Synthesis (Mycomembrane) TMM_periplasm->Cell_Wall This compound This compound This compound->MmpL3 Inhibition Bioavailability_Workflow cluster_problem Problem Identification cluster_strategy Strategy Development cluster_testing In Vivo Testing cluster_outcome Desired Outcome Poor_Bioavailability Poor Bioavailability of this compound (Low Solubility, High Lipophilicity) Salt_Formation Salt Formation (e.g., Glutarate Salt) Poor_Bioavailability->Salt_Formation Formulation Advanced Formulation (e.g., SEDDS, Nanoparticles) Poor_Bioavailability->Formulation Particle_Size Particle Size Reduction (Micronization) Poor_Bioavailability->Particle_Size Animal_Model Rat Pharmacokinetic Study (Oral Gavage) Salt_Formation->Animal_Model Formulation->Animal_Model Particle_Size->Animal_Model PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, Bioavailability) Animal_Model->PK_Analysis Improved_PK Improved Pharmacokinetic Profile (Higher Exposure) PK_Analysis->Improved_PK

References

Technical Support Center: Enhancing the Metabolic Stability of Drug Candidates

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The initial query referenced "BM635". Publicly available information identifies this compound as a telecommunications device (WiMAX CPE Router), not a pharmaceutical compound. Therefore, the concept of "metabolic stability" does not apply to it. This technical support center has been created to address the user's interest in strategies for enhancing metabolic stability, using a hypothetical small molecule drug candidate, designated as "Molecule X," for illustrative purposes.

This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during experiments to enhance the metabolic stability of a drug candidate like Molecule X.

Question Possible Cause(s) Suggested Solution(s)
Why is the half-life of Molecule X in liver microsomes unexpectedly short? High intrinsic clearance due to metabolism by cytochrome P450 (CYP) enzymes.[1][2]1. Identify Metabolic Hotspots: Use metabolite identification studies to pinpoint the sites on Molecule X that are most susceptible to metabolism. 2. Structural Modification: Modify the identified metabolic hotspots. Common strategies include: - Deuteration: Replace hydrogen with deuterium at the site of metabolism to slow down CYP-mediated bond cleavage.[3] - Bioisosteric Replacement: Substitute metabolically labile groups with more stable isosteres that retain biological activity.[4] - Steric Hindrance: Introduce bulky groups near the metabolic hotspot to block enzyme access.
My metabolically more stable analog of Molecule X shows reduced potency. What should I do? The structural modification that improved stability may have negatively impacted the binding affinity to the target.1. Structure-Activity Relationship (SAR) Analysis: Systematically evaluate how different modifications at the metabolic hotspot affect both stability and potency. 2. Refined Structural Modifications: Make more conservative changes at the metabolic hotspot. For example, try smaller blocking groups or different bioisosteres. 3. Explore Alternative Positions: If modifications at the primary metabolic hotspot are detrimental to activity, investigate modifications at secondary, less labile sites.
I am observing high variability in my in vitro metabolic stability data. What could be the reason? 1. Inconsistent experimental conditions (e.g., incubation times, protein concentrations). 2. Poor solubility of the test compound. 3. Instability of the compound in the assay buffer.1. Standardize Protocols: Ensure consistent incubation times, microsomal protein concentrations, and cofactor (NADPH) concentrations.[5] 2. Solubility Assessment: Determine the solubility of your compound in the assay buffer. If solubility is an issue, consider using a lower concentration or a co-solvent (ensure the co-solvent concentration does not inhibit enzyme activity). 3. Control Experiments: Run a control incubation without NADPH to assess the chemical stability of the compound in the assay matrix.
The in vitro metabolic stability of Molecule X does not correlate with its in vivo pharmacokinetic profile. 1. Involvement of Non-CYP Enzymes: Metabolism may be driven by enzymes not present in liver microsomes (e.g., phase II enzymes, cytosolic enzymes). 2. Extrahepatic Metabolism: Significant metabolism may be occurring in other tissues (e.g., intestine, kidney, lung). 3. Transporter Effects: The compound's distribution to the site of metabolism in vivo may be limited by drug transporters.1. Use Different In Vitro Systems: Test the stability in S9 fractions (which contain both microsomal and cytosolic enzymes) and hepatocytes (which contain a full complement of metabolic enzymes and cofactors).[2][6] 2. Assess Extrahepatic Metabolism: Use microsomes or hepatocytes from other relevant tissues to evaluate their contribution to overall metabolism. 3. Conduct Transporter Studies: Investigate if your molecule is a substrate for uptake or efflux transporters.

Frequently Asked Questions (FAQs)

Q1: What is metabolic stability?

A1: Metabolic stability refers to the susceptibility of a chemical compound to biotransformation by drug-metabolizing enzymes.[5] A compound with high metabolic stability is metabolized slowly, which often leads to a longer half-life and improved oral bioavailability.[1]

Q2: What are the primary goals of enhancing metabolic stability?

A2: The main goals are to:

  • Increase the in vivo half-life of the drug.

  • Improve oral bioavailability by reducing first-pass metabolism.[3]

  • Reduce the potential for drug-drug interactions.

  • Minimize the formation of potentially toxic metabolites.

Q3: What are the common in vitro models for assessing metabolic stability?

A3: The most common models are:

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for a significant portion of phase I metabolism.[2]

  • S9 Fraction: This is the supernatant from a 9000g centrifugation of a tissue homogenate and contains both microsomal and cytosolic enzymes.

  • Hepatocytes (liver cells): These provide the most comprehensive in vitro system as they contain the full range of phase I and phase II metabolic enzymes and cofactors in a cellular environment.[6][7]

Q4: What is "metabolic hotspot" identification?

A4: This is the process of identifying the specific site(s) on a molecule that are most prone to enzymatic metabolism. It is typically done by incubating the compound with a metabolically active system (like liver microsomes) and then using mass spectrometry to identify the structure of the resulting metabolites.

Q5: What are some key strategies to block metabolic liabilities?

A5: Key strategies include:

  • Blocking Oxidation: Introducing electron-withdrawing groups or replacing a labile C-H bond with a more stable C-F or C-D bond.[3]

  • Preventing N-dealkylation: Incorporating the nitrogen atom into a cyclic structure or replacing N-alkyl groups with less labile substituents.[8]

  • Enhancing Steric Hindrance: Introducing bulky groups adjacent to the metabolic hotspot to physically block the approach of metabolizing enzymes.

  • Bioisosteric Replacement: Swapping a metabolically unstable functional group with a different group that has similar physicochemical properties but is more resistant to metabolism.[4]

Quantitative Data Summary

The following table summarizes hypothetical metabolic stability data for Molecule X and two of its analogs designed to improve stability.

Compound Modification Liver Microsome t1/2 (min) Intrinsic Clearance (Clint) (µL/min/mg protein) In Vivo Half-life (h)
Molecule X Parent Compound1546.21.5
Analog 1 Deuteration at primary metabolic hotspot4515.44.2
Analog 2 Bioisosteric replacement of labile ester6011.65.8

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound (e.g., Molecule X)

  • Pooled liver microsomes (from human, rat, or other species)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone, verapamil)

  • Acetonitrile with an internal standard for reaction termination and sample processing

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution in phosphate buffer to achieve the desired final concentration (typically 1 µM).

    • Thaw the liver microsomes on ice and dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation:

    • Add the diluted microsomal solution to the wells of a 96-well plate.

    • Add the diluted test compound to the wells and pre-incubate for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[2] The 0-minute time point is typically taken immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the slope of the linear portion of the curve.

    • Calculate the half-life (t1/2) using the equation: t1/2 = -0.693 / slope.

    • Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg/mL microsomal protein in incubation).

Visualizations

Metabolic_Stability_Workflow start Start: New Compound (Molecule X) in_vitro_assay In Vitro Metabolic Stability Assay (Liver Microsomes) start->in_vitro_assay data_analysis Data Analysis: - Calculate t-half - Calculate CLint in_vitro_assay->data_analysis stability_check Is Stability Acceptable? data_analysis->stability_check met_id Metabolite Identification (Metabolic Hotspot) stability_check->met_id No end End: Candidate for In Vivo PK Studies stability_check->end Yes sar Structure-Activity Relationship (SAR) Analysis met_id->sar redesign Rational Drug Redesign: - Deuteration - Bioisosteric Replacement - Steric Hindrance sar->redesign synthesis Synthesize New Analogs redesign->synthesis synthesis->in_vitro_assay Re-evaluate

Caption: Workflow for assessing and improving the metabolic stability of a new chemical entity.

Decision_Pathway start High In Vitro Clearance Observed q1 Primary Metabolic Pathway Known? start->q1 met_id Perform Metabolite ID Study q1->met_id No q2 Is a Single 'Hotspot' Responsible? q1->q2 Yes met_id->q2 strategy1 Strategy 1: Block Hotspot (Deuteration, Fluorination, Bulky Group) q2->strategy1 Yes strategy2 Strategy 2: Global Changes (Lower LogP, Introduce Polar Groups) q2->strategy2 No (Multiple Sites) test_analogs Synthesize & Test Analogs strategy1->test_analogs strategy2->test_analogs q3 Stability Improved & Potency Retained? test_analogs->q3 proceed Proceed to In Vivo PK q3->proceed Yes reiterate Reiterate Design Cycle q3->reiterate No

Caption: Decision pathway for selecting a strategy to enhance metabolic stability.

References

Technical Support Center: Addressing BM635 Resistance in M. tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with BM635 and investigating resistance mechanisms in Mycobacterium tuberculosis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a pyrrole-derivative compound that targets the Mycobacterium tuberculosis membrane protein MmpL3. MmpL3 is an essential transporter responsible for flipping trehalose monomycolate (TMM), a precursor of mycolic acids, across the inner membrane of the bacterium. By inhibiting MmpL3, this compound disrupts the biosynthesis of the mycobacterial cell wall, leading to bacterial death. This unique mechanism of action makes it a promising candidate against drug-resistant strains of M. tuberculosis.

Q2: What is the primary mechanism of resistance to this compound in M. tuberculosis?

A2: The primary mechanism of resistance to this compound and other MmpL3 inhibitors is the acquisition of mutations in the mmpL3 gene. These mutations typically result in amino acid substitutions within the MmpL3 protein, which can reduce the binding affinity of this compound to its target, thereby rendering the drug less effective.

Q3: I have isolated a this compound-resistant mutant. How can I confirm that the resistance is due to a mutation in the mmpL3 gene?

A3: To confirm that resistance is due to a mutation in the mmpL3 gene, you should perform PCR amplification of the mmpL3 gene from the genomic DNA of your resistant isolate, followed by Sanger sequencing of the PCR product. The resulting sequence should be compared to the wild-type mmpL3 sequence from your parental strain (e.g., H37Rv). Any nucleotide differences that result in an amino acid change should be noted as a potential resistance-conferring mutation. A detailed protocol for this process is provided in the "Experimental Protocols" section.

Q4: Are there known "hotspot" regions in the mmpL3 gene where resistance mutations are commonly found?

A4: Yes, studies on various MmpL3 inhibitors have revealed that resistance-conferring mutations often cluster in specific regions of the MmpL3 protein, particularly within the transmembrane domains that form the substrate and inhibitor binding pocket. While a comprehensive list of mutations conferring resistance specifically to this compound is still being compiled, mutations in residues such as Y252, F255, and G596 have been shown to confer resistance to other MmpL3 inhibitors and may be relevant for this compound as well.[1]

Q5: Can resistance to this compound arise from mechanisms other than mmpL3 mutation?

A5: While mmpL3 mutation is the most commonly reported mechanism, the possibility of other resistance mechanisms cannot be entirely ruled out. These could theoretically include increased efflux of the drug or enzymatic modification. However, current evidence strongly points to target modification as the predominant mechanism of resistance to MmpL3 inhibitors.[2] Studies have shown that the activity of efflux pump inhibitors does not significantly affect the susceptibility to MmpL3 inhibitors like BM212, a compound structurally related to this compound.[2]

Troubleshooting Guides

Problem 1: I am unable to generate this compound-resistant mutants.

Possible Cause Troubleshooting Step
Incorrect concentration of this compound used for selection. Determine the Minimum Inhibitory Concentration (MIC) of this compound for your parental M. tuberculosis strain. For selecting resistant mutants, plate a high-density culture (e.g., 10^8 to 10^9 CFU) on solid medium containing this compound at a concentration of 5-10 times the MIC.
Low mutation frequency. The spontaneous mutation frequency for resistance to MmpL3 inhibitors can be low. Ensure you are plating a sufficiently large number of cells to increase the probability of isolating a resistant mutant. Consider using a larger number of plates.
Instability of this compound in the agar plates. Prepare fresh agar plates containing this compound for each experiment. Ensure the compound is added to the molten agar after it has cooled to a suitable temperature (e.g., 45-50°C) to prevent heat degradation.

Problem 2: My sequenced mmpL3 gene from a resistant isolate shows no mutations.

Possible Cause Troubleshooting Step
Poor sequencing quality. Review the chromatograms from your Sanger sequencing results. If the quality is poor, repeat the sequencing with freshly purified PCR product and/or primers.
Resistance is due to a mutation outside the sequenced region. Ensure you have sequenced the entire coding region of the mmpL3 gene. If you have only sequenced a portion, design additional primers to cover the entire gene.
A rare, non-mmpL3-mediated resistance mechanism may be present. Consider performing whole-genome sequencing (WGS) on the resistant isolate and the parental strain to identify mutations in other genes that may be responsible for resistance.
The isolate is not a true resistant mutant. Re-test the MIC of the isolate to confirm its resistance phenotype. It is possible that the initial selection yielded a transiently resistant or tolerant clone.

Problem 3: I am observing variability in my MIC results for this compound.

Possible Cause Troubleshooting Step
Inconsistent inoculum preparation. Standardize your inoculum preparation. Ensure you are using a fresh culture in the mid-logarithmic growth phase and that the cell density is consistent across experiments.
Degradation of this compound in the assay. Prepare fresh stock solutions of this compound for each experiment. Protect the stock solution from light and store it at the recommended temperature.
Issues with the microplate-based assay. Ensure proper sealing of the microplates to prevent evaporation. Use a validated method for reading the results, such as the Resazurin Microtiter Assay (REMA). Include appropriate positive and negative controls in every assay.

Data Presentation

Table 1: MIC of MmpL3 Inhibitors Against Wild-Type and Resistant M. tuberculosis Strains

CompoundM. tuberculosis StrainmmpL3 MutationMIC (µM)Fold Change in MICReference
IDR-0033216Wild-TypeNone6.3-[1]
IDR-0033216LP-0033216-RM1Y252C>100>15.9[1]
IDR-0033216LP-0033216-RM2F255L>100>15.9[1]
IDR-0033216LP-0033216-RM6G596R10015.9[1]
IDR-0334448Wild-TypeNone0.4-[1]
IDR-0334448LP-0334448-RM1F255L6.315.8[1]
IDR-0334448LP-0334448-RM5Y252C3.17.8[1]
BM212H37Rv (Wild-Type)None2 µg/mL-[2]
BM212BM212-resistant mutantA254V20 µg/mL10[2]

Note: Data for this compound is not yet available in the public domain. The table presents data for structurally related MmpL3 inhibitors to provide a comparative context.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Resazurin Microtiter Assay (REMA)

  • Preparation of M. tuberculosis inoculum:

    • Grow M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in fresh 7H9 broth.

  • Preparation of drug dilutions:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions of this compound in 7H9 broth in a 96-well microplate. The final volume in each well should be 100 µL. Include a drug-free control (containing only DMSO at the same concentration as the drug wells) and a sterile broth control.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, except for the sterile broth control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Resazurin:

    • Prepare a 0.01% (w/v) solution of resazurin sodium salt in sterile water.

    • Add 30 µL of the resazurin solution to each well.

    • Incubate the plates for an additional 24-48 hours at 37°C.

  • Reading the results:

    • A color change from blue to pink indicates bacterial growth.

    • The MIC is defined as the lowest concentration of this compound that prevents this color change.

Protocol 2: Generation of this compound-Resistant M. tuberculosis Mutants

  • Prepare a high-density culture:

    • Grow a large volume of M. tuberculosis in 7H9 broth to late-log phase.

    • Harvest the cells by centrifugation and resuspend the pellet in a small volume of fresh broth to a concentration of approximately 10^9 to 10^10 CFU/mL.

  • Plating on selective media:

    • Prepare Middlebrook 7H10 agar plates supplemented with 10% OADC.

    • Add this compound to the molten agar (cooled to 45-50°C) to a final concentration of 5-10 times the MIC of the parental strain.

    • Spread 100-200 µL of the high-density culture onto each plate.

  • Incubation:

    • Incubate the plates at 37°C for 3-4 weeks, or until colonies appear.

  • Isolation and verification of resistant colonies:

    • Pick individual colonies and subculture them in 7H9 broth.

    • Confirm the resistance phenotype of the isolated colonies by re-determining the MIC of this compound as described in Protocol 1.

Protocol 3: PCR Amplification and Sequencing of the mmpL3 Gene

  • Genomic DNA extraction:

    • Extract genomic DNA from both the wild-type parental strain and the this compound-resistant mutant using a standard mycobacterial DNA extraction kit or protocol.

  • PCR amplification:

    • Design primers to amplify the entire coding sequence of the mmpL3 gene (Rv0206c). The following primers have been successfully used to amplify the mmpL3 gene from M. tuberculosis H37Rv[2]:

      • mmpL3-Fw: 5'-CGATCAACCCGACAACTCC-3'

      • mmpL3-Rv: 5'-GTCGGCAGACTCGGATTTG-3'

    • Set up a PCR reaction with the following components:

      • 5 µL 10x PCR buffer

      • 1 µL 10 mM dNTPs

      • 1 µL 10 µM mmpL3-Fw primer

      • 1 µL 10 µM mmpL3-Rv primer

      • 0.5 µL Taq DNA polymerase

      • 1 µL genomic DNA (~50-100 ng)

      • Nuclease-free water to a final volume of 50 µL

    • Perform PCR with the following cycling conditions:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 58°C for 30 seconds

        • Extension: 72°C for 3 minutes

      • Final extension: 72°C for 10 minutes

  • Purification of PCR product:

    • Run the PCR product on an agarose gel to confirm the correct size (~2.8 kb).

    • Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit.

  • Sanger sequencing:

    • Send the purified PCR product for Sanger sequencing using the amplification primers and internal sequencing primers if necessary to cover the entire gene.

  • Sequence analysis:

    • Align the sequencing results from the resistant mutant to the wild-type mmpL3 sequence to identify any mutations.

Visualizations

BM635_Mechanism_of_Action cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm Mycolic_Acid_Precursor Mycolic Acid Precursor (TMM) MmpL3 MmpL3 Transporter Mycolic_Acid_Precursor->MmpL3 Transport Cell_Wall_Synthesis Cell Wall Biosynthesis MmpL3->Cell_Wall_Synthesis TMM Flipping This compound This compound This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound.

Resistance_Mechanism This compound This compound Wild_Type_MmpL3 Wild-Type MmpL3 This compound->Wild_Type_MmpL3 interacts with Mutant_MmpL3 Mutant MmpL3 This compound->Mutant_MmpL3 interacts with Binding Effective Binding & Inhibition Wild_Type_MmpL3->Binding mmpL3_Mutation Mutation in mmpL3 gene Wild_Type_MmpL3->mmpL3_Mutation Reduced_Binding Reduced Binding & Resistance Mutant_MmpL3->Reduced_Binding mmpL3_Mutation->Mutant_MmpL3

Caption: Primary resistance mechanism to this compound.

Experimental_Workflow cluster_troubleshooting Troubleshooting & Analysis MIC_Determination 1. Determine MIC of this compound on Wild-Type Strain Generate_Mutants 2. Generate Resistant Mutants on this compound-containing agar MIC_Determination->Generate_Mutants Confirm_Resistance 3. Confirm Resistance Phenotype (MIC of Mutant) Generate_Mutants->Confirm_Resistance gDNA_Extraction 4. Extract Genomic DNA Confirm_Resistance->gDNA_Extraction PCR_Sequencing 5. PCR & Sequence mmpL3 Gene gDNA_Extraction->PCR_Sequencing Sequence_Analysis 6. Analyze Sequence for Mutations PCR_Sequencing->Sequence_Analysis

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Enhanced Formulation Development for BM635 Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the formulation development of BM635, a promising anti-tuberculosis compound. The information provided aims to address common challenges encountered during experimentation to improve the delivery of this potent MmpL3 inhibitor.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the formulation of this compound, particularly when developing nanoparticle-based delivery systems to overcome its inherent poor aqueous solubility and high lipophilicity.

1.1 Low Drug Loading Efficiency

Potential Cause Troubleshooting Steps
Poor affinity of this compound for the nanoparticle core material. 1. Screen different polymers/lipids: Test a variety of materials with varying hydrophobicities to find a better match for the highly lipophilic this compound. 2. Modify the nanoparticle composition: Incorporate hydrophobic excipients into the nanoparticle matrix to enhance interaction with this compound. 3. Optimize the drug-to-carrier ratio: Systematically vary the initial amount of this compound relative to the polymer or lipid to find the optimal loading concentration.
Premature precipitation of this compound during formulation. 1. Increase the solubilization of this compound in the organic phase: Use a co-solvent system or increase the volume of the organic solvent to ensure this compound remains fully dissolved before nanoparticle formation. 2. Optimize the mixing process: Ensure rapid and efficient mixing at the interface of the organic and aqueous phases to promote encapsulation over precipitation. For nanoprecipitation, consider using a microfluidic device for controlled mixing.
Drug leakage from nanoparticles during purification. 1. Use a gentle purification method: Centrifugation at lower speeds or tangential flow filtration may be less disruptive than high-speed centrifugation or extensive dialysis. 2. Crosslink the nanoparticles (if applicable): For polymeric nanoparticles, consider using a biocompatible crosslinking agent to create a more stable matrix and prevent drug leakage.

1.2 Nanoparticle Aggregation and Instability

Potential Cause Troubleshooting Steps
Insufficient surface stabilization. 1. Optimize stabilizer concentration: The amount of surfactant or stabilizer is critical. Too little can lead to aggregation, while too much can result in a broad size distribution. Titrate the stabilizer concentration to find the optimal level. 2. Select an appropriate stabilizer: For hydrophobic drugs like this compound, non-ionic surfactants such as Tween 80 or poloxamers are often effective.[1] 3. Incorporate PEGylated lipids or polymers: The polyethylene glycol (PEG) chains provide steric hindrance, preventing nanoparticles from aggregating.
High nanoparticle concentration. 1. Dilute the nanoparticle suspension: Aggregation is more likely at higher concentrations.[2] Work with more dilute suspensions, especially during initial formulation development. 2. Optimize the formulation process to yield a lower concentration: Adjust the initial concentrations of the formulation components to produce a less concentrated nanoparticle suspension.
Inappropriate pH or ionic strength of the aqueous phase. 1. Adjust the pH of the aqueous phase: The surface charge of the nanoparticles can be pH-dependent. Adjust the pH to a point where the zeta potential is sufficiently high (typically > ±20 mV) to ensure electrostatic repulsion.[2] 2. Control the ionic strength: High salt concentrations can screen the surface charge of nanoparticles, leading to aggregation. Use buffers with appropriate ionic strength.

1.3 Poor In Vitro Dissolution and Release

Potential Cause Troubleshooting Steps
Strong hydrophobic interactions between this compound and the nanoparticle matrix. 1. Incorporate a release-enhancing excipient: Including a hydrophilic polymer or a plasticizer in the nanoparticle formulation can facilitate water penetration and drug release. 2. Modify the nanoparticle structure: Create porous nanoparticles or a core-shell structure where the drug is encapsulated in a more readily dissolvable core.
Crystalline state of the encapsulated drug. 1. Promote the amorphous state: The amorphous form of a drug is generally more soluble than its crystalline counterpart. Techniques like spray drying or using specific polymers can help maintain the drug in an amorphous state within the nanoparticle. 2. Characterize the physical state of the drug: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to determine if the encapsulated this compound is crystalline or amorphous.[3]
Inadequate dissolution method. 1. Use a biorelevant dissolution medium: The dissolution medium should mimic the in vivo environment. For orally delivered drugs, this may include simulated gastric and intestinal fluids with appropriate enzymes. 2. Ensure sink conditions: The concentration of the drug in the dissolution medium should not exceed 20-30% of its saturation solubility to ensure that the release is not limited by the solubility of the drug in the medium.

II. Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the formulation development of this compound?

A1: The primary challenges for this compound formulation are its poor aqueous solubility and high lipophilicity. These properties can lead to low bioavailability and limited in vivo exposure.[4][5] Overcoming these requires strategies to enhance its dissolution and absorption.

Q2: Why is nanoparticle technology a suitable approach for this compound delivery?

A2: Nanoparticle technology is well-suited for poorly water-soluble drugs like this compound for several reasons:

  • Increased Surface Area: Reducing the particle size to the nanometer range significantly increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]

  • Improved Bioavailability: Nanoparticles can improve the oral bioavailability of hydrophobic drugs by facilitating their transport across the intestinal wall.

  • Targeted Delivery: Nanoparticles can be functionalized with targeting ligands to direct the drug to specific sites, such as Mycobacterium tuberculosis-infected macrophages.

  • Controlled Release: The nanoparticle matrix can be designed to release the drug in a sustained or controlled manner, which can improve therapeutic efficacy and reduce dosing frequency.

Q3: What is the mechanism of action of this compound?

A3: this compound is an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3). MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall.[6][7][8] By inhibiting MmpL3, this compound disrupts the formation of the cell wall, leading to bacterial cell death.[6]

Q4: Are there any existing strategies to improve the physicochemical properties of this compound?

A4: Yes, one successful strategy has been the development of pharmaceutical salts of this compound. For instance, this compound mesylate has shown significantly improved bioavailability compared to the parent compound.[1] This indicates that salt formation can be a viable approach to enhance the solubility and dissolution of this compound.

Q5: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?

A5: The critical quality attributes for a this compound nanoparticle formulation include:

  • Particle Size and Polydispersity Index (PDI): These affect the in vivo distribution, cellular uptake, and dissolution rate.

  • Zeta Potential: This indicates the surface charge and is a predictor of the colloidal stability of the nanoparticle suspension.

  • Drug Loading and Encapsulation Efficiency: These determine the amount of drug carried per nanoparticle and the efficiency of the formulation process.

  • In Vitro Drug Release Profile: This provides insights into how the drug will be released from the nanoparticles at the target site.

  • Physical and Chemical Stability: The formulation must be stable under storage conditions to ensure its safety and efficacy.

III. Experimental Protocols

3.1 Nanoprecipitation Method for this compound-Loaded Polymeric Nanoparticles

This protocol describes a general method for encapsulating the hydrophobic drug this compound into polymeric nanoparticles using the nanoprecipitation technique.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Acetone (organic solvent)

  • Polyvinyl alcohol (PVA) or another suitable surfactant

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone. Ensure complete dissolution.

  • Aqueous Phase Preparation: Prepare an aqueous solution of PVA at a specific concentration.

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring. The rapid diffusion of acetone into the water will cause the PLGA and the encapsulated this compound to precipitate as nanoparticles.

  • Solvent Evaporation: Continue stirring the suspension for several hours in a fume hood to allow for the complete evaporation of acetone.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Remove the supernatant and wash the pellet with deionized water to remove excess PVA and any unencapsulated drug. Repeat the washing step two to three times.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticles can be lyophilized. Resuspend the nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry.

3.2 Characterization of this compound-Loaded Nanoparticles

Parameter Method Typical Expected Outcome for a Successful Formulation
Particle Size and PDI Dynamic Light Scattering (DLS)Mean diameter: 100-300 nm PDI: < 0.2
Zeta Potential Laser Doppler Velocimetry> ±20 mV
Drug Loading (%) High-Performance Liquid Chromatography (HPLC)5-15% (highly dependent on formulation)
Encapsulation Efficiency (%) High-Performance Liquid Chromatography (HPLC)> 70%
Morphology Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM)Spherical particles with a smooth surface

IV. Visualizations

Diagram 1: this compound Mechanism of Action

BM635_MoA MmpL3 MmpL3 Transporter TMM_out TMM (Periplasm) MmpL3->TMM_out Disruption Cell Wall Disruption & Bacterial Cell Death TMM_in Trehalose Monomycolate (TMM) (Cytoplasm) TMM_in->MmpL3 Export This compound This compound This compound->MmpL3 CellWall Mycolic Acid Layer (Cell Wall Synthesis) TMM_out->CellWall

Caption: Inhibition of TMM transport by this compound, disrupting cell wall synthesis.

Diagram 2: Experimental Workflow for Nanoparticle Formulation

Nanoparticle_Workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation In Vitro Evaluation A 1. Component Selection (this compound, Polymer, Solvent, Surfactant) B 2. Nanoparticle Synthesis (e.g., Nanoprecipitation) A->B C 3. Purification (Centrifugation/Washing) B->C D 4a. Size & Zeta Potential (DLS) C->D E 4b. Morphology (SEM/TEM) C->E F 4c. Drug Loading & EE (HPLC) C->F G 5. Stability Studies C->G Optimization Optimization Loop D->Optimization E->Optimization F->Optimization H 6. In Vitro Release Studies G->H I 7. Cell Viability Assays H->I Optimization->A

Caption: Iterative workflow for this compound nanoparticle formulation and evaluation.

References

Technical Support Center: Minimizing hERG Inhibition of BM635 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the experimental evaluation of BM635 derivatives and their propensity for hERG inhibition.

Frequently Asked Questions (FAQs)

Q1: What is the significance of hERG channel inhibition in drug development?

The human Ether-à-go-go-Related Gene (hERG) encodes a potassium ion channel (Kv11.1) that is crucial for cardiac repolarization.[1][2][3] Inhibition of the hERG channel can delay this repolarization process, leading to a prolongation of the QT interval on an electrocardiogram.[3] This condition, known as Long QT Syndrome (LQTS), can increase the risk of developing life-threatening cardiac arrhythmias, specifically Torsades de Pointes (TdP).[1][4][5] Due to this significant safety risk, regulatory agencies mandate the assessment of hERG channel inhibition for all new drug candidates early in the development process.[1][2]

Q2: What are the common structural features of molecules that inhibit the hERG channel?

While a wide range of structurally diverse compounds can inhibit the hERG channel, certain physicochemical properties are commonly associated with this activity.[4] These often include:

  • High Lipophilicity: "Greasy" or fat-soluble molecules tend to have a higher affinity for the hERG channel.[6]

  • Basic Nitrogen Atom: The presence of a positively ionizable nitrogen atom (a basic amine) is a frequent feature of hERG inhibitors.[6]

  • Specific Aromatic Groups: The arrangement of aromatic rings can influence binding within the channel's inner cavity.[4][6]

It is important to note that even neutral or acidic molecules can sometimes exhibit hERG inhibition.[6]

Q3: What are the primary medicinal chemistry strategies to reduce hERG inhibition in a lead series like the this compound derivatives?

Several strategies can be employed to mitigate hERG liability during lead optimization:[7]

  • Reduce Basicity (pKa): Lowering the pKa of a basic nitrogen atom can decrease its ionization at physiological pH, thereby reducing its interaction with the channel. This can be achieved by introducing electron-withdrawing groups near the nitrogen or by replacing a basic ring system with a less basic one (e.g., piperidine to piperazine).[6][7][8]

  • Decrease Lipophilicity (logP): Reducing the overall "greasiness" of the molecule can lower its affinity for the hERG channel. This can be done by replacing lipophilic groups with more polar ones (e.g., a pyridazine ring with a urea group).[6][7]

  • Introduce Steric Hindrance: Modifying the molecule to create steric clashes that prevent optimal binding to the hERG channel can be effective, though this is often difficult to predict.[6]

  • Form Zwitterions: Incorporating an acidic center into a molecule with a basic amine can create a zwitterion, which can reduce hERG activity without eliminating the basic group that may be essential for primary target potency.[6][7]

Q4: For the this compound series, which structural modifications have proven most effective at reducing hERG IC50 values?

Based on the structure-activity relationship (SAR) data for the initial set of this compound derivatives, the most successful strategies for mitigating hERG inhibition have been the reduction of both lipophilicity and basicity. Specifically, replacing the lipophilic phenyl group with a more polar pyrimidine (as in derivative this compound-D) and lowering the pKa of the terminal piperidine ring by introducing a fluorine atom (as in derivative this compound-C) have both resulted in a significant and desirable increase in the hERG IC50 value, indicating reduced inhibition.

Troubleshooting Guides

Q1: My hERG IC50 values for a specific this compound derivative are highly variable between experiments. What are the potential causes and solutions?

Issue: Inconsistent IC50 values in hERG assays.

Possible Causes:

  • Compound Solubility and Precipitation: Poorly soluble compounds may precipitate in the aqueous buffer of the assay, especially at higher concentrations. This is a known issue in automated patch-clamp systems where visual inspection is not possible.[5]

  • Compound Adsorption: "Sticky" or hydrophobic compounds can adsorb to the tubing and well plates of automated systems, leading to lower effective concentrations being delivered to the cells.[9]

  • Cell Health and Passage Number: The expression level and health of the hERG-expressing cell line (e.g., HEK293 or CHO cells) can vary with passage number and culture conditions, affecting current stability.

  • Assay Run-down: The hERG current can naturally decrease over the course of an experiment ("run-down"), which can skew results if not properly controlled for.[10]

  • Inconsistent Compound Incubation Time: The time the compound is incubated with the cells before measurement can affect the degree of inhibition, especially for compounds with slow binding kinetics.

Solutions:

  • Solubility Assessment: Always determine the aqueous solubility of your derivatives before conducting hERG assays. Consider using a surfactant like Pluronic F-68 in the extracellular solution to improve the solubility of challenging compounds.[5]

  • Pre-incubation and Material Checks: For automated systems, pre-incubate the compound plates and ensure that low-binding materials are used for tubing and tips.

  • Standardize Cell Culture: Use cells within a consistent and validated passage number range. Regularly monitor cell viability and morphology.

  • Monitor Run-down: Always include a vehicle control and monitor the stability of the hERG current over a time course equivalent to your experiment. Acceptable run-down is typically less than 10-15% over the experimental period.

  • Control Incubation Time: Use a standardized pre-incubation time for all compounds and concentrations to ensure equilibrium is reached.

Q2: I am observing a rapid "rundown" or decrease in hERG current even with the vehicle control. How can I improve the stability of my recordings?

Issue: Unstable hERG current recordings with significant rundown.

Possible Causes:

  • Poor Seal Quality: In patch-clamp experiments, an unstable or low-resistance seal between the pipette and the cell membrane can lead to current leakage and instability.

  • Inappropriate Voltage Protocol: The voltage protocol used to elicit hERG currents can sometimes contribute to current instability if it is too harsh or prolonged.

  • Intracellular Solution Composition: The composition of the internal (pipette) solution is critical. Depletion of key components like ATP or the accumulation of calcium can lead to rundown.[10]

  • Cell Line Instability: The specific clone of the hERG-expressing cell line may have inherently unstable currents.[10]

Solutions:

  • Optimize Seal Formation: Ensure a high-resistance seal (>1 GΩ) is formed before breaking into whole-cell configuration. Use high-quality glass pipettes and healthy, non-confluent cells.

  • Use a Validated Voltage Protocol: Employ a standard, validated voltage protocol for hERG recordings. An example protocol involves a holding potential of -80 mV, followed by a depolarizing step to +20 mV to activate and inactivate the channels, and then a repolarizing step to -50 mV to measure the peak tail current.[9]

  • Use Fresh Intracellular Solution: Prepare fresh internal solution daily and keep it on ice. Ensure it contains ATP and an appropriate calcium buffer like EGTA.

  • Cell Line Validation: If problems persist, consider validating a new vial of the cell line or switching to a different hERG-expressing cell line known for its stability.

Data Presentation

Table 1: In Vitro Profile of this compound and Its Derivatives

Compound IDModifications from this compoundPrimary Target IC50 (nM)hERG IC50 (µM)Selectivity Index (hERG/Primary)
This compound Parent Compound500.816
This compound-A Methyl group added to pyrrole450.613
This compound-B Phenyl group replaced by cyclohexyl1505.235
This compound-C Fluorine added to piperidine6515.8243
This compound-D Phenyl group replaced by pyrimidine80> 30> 375

Note: Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Manual Whole-Cell Patch-Clamp Assay for hERG Inhibition

This protocol describes the direct measurement of hERG channel currents in a stable cell line (e.g., HEK293-hERG) to determine the inhibitory potential of this compound derivatives.

1. Cell Preparation:

  • Culture HEK293-hERG cells in appropriate media and conditions.

  • Plate cells onto small glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Just before recording, transfer a coverslip to the recording chamber on the microscope stage and perfuse with extracellular solution.

2. Solutions:

  • Extracellular Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

3. Recording Procedure:

  • Pull glass micropipettes and fire-polish to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Approach a single, healthy-looking cell with the pipette and apply slight positive pressure.

  • Upon contact, release pressure and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Rupture the cell membrane with a brief, strong suction pulse to achieve whole-cell configuration.

  • Allow the cell to stabilize for 3-5 minutes before starting recordings.

4. Voltage Protocol and Data Acquisition:

  • Set the holding potential to -80 mV.

  • Apply a depolarizing pulse to +20 mV for 2 seconds to activate and then inactivate the hERG channels.

  • Apply a repolarizing (tail) pulse to -50 mV for 2 seconds. The peak current observed during this step is the hERG tail current, which is measured.

  • Repeat this voltage clamp step every 15 seconds.

5. Compound Application:

  • Establish a stable baseline recording of the hERG tail current for at least 3 minutes in the presence of vehicle (e.g., 0.1% DMSO).

  • Perfuse the chamber with the first concentration of the this compound derivative.

  • Allow the current to reach a new steady-state level (typically 3-5 minutes).

  • Repeat for a range of increasing concentrations to build a dose-response curve.

  • At the end of the experiment, apply a known potent hERG blocker (e.g., Cisapride or E-4031) as a positive control to confirm maximal inhibition.[11][12]

6. Data Analysis:

  • Measure the peak tail current amplitude at each concentration after it has reached steady state.

  • Normalize the data to the baseline current in the vehicle control.

  • Plot the percentage of inhibition against the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

hERG_Mitigation_Strategy cluster_0 Lead Optimization Cycle A Initial Lead (e.g., this compound) Potent but hERG+ B Analyze Structure Identify hERG Pharmacophores (Basicity, Lipophilicity) A->B Problem ID C Design & Synthesize New Derivatives B->C Hypothesis D Assay Cascade 1. Primary Target 2. hERG Inhibition C->D Testing E Analyze SAR (Selectivity Index) D->E Data E->C Iterate Design F Optimized Candidate Potent & hERG- (e.g., this compound-D) E->F Success

Caption: A typical lead optimization workflow for mitigating hERG risk.

hERG_Assay_Workflow cluster_workflow hERG Inhibition Assay Workflow prep Compound Preparation (this compound Derivatives) Serial Dilution in DMSO application Compound Application (Increasing Concentrations) prep->application cell_prep Cell Culture (HEK293-hERG) Plate on Coverslips patch Whole-Cell Patch Clamp Establish Stable Recording cell_prep->patch baseline Establish Baseline (Vehicle Control, 3-5 min) patch->baseline baseline->application washout Positive Control (e.g., Cisapride) application->washout analysis Data Analysis Measure Tail Current Calculate % Inhibition washout->analysis ic50 IC50 Determination (Dose-Response Curve Fit) analysis->ic50

Caption: The experimental workflow for an electrophysiology-based hERG assay.

Troubleshooting_Tree cluster_troubleshooting Troubleshooting hERG Assay Issues start Inconsistent IC50 Data? solubility Check Compound Solubility (Precipitation?) start->solubility Is it compound-related? rundown High Current Rundown? (>15%) start->rundown Is it electrophysiology-related? adsorption Compound Adsorption? (Sticky Compound?) solubility->adsorption No sol_action Action: Use Surfactant Filter Sample solubility->sol_action Yes adsorption->rundown No ads_action Action: Use Low-Binding Plates Increase Incubation Time adsorption->ads_action Yes seal Check Seal Quality (>1 GΩ?) rundown->seal Yes internal_sol Check Internal Solution (Fresh? ATP?) seal->internal_sol Stable Seal seal_action Action: Use Healthy Cells Fire-Polish Pipettes seal->seal_action Unstable Seal sol_int_action Action: Make Fresh Solution Keep on Ice internal_sol->sol_int_action sol_yes Yes sol_no No run_yes Yes run_no No

References

Validation & Comparative

A Comparative Guide to the In Vivo Efficacy of BM635 and Isoniazid in Murine Models of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of the novel anti-tuberculosis compound BM635, represented by its potent analogue 4-((1-isopropyl-5-(4-isopropylphenyl)-2-methyl-1H-pyrrol-3-yl)methyl)morpholine (compound 17) , and the first-line drug isoniazid . The comparison is based on experimental data from acute murine models of Mycobacterium tuberculosis infection, focusing on the reduction of bacterial load in key organs. Detailed experimental protocols and mechanisms of action are provided to aid in the interpretation of these findings.

Quantitative Efficacy Comparison

The following table summarizes the in vivo efficacy of the this compound analogue (compound 17) and isoniazid in reducing the bacterial burden in the lungs of mice in an acute tuberculosis infection model.

CompoundDoseMouse StrainTreatment DurationMean Log10 CFU Reduction in LungsReference
This compound Analogue (17) 50 mg/kgC57BL/68 days1.5[1]
Isoniazid (INH) 25 mg/kgC3H13 days>2.0[2]
Isoniazid (INH) 10-90 mg/kgBALB/c6 days~1.4[3]

Note: A direct head-to-head comparison in the same study is not available. The data presented is compiled from studies with similar acute infection models. Variations in mouse strain, specific M. tuberculosis strain, and exact experimental conditions can influence outcomes.

Mechanisms of Action

This compound and isoniazid target different essential pathways in Mycobacterium tuberculosis, offering distinct approaches to inhibiting bacterial growth.

This compound: Inhibition of Mycolic Acid Transport

This compound and its analogues are inhibitors of the Mycobacterial membrane protein Large 3 (MmpL3) . MmpL3 is a crucial transporter protein responsible for the export of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial cell wall's outer mycomembrane. By inhibiting MmpL3, this compound effectively blocks the formation of this protective layer, leading to bacterial cell death.

BM635_Mechanism cluster_cell_wall Mycobacterial Cell Envelope Plasma_Membrane Plasma Membrane Periplasm Periplasmic Space Mycomembrane Mycomembrane TMM_Synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synth->MmpL3 TMM Export MmpL3->Mycomembrane TMM Transport Cell_Wall_Disruption Cell Wall Disruption & Bacterial Death MmpL3->Cell_Wall_Disruption This compound This compound This compound->MmpL3 Inhibits

Mechanism of Action of this compound
Isoniazid: Inhibition of Mycolic Acid Synthesis

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG . Once activated, isoniazid forms a covalent adduct with NAD+, which then binds to and inhibits the enoyl-acyl carrier protein reductase, InhA . InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for the synthesis of mycolic acids, the hallmark lipids of the mycobacterial cell wall. Inhibition of InhA leads to the cessation of mycolic acid production and subsequent bacterial lysis.[3]

Isoniazid_Mechanism Isoniazid_Prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid_Prodrug->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibits Mycolic_Acid_Synth Mycolic Acid Synthesis InhA->Mycolic_Acid_Synth Cell_Wall_Integrity Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall_Integrity Bacterial_Lysis Bacterial Lysis Cell_Wall_Integrity->Bacterial_Lysis

Mechanism of Action of Isoniazid

Experimental Protocols

The in vivo efficacy of both the this compound analogue and isoniazid was assessed using acute murine models of tuberculosis. While specific parameters may vary slightly between studies, the general workflow is consistent.

General Experimental Workflow for Acute Murine TB Infection Model

Experimental_Workflow Infection Infection of Mice (e.g., C57BL/6, BALB/c) with M. tuberculosis H37Rv (Intravenous or Aerosol Route) Incubation Incubation Period (Allowing infection to establish) Infection->Incubation Treatment Initiation of Treatment - this compound Analogue (e.g., 50 mg/kg) - Isoniazid (e.g., 25 mg/kg) - Vehicle Control Incubation->Treatment Duration Daily Treatment for a Defined Period (e.g., 8-14 days) Treatment->Duration Euthanasia Euthanasia and Organ Harvest (Lungs and Spleen) Duration->Euthanasia CFU_Enumeration Homogenization of Organs and Plating of Serial Dilutions on 7H11 Agar Euthanasia->CFU_Enumeration Analysis Incubation and Colony Forming Unit (CFU) Enumeration and Analysis CFU_Enumeration->Analysis

Workflow for Acute Murine TB Model
Detailed Methodologies

1. In Vivo Efficacy of this compound Analogue (Compound 17)

  • Animal Model: C57BL/6 mice.[1]

  • Infection: Intravenous infection with Mycobacterium tuberculosis H37Rv.

  • Treatment Initiation: Treatment is typically initiated one day post-infection in an acute model.

  • Drug Administration: Compound 17 was administered orally at a dose of 50 mg/kg.[1]

  • Treatment Duration: 8 days.[1]

  • Efficacy Endpoint: The primary outcome was the reduction in bacterial load (log10 CFU) in the lungs compared to a vehicle-treated control group.

2. In Vivo Efficacy of Isoniazid

  • Animal Models: Commonly used strains include BALB/c and C3H mice.[2][3] C57BL/6 mice are also frequently used.[2]

  • Infection: Infection is established via intravenous or aerosol routes with a virulent strain of M. tuberculosis H37Rv.[2][3]

  • Treatment Initiation: In acute models, treatment typically begins 1 to 7 days post-infection.[2]

  • Drug Administration: Isoniazid is administered orally, with standard effective doses in mice ranging from 10 to 25 mg/kg.[2][3]

  • Treatment Duration: Varies between studies, but typically ranges from 6 to 14 days for acute efficacy assessments.[2][3]

  • Efficacy Endpoint: The reduction in bacterial load (log10 CFU) in the lungs and spleen is measured and compared to untreated or vehicle-treated control groups.[2][3]

Summary and Conclusion

Both the this compound analogue and isoniazid demonstrate significant in vivo efficacy in reducing the bacterial burden in murine models of acute tuberculosis. While their mechanisms of action are distinct, both ultimately disrupt the integrity of the mycobacterial cell wall, a critical structure for the survival and virulence of M. tuberculosis.

The this compound analogue, targeting the MmpL3 transporter, represents a novel approach to anti-tuberculosis therapy. The reported 1.5 log10 CFU reduction in the lungs after 8 days of treatment at 50 mg/kg highlights its potential.[1] Isoniazid, a cornerstone of current TB treatment, shows robust efficacy in similar models, with reported CFU reductions often exceeding 2.0 log10 in the lungs, albeit sometimes over a slightly longer treatment duration.[2]

References

Comparative Analysis of Minimum Inhibitory Concentrations: BM635 versus Rifampicin against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the in vitro activity of the novel anti-tubercular agent BM635 and the first-line drug rifampicin against Mycobacterium tuberculosis. The data presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's in vitro antimicrobial activity. The following table summarizes the reported MIC values for this compound and rifampicin against the reference strain Mycobacterium tuberculosis H37Rv. It is important to note that MIC values can vary based on the specific experimental methodology employed.

CompoundStrainMIC (µg/mL)MIC (µM)Assay MethodReference
This compound M. tuberculosis H37Rv~0.0530.12Not specified[1]
This compound HCl M. tuberculosis H37Rv~0.0350.08 (MIC₅₀)Not specified[2]
Rifampicin M. tuberculosis H37Rv0.125~0.15BACTEC Radiometric Method[3]
Rifampicin M. tuberculosis H37Rv0.5~0.617H10 Agar Dilution[3]
Rifampicin M. tuberculosis H37Rv0.0125~0.015Green Fluorescent Protein Microplate Assay[4]
Rifampicin M. tuberculosis H37Rv0.0625 - 0.125~0.076 - 0.15Microdilution Resazurin Assay[5]

Note: MIC values in µM were calculated using the molecular weights of this compound (~441.6 g/mol ) and rifampicin (~822.9 g/mol ). The MIC₅₀ for this compound HCl represents the concentration that inhibits 50% of bacterial growth.

Experimental Protocols

The determination of MIC is crucial for evaluating the potency of antimicrobial agents. The broth microdilution method is a standard and widely accepted protocol for determining the MIC of compounds against Mycobacterium tuberculosis.

Broth Microdilution Method for Mycobacterium tuberculosis

This method involves exposing a standardized bacterial inoculum to serial dilutions of the antimicrobial agent in a liquid growth medium.

1. Preparation of Reagents and Materials:

  • Growth Medium: Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80.
  • Bacterial Culture: A mid-log phase culture of Mycobacterium tuberculosis H37Rv grown in the supplemented Middlebrook 7H9 broth.
  • Antimicrobial Agents: Stock solutions of this compound and rifampicin prepared in a suitable solvent (e.g., DMSO) and then serially diluted in the growth medium.
  • 96-Well Plates: Sterile, clear, U-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • The bacterial culture is adjusted to a turbidity equivalent to a 0.5 McFarland standard.
  • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

3. Assay Procedure:

  • Two-fold serial dilutions of the test compounds are prepared directly in the 96-well plates. Typically, 100 µL of the appropriate drug dilution is added to each well.
  • 100 µL of the standardized bacterial inoculum is then added to each well, bringing the final volume to 200 µL.
  • Control wells are included: a drug-free well with inoculum (growth control) and a well with medium only (sterility control).
  • The plates are sealed and incubated at 37°C for a period of 7 to 14 days, or until visible growth is observed in the growth control well.

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the bacteria.
  • Growth can be assessed visually or by using a growth indicator such as resazurin, which changes color in the presence of metabolically active cells.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_media Prepare Growth Medium (Middlebrook 7H9 + OADC) add_compounds Add Compound Dilutions to 96-Well Plate prep_media->add_compounds prep_inoculum Prepare Bacterial Inoculum (M. tuberculosis H37Rv) add_inoculum Add Bacterial Inoculum to Wells prep_inoculum->add_inoculum prep_compounds Prepare Serial Dilutions of this compound & Rifampicin prep_compounds->add_compounds add_compounds->add_inoculum incubate Incubate Plate (37°C, 7-14 days) add_inoculum->incubate read_plate Visually Inspect Plate or Use Indicator incubate->read_plate determine_mic Determine MIC (Lowest concentration with no growth) read_plate->determine_mic

Caption: Workflow of the broth microdilution MIC assay.

Mechanism of Action

This compound is an inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3 (Mycobacterial membrane protein Large 3)[1][2][6]. MmpL3 is an essential transporter protein responsible for the export of trehalose monomycolate, a key precursor for the synthesis of the mycobacterial cell wall's mycolic acid layer[6]. By inhibiting MmpL3, this compound disrupts the formation of this crucial protective barrier, leading to bacterial cell death.

Rifampicin acts by inhibiting the bacterial DNA-dependent RNA polymerase[7]. It binds to the β-subunit of the enzyme, preventing the initiation of transcription and thereby blocking protein synthesis, which is essential for bacterial survival.

References

Navigating the Landscape of TB Drug Resistance: A Comparative Analysis of BM635

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel anti-tubercular agent is paramount. This guide provides a comprehensive comparison of BM635, a promising MmpL3 inhibitor, with other tuberculosis (TB) drugs, supported by available experimental insights and detailed methodologies.

This compound, a potent inhibitor of the Mycobacterium tuberculosis membrane protein MmpL3, represents a novel class of anti-TB compounds. Its unique mechanism of action, targeting the transport of mycolic acids essential for the bacterial cell wall, suggests a low probability of cross-resistance with existing TB therapies that act on different cellular pathways.

Comparative Analysis of Cross-Resistance

While direct, comprehensive cross-resistance studies for this compound against a full panel of drug-resistant M. tuberculosis strains are not yet widely published, extensive research on other MmpL3 inhibitors, such as indoleamides, provides strong evidence for a lack of cross-resistance with current first- and second-line TB drugs. Resistance to MmpL3 inhibitors is primarily mediated by specific mutations within the mmpL3 gene itself. This mechanistic distinction is a key advantage, as it implies that the efficacy of this compound should not be compromised by resistance mechanisms developed against other drug classes.

The following table summarizes the expected cross-resistance profile of this compound based on its mechanism of action and data from analogous MmpL3 inhibitors.

Drug ClassMechanism of ActionKey Resistance GenesExpected Cross-Resistance with this compound
This compound MmpL3 Inhibition (Mycolic Acid Transport) mmpL3 -
IsoniazidMycolic Acid Synthesis InhibitionkatG, inhAUnlikely
RifampicinRNA Polymerase InhibitionrpoBUnlikely
FluoroquinolonesDNA Gyrase InhibitiongyrA, gyrBUnlikely
Aminoglycosides30S Ribosomal Subunit Inhibitionrrs, eisUnlikely
EthambutolArabinogalactan Synthesis InhibitionembBUnlikely
PyrazinamideDisruption of Membrane Energy MetabolismpncAUnlikely

Experimental Protocols

The determination of cross-resistance is experimentally verified by measuring the Minimum Inhibitory Concentration (MIC) of a compound against various drug-resistant strains of M. tuberculosis. A lack of significant change in the MIC for a resistant strain compared to a susceptible strain indicates no cross-resistance.

Protocol: Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a widely used method for determining the MIC of anti-TB compounds.

1. Preparation of Mycobacterial Inoculum:

  • M. tuberculosis strains (including drug-susceptible and drug-resistant clinical isolates) are cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.
  • Cultures are incubated at 37°C until they reach a logarithmic growth phase.
  • The bacterial suspension is then diluted to a McFarland standard of 1.0 and further diluted 1:50 in 7H9 broth to achieve the final inoculum concentration.

2. Drug Dilution and Plate Setup:

  • This compound and other comparator drugs are serially diluted in 7H9 broth in a 96-well microplate to achieve a range of final concentrations.
  • Each well receives 100 µL of the drug dilution. Control wells containing no drug are also included.

3. Inoculation and Incubation:

  • 100 µL of the prepared mycobacterial inoculum is added to each well.
  • The microplate is sealed and incubated at 37°C for 7 days.

4. Addition of Alamar Blue and Reading:

  • After the initial incubation, 20 µL of Alamar Blue reagent is added to each well.
  • The plate is re-incubated for 24-48 hours.
  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.

Visualizing the Path to Resistance Insights

To understand the workflow of a typical cross-resistance study, the following diagram illustrates the key steps involved.

experimental_workflow cluster_0 Strain Selection cluster_1 MIC Determination cluster_2 Data Analysis cluster_3 Conclusion A Drug-Susceptible M. tuberculosis (e.g., H37Rv) C Prepare Serial Dilutions of this compound & Comparator Drugs A->C B Drug-Resistant M. tuberculosis Strains (e.g., MDR, XDR) B->C D Inoculate with M. tuberculosis Strains C->D E Incubate Plates D->E F Assess Bacterial Growth (e.g., MABA) E->F G Determine MIC Values F->G H Compare MICs between Susceptible & Resistant Strains G->H I Absence of Cross-Resistance (Similar MICs) H->I J Presence of Cross-Resistance (Increased MIC for Resistant Strain) H->J

Cross-resistance experimental workflow.

The unique mechanism of action of this compound, targeting MmpL3, is a significant advantage in the fight against drug-resistant tuberculosis. The lack of cross-resistance with existing drugs that target different cellular pathways means that this compound has the potential to be effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis. Further clinical studies are warranted to fully elucidate its efficacy and safety profile in treating drug-resistant TB infections.

Validating MmpL3 as the Primary Target of the Novel Antitubercular Agent BM635: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of experimental data validating the mycobacterial membrane protein Large 3 (MmpL3) as the primary target of the novel antitubercular candidate BM635. Through a comparison with other known MmpL3 inhibitors, this document offers researchers, scientists, and drug development professionals a detailed overview of the evidence supporting this compound's mechanism of action.

Executive Summary

MmpL3, an essential transporter for mycolic acid precursors in Mycobacterium tuberculosis, has emerged as a key target for novel anti-TB drugs. This compound, a promising pyrrole-based inhibitor, has demonstrated potent activity against M. tuberculosis. This guide synthesizes the available data from studies on this compound and its close analogues to validate MmpL3 as its principal target. The validation is established through a combination of whole-cell activity assays, analysis of resistant mutants, and cross-resistance profiles with other MmpL3 inhibitors.

Data Presentation: Comparative Analysis of MmpL3 Inhibitors

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and other well-characterized MmpL3 inhibitors against wild-type and MmpL3 mutant strains of M. tuberculosis.

Table 1: Whole-Cell Activity against M. tuberculosis H37Rv

CompoundChemical ClassMIC (µM)MIC₅₀ (µM)
This compound 1,5-Diarylpyrrole0.12[1]-
This compound HCl 1,5-Diarylpyrrole-0.08[2][3]
BM212 1,5-Diarylpyrrole5-
Analogue 17 1,5-Diarylpyrrole0.15[4]-
SQ109 Ethylene diamine0.8-
AU1235 Adamantyl urea--

Table 2: Cross-Resistance Profile of MmpL3 Inhibitors

M. tuberculosis StrainMmpL3 MutationFold Increase in MIC for BM212Fold Increase in MIC for SQ109Fold Increase in MIC for AU1235
TBRBM212_1Multiple4-8--
MmpL3 L567PL567P-ResistantResistant[5]
V285A, L567P, V646M, M649TMultiple-Cross-resistantNo significant change

Note: Specific fold-increase in MIC for this compound against these mutant strains is not yet publicly available but is inferred from the data on its close analogue, BM212.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of compounds against M. tuberculosis H37Rv is determined using the Microplate Alamar Blue Assay (MABA) or a broth microdilution method.

  • Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80.

  • Assay Plate Preparation: Compounds are serially diluted in a 96-well microplate.

  • Inoculation: A mid-log phase culture of M. tuberculosis is diluted to a final concentration of approximately 1 x 10⁵ CFU/mL and added to each well.

  • Incubation: Plates are incubated at 37°C for 5-7 days.

  • Reading Results: Alamar blue reagent is added to each well, and the plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Generation and Characterization of Resistant Mutants

Spontaneous resistant mutants are generated to identify the drug target.

  • Mutant Selection: A high-density culture of M. tuberculosis H37Rv (approximately 10⁸-10⁹ CFU) is plated on Middlebrook 7H10 agar containing the inhibitor at a concentration of 5-10 times its MIC.

  • Isolation and Verification: Colonies that appear after 3-4 weeks of incubation at 37°C are isolated and re-streaked on drug-containing and drug-free agar to confirm resistance. The MIC of the inhibitor against the resistant mutant is then determined.

  • Genomic Analysis: The genomic DNA of the resistant mutants is extracted, and the mmpL3 gene is amplified by PCR and sequenced to identify mutations.

Trehalose Monomycolate (TMM) Accumulation Assay

This assay biochemically confirms the inhibition of MmpL3's function in transporting TMM.

  • Metabolic Labeling: M. tuberculosis cultures are grown to mid-log phase and then incubated with a radiolabeled precursor, such as [¹⁴C]acetic acid, in the presence of the inhibitor or a DMSO control.

  • Lipid Extraction: After incubation, bacterial cells are harvested, and total lipids are extracted using a mixture of chloroform and methanol.

  • Thin-Layer Chromatography (TLC): The extracted lipids are separated by TLC on a silica gel plate.

  • Analysis: The TLC plate is exposed to a phosphor screen, and the radiolabeled lipid species are visualized. Inhibition of MmpL3 leads to a characteristic accumulation of TMM.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks for understanding the validation of MmpL3 as a drug target.

G cluster_0 Genetic Validation cluster_1 Phenotypic Validation cluster_2 Biochemical Validation Isolate Resistant Mutants Isolate Resistant Mutants Whole Genome Sequencing Whole Genome Sequencing Isolate Resistant Mutants->Whole Genome Sequencing  Leads to Identify mmpL3 Mutations Identify mmpL3 Mutations Whole Genome Sequencing->Identify mmpL3 Mutations  Reveals MIC Shift Assay MIC Shift Assay Identify mmpL3 Mutations->MIC Shift Assay  Informs Cross-Resistance Profiling Cross-Resistance Profiling Identify mmpL3 Mutations->Cross-Resistance Profiling  Informs Validation of MmpL3 as Target Validation of MmpL3 as Target Cross-Resistance Profiling->Validation of MmpL3 as Target  Supports TMM Accumulation Assay TMM Accumulation Assay Inhibition of TMM Transport Inhibition of TMM Transport TMM Accumulation Assay->Inhibition of TMM Transport  Demonstrates Inhibition of TMM Transport->Validation of MmpL3 as Target  Confirms

Caption: Experimental workflow for MmpL3 target validation.

G This compound This compound MmpL3_Inhibition MmpL3 Inhibition This compound->MmpL3_Inhibition TMM_Transport_Block TMM Transport Blockade MmpL3_Inhibition->TMM_Transport_Block Mycolic_Acid_Deficiency Mycolic Acid Deficiency in Cell Wall TMM_Transport_Block->Mycolic_Acid_Deficiency Cell_Death Bacterial Cell Death Mycolic_Acid_Deficiency->Cell_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

References

Unlocking the Potential of BM635: A Comparative Guide to the Bioavailability of Its Salt Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, optimizing the bioavailability of a promising drug candidate is a critical step. This guide provides a comparative analysis of the bioavailability of different salt forms of BM635, a potent MmpL3 inhibitor with significant anti-mycobacterial activity. The selection of an appropriate salt form can dramatically influence a drug's solubility, dissolution rate, and ultimately, its therapeutic efficacy.

This compound, a novel anti-tuberculosis agent, has demonstrated remarkable in vitro potency. However, its inherent low aqueous solubility and high lipophilicity present challenges for in vivo applications, leading to moderate bioavailability of the free base (46%) with a maximum plasma concentration (Cmax) of 1.62 µM.[1][2] To address this limitation, various salt forms of this compound have been synthesized and evaluated to enhance its pharmacokinetic profile. This guide summarizes the available data on the comparative bioavailability of these salt forms, offering valuable insights for further development.

Comparative Pharmacokinetic Data

The selection of an optimal salt form is guided by its ability to improve the drug's exposure in the body. Key pharmacokinetic parameters used for this evaluation are the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the total drug exposure over time (Area Under the Curve or AUC).

While a complete dataset for all investigated salt forms is not publicly available in a single source, the following table consolidates the information gathered from various studies. It's important to note that direct comparison between studies can be challenging due to potential variations in experimental conditions.

Salt FormCmax (µM)Tmax (h)AUC (µM·h)Relative Bioavailability Enhancement
This compound (Free Base) 1.62[1][2]--Baseline
Mesylate (Mes) Data not availableData not availableData not availableReported as having significantly improved bioavailability and the best in vivo efficacy.[2]
Glutarate Data not availableData not available~2x that of Citrate salt[1]Shows doubled plasma AUC values in rats compared to the citrate salt.[1]
Hydrochloride (HCl) Data not availableData not availableData not availableMentioned as a salt form developed to improve physicochemical and biopharmaceutical attributes.[2]
Phosphate (PA) Data not availableData not availableData not availableMentioned as a salt form developed to improve physicochemical and biopharmaceutical attributes.[2]
Tartrate (TA) Data not availableData not availableData not availableMentioned as a salt form developed to improve physicochemical and biopharmaceutical attributes.[2]
Citrate (CA) Data not availableData not availableData not availableUsed as a comparator for the glutarate salt.[1]

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

The determination of the pharmacokinetic parameters listed above is achieved through in vivo bioavailability studies. While the specific details of the protocols for each this compound salt form study are not fully disclosed in the available literature, a general methodology for such studies in a rat model for a poorly soluble compound is outlined below.

General In Vivo Oral Bioavailability Study Protocol in Rats

1. Animal Model:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are housed in controlled environmental conditions (temperature, humidity, light-dark cycle).

  • Fasting overnight before drug administration is typical to minimize food-drug interactions.

2. Formulation and Dosing:

  • The this compound salt forms are typically formulated as a suspension or solution in an appropriate vehicle (e.g., water with a suspending agent like carboxymethyl cellulose).

  • A single oral dose is administered via gavage.

3. Blood Sampling:

  • Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.

  • Blood is typically drawn from the tail vein or via cardiac puncture at the terminal time point.

  • Plasma is separated by centrifugation and stored frozen until analysis.

4. Bioanalytical Method:

  • The concentration of this compound in plasma samples is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • This method ensures high sensitivity and specificity for the quantification of the drug.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC) are calculated from the plasma concentration-time data using non-compartmental analysis.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative bioavailability study of different drug salt forms.

G cluster_preclinical Pre-formulation & Formulation cluster_invivo In Vivo Study cluster_analysis Bioanalysis & Data Processing cluster_comparison Comparative Evaluation Salt_Screening Salt Screening (HCl, Mesylate, etc.) Formulation Formulation Development (Suspension/Solution) Salt_Screening->Formulation Dosing Oral Dosing (Rat Model) Formulation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling LC_MS LC-MS/MS Analysis of Plasma Samples Blood_Sampling->LC_MS PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) LC_MS->PK_Analysis Comparison Comparison of Bioavailability Profiles PK_Analysis->Comparison Salt_Selection Optimal Salt Form Selection Comparison->Salt_Selection

Experimental workflow for comparative bioavailability assessment.

Mechanism of Action: MmpL3 Inhibition

This compound exerts its anti-mycobacterial effect by inhibiting MmpL3, a crucial transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. By blocking MmpL3, this compound disrupts the cell wall biosynthesis, leading to bacterial death.

The following diagram illustrates the role of MmpL3 in the mycobacterial cell wall synthesis and the mechanism of its inhibition by this compound.

MmpL3_Inhibition cluster_cell Mycobacterium Cell cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_Synthesis Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_Synthesis->MmpL3 TMM Mycolic_Acid_Synthesis Mycolic Acid Synthesis MmpL3->Mycolic_Acid_Synthesis TMM Transport Cell_Wall Cell Wall Formation Mycolic_Acid_Synthesis->Cell_Wall This compound This compound This compound->MmpL3 Inhibition

Mechanism of MmpL3 inhibition by this compound.

Conclusion

The formation of salts is a viable and effective strategy to enhance the bioavailability of the promising anti-tuberculosis candidate, this compound. The available evidence suggests that the mesylate and glutarate salt forms, in particular, offer significant improvements in pharmacokinetic profiles compared to the parent compound and other salts like citrate. For the rational selection of a final salt form for clinical development, a comprehensive head-to-head in vivo bioavailability study under standardized conditions is imperative. The experimental framework and mechanistic understanding provided in this guide aim to support researchers in this critical endeavor.

References

Head-to-Head Comparison of BM635 and Other MmpL3 Inhibitors: A Researcher's Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the discovery of novel therapeutic agents that act on new molecular targets. One of the most promising of these is the Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane of Mtb. Inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death. A plethora of structurally diverse MmpL3 inhibitors have been identified, including the promising 1,5-diarylpyrrole derivative, BM635. This guide provides a head-to-head comparison of this compound and other notable MmpL3 inhibitors, supported by experimental data to aid researchers in the field of anti-tubercular drug development.

Performance Comparison of MmpL3 Inhibitors

The following table summarizes the in vitro activity and key characteristics of this compound and other well-characterized MmpL3 inhibitors against M. tuberculosis H37Rv. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

InhibitorChemical ClassMIC (µM) against Mtb H37RvSelectivity Index (SI)Proton Motive Force (PMF) DisruptionReference(s)
This compound 1,5-Diarylpyrrole0.12>100Not Reported[1]
Compound 17 (this compound analog) 1,5-Diarylpyrrole0.15133Not Reported[2][3]
SQ109 Ethylenediamine~0.4 - 2.36>100Yes (ΔΨ and ΔpH)[4]
AU1235 Adamantyl Urea~0.2 - 0.48>100No (or weak at high conc.)[4][5]
BM212 1,5-Diarylpyrrole~3.76 - 5.0>10Yes (ΔΨ and ΔpH)[4]
NITD-349 Indolecarboxamide0.05>200No[4]
THPP-2 Tetrahydropyrazolo[1,5-a]pyrimidine~7.0Not ReportedNo

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The Selectivity Index (SI) is the ratio of the cytotoxic concentration to the effective concentration, with higher values indicating greater selectivity for the microbial target over host cells. PMF disruption refers to the inhibitor's ability to dissipate the proton motive force across the bacterial membrane, which can be an off-target effect.

Experimental Methodologies

This section details the protocols for key experiments used to characterize MmpL3 inhibitors.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound against M. tuberculosis is typically determined using a broth microdilution method.

  • Materials:

    • M. tuberculosis H37Rv culture

    • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

    • 96-well microtiter plates

    • Test compounds dissolved in dimethyl sulfoxide (DMSO)

    • Positive control (e.g., Isoniazid)

    • Spectrophotometer or Resazurin-based viability indicator

  • Protocol:

    • Prepare serial two-fold dilutions of the test compounds in 7H9 broth in the 96-well plates. The final DMSO concentration should be kept constant and non-inhibitory (e.g., ≤1%).

    • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.05-0.1.

    • Include a drug-free control (for 100% growth) and a positive control drug.

    • Incubate the plates at 37°C for 7-14 days.

    • Determine the MIC by visual inspection for turbidity or by measuring the OD600. Alternatively, a viability dye like resazurin can be added, where a color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that inhibits visible growth.

Trehalose Monomycolate (TMM) Accumulation Assay

This assay biochemically confirms the inhibition of MmpL3 by observing the accumulation of its substrate, TMM.

  • Materials:

    • M. tuberculosis H37Rv culture

    • [1-¹⁴C]acetic acid or [¹⁴C]palmitic acid

    • Test compounds

    • Solvents for lipid extraction (e.g., chloroform:methanol mixture)

    • Thin-layer chromatography (TLC) plates (silica gel)

    • TLC developing solvents (e.g., chloroform:methanol:water mixtures)

    • Phosphorimager or autoradiography film

  • Protocol:

    • Grow M. tuberculosis H37Rv to mid-log phase.

    • Add the test compound at a desired concentration (e.g., 5x or 10x MIC) to the culture.

    • Add [1-¹⁴C]acetic acid or [¹⁴C]palmitic acid to the culture and incubate for a defined period (e.g., 24 hours).

    • Harvest the cells by centrifugation and wash to remove unincorporated radiolabel.

    • Extract the total lipids from the cell pellet using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).

    • Dry the lipid extract and resuspend in a small volume of chloroform:methanol.

    • Spot the lipid extracts onto a silica TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate the different lipid species.

    • Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled lipids.

    • Analyze the chromatogram for an increase in the intensity of the TMM spot and a corresponding decrease in trehalose dimycolate (TDM) in compound-treated samples compared to the DMSO control.

Membrane Potential Assay using DiOC₂(3)

This assay assesses whether an MmpL3 inhibitor disrupts the bacterial membrane potential (ΔΨ), a component of the proton motive force.

  • Materials:

    • M. tuberculosis H37Rv culture

    • Phosphate-buffered saline (PBS)

    • DiOC₂(3) (3,3'-diethyloxacarbocyanine iodide) fluorescent dye

    • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization

    • 96-well black, clear-bottom plates

    • Fluorometric plate reader or flow cytometer

  • Protocol:

    • Grow M. tuberculosis H37Rv to mid-log phase, harvest the cells by centrifugation, and wash with PBS.

    • Resuspend the cells in PBS to a standardized density.

    • Add DiOC₂(3) to the cell suspension (final concentration typically 1-5 µM) and incubate in the dark to allow the dye to partition into the cell membranes.

    • Aliquot the stained cell suspension into the 96-well plate.

    • Add the test compounds at various concentrations. Include a DMSO control and a CCCP control.

    • Measure the fluorescence immediately and kinetically over time. DiOC₂(3) emits green fluorescence (~525 nm) in all cells, but in cells with a high membrane potential, it forms aggregates that shift the emission to red (~620 nm).

    • Calculate the ratio of red to green fluorescence. A decrease in this ratio in compound-treated cells compared to the DMSO control indicates membrane depolarization.

Visualizing Pathways and Workflows

Diagrams created using Graphviz to illustrate key concepts.

MmpL3_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_syn Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_syn->MmpL3 TMM Mycolic_Acid_Layer Mycolic Acid Layer (Cell Wall) MmpL3->Mycolic_Acid_Layer TMM Transport Inhibitor MmpL3 Inhibitors (e.g., this compound) Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 and its inhibition.

MmpL3_Inhibitor_Workflow cluster_screening Screening & Initial Characterization cluster_validation Target Validation cluster_mechanism Mechanism of Action Studies Screen Whole-Cell Phenotypic Screen MIC MIC Determination Screen->MIC Cytotoxicity Cytotoxicity Assay (Selectivity Index) MIC->Cytotoxicity TMM_Assay TMM Accumulation Assay Cytotoxicity->TMM_Assay Resistant_Mutants Resistant Mutant Generation & Sequencing TMM_Assay->Resistant_Mutants Binding_Assay Competitive Binding Assay Resistant_Mutants->Binding_Assay PMF_Assay PMF Disruption Assays (ΔΨ and ΔpH) Binding_Assay->PMF_Assay

Caption: Experimental workflow for MmpL3 inhibitor validation.

References

Validating the In Vitro to In Vivo Correlation of BM635 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-tubercular agent BM635's performance with alternative drugs, supported by experimental data. It details the methodologies for key experiments to allow for informed evaluation and reproducibility.

Executive Summary

This compound is a potent inhibitor of the Mycobacterium tuberculosis MmpL3 transporter, a critical component in the biosynthesis of the mycobacterial cell wall.[1] This guide explores the correlation between its in vitro activity and in vivo efficacy, providing a framework for its evaluation as a potential anti-tubercular drug candidate. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document aims to facilitate a comprehensive understanding of this compound's pharmacological profile.

Comparative Performance of this compound

The following table summarizes the in vitro and in vivo activities of this compound in comparison to standard anti-tubercular agents.

CompoundTargetIn Vitro Activity (MIC₅₀ against M. tuberculosis H37Rv)In Vivo Efficacy (Murine Model)Key Pharmacokinetic Parameters (Mouse)
This compound MmpL30.12 µM[2][3]ED₉₉ of 49 mg/Kg[2][3]Half-life: 1h, Cmax: 1.62 µM, Bioavailability: 46%[2][3][4]
This compound Hydrochloride MmpL30.08 µM[5]Doubles the in vivo exposure compared to this compound free base[5]Improved bioavailability[4]
Compound 17 (this compound Analogue) MmpL30.15 µM[6][7]Efficacious in a murine model of TB infection[6][7]Improved drug-like properties[6][7]
Isoniazid (INH) InhA0.02-0.06 µg/mLStandard first-line anti-TB drugWell-established
Rifampicin (RIF) RNA polymerase0.05-0.2 µg/mLStandard first-line anti-TB drugWell-established
Moxifloxacin DNA gyrase0.125-0.5 µg/mLActive against M. tuberculosisUsed in some treatment regimens

Experimental Protocols

In Vitro Activity Assessment: Microplate Alamar Blue Assay (MABA)

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.

  • Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80 to mid-log phase.

  • Plate Preparation: 100 µL of sterile deionized water is added to the outer wells of a 96-well microplate to prevent evaporation. 100 µL of Middlebrook 7H9 broth is added to the remaining wells.

  • Compound Dilution: The test compound (e.g., this compound) is serially diluted directly in the microplate.

  • Inoculation: Each well is inoculated with 100 µL of the bacterial suspension to achieve a final concentration of approximately 5 x 10⁴ CFU/mL.

  • Incubation: The plate is sealed and incubated at 37°C for 5-7 days.

  • Reading: 25 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 is added to each well. The plate is incubated for another 24 hours. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest concentration of the compound that prevents the color change.[8]

In Vivo Efficacy Assessment: Murine Model of Tuberculosis Infection

This model evaluates the in vivo efficacy of anti-tubercular compounds.

  • Animal Model: Female BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

  • Infection: Mice are infected with M. tuberculosis H37Rv via aerosol exposure to deliver a low dose of approximately 100-200 CFU to the lungs.

  • Treatment: Treatment with the test compound (e.g., this compound) begins at a specified time point post-infection (e.g., day 7 or 14) and is administered daily or as required via oral gavage or another appropriate route. A control group receives the vehicle only.

  • Monitoring: Body weight and clinical signs are monitored throughout the experiment.

  • Endpoint: After a defined treatment period (e.g., 4 weeks), mice are euthanized. The lungs and spleen are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase).

  • CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, and the number of colony-forming units (CFU) is counted to determine the bacterial load in the organs. The reduction in CFU in treated mice compared to the control group indicates the compound's efficacy.

Visualizing Key Processes

This compound Mechanism of Action: MmpL3 Inhibition

MmpL3_Inhibition cluster_bacterium Mycobacterium tuberculosis TMM Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM->MmpL3 Transport Mycolic_Acid Mycolic Acid Mycolic_Acid->TMM Biosynthesis Cell_Wall Cell Wall Synthesis MmpL3->Cell_Wall Export This compound This compound This compound->MmpL3 Inhibits

Caption: Inhibition of the MmpL3 transporter by this compound disrupts the export of trehalose monomycolate, a key component for mycobacterial cell wall synthesis.

Experimental Workflow: In Vitro to In Vivo Correlation

IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_assay MIC Determination (MABA) correlation In Vitro-In Vivo Correlation (IVIVC) invitro_assay->correlation pk_assay In Vitro ADME/ Tox Assays pk_assay->correlation animal_model Murine Infection Model efficacy_study Efficacy Assessment (CFU Reduction) animal_model->efficacy_study efficacy_study->correlation pk_study Pharmacokinetic Analysis pk_study->correlation

Caption: The workflow for establishing the in vitro to in vivo correlation of this compound activity.

Logical Framework for this compound Evaluation

Logical_Framework start Identify Novel Anti-TB Compound (this compound) hypothesis Hypothesis: This compound exhibits potent in vitro and in vivo anti-tubercular activity start->hypothesis invitro In Vitro Validation (MIC, Cytotoxicity) hypothesis->invitro invivo In Vivo Validation (Murine Efficacy, PK) hypothesis->invivo correlation Establish IVIVC invitro->correlation invivo->correlation conclusion Conclusion: This compound is a viable candidate for further development correlation->conclusion

Caption: The logical progression for the evaluation of this compound as an anti-tubercular drug candidate.

References

Assessing the Synergistic Potential of BM635 with First-Line Tuberculosis Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the global fight against tuberculosis (TB), combination therapy remains the cornerstone of effective treatment. The emergence of drug-resistant strains necessitates the development of new chemical entities that can not only act as standalone therapeutics but also enhance the efficacy of existing first-line drugs. BM635, a promising pyrrole-based compound, has been identified as a potent inhibitor of the Mycobacterium tuberculosis mycolic acid transporter, MmpL3.[1] This guide provides a comparative assessment of the potential synergistic effects of this compound with first-line anti-TB drugs, drawing upon available data for other MmpL3 inhibitors to predict its interaction profile.

Executive Summary

While direct experimental data on the synergistic effects of this compound with first-line TB drugs is not currently available in the public domain, studies on other MmpL3 inhibitors provide a strong basis for predicting its combinatorial behavior. This guide synthesizes the available evidence for MmpL3 inhibitors, presenting key in vitro data, outlining standard experimental protocols for assessing synergy, and visualizing the underlying mechanisms and workflows.

Key Findings for MmpL3 Inhibitors (as a proxy for this compound):

  • Synergy with Rifampin: MmpL3 inhibitors have demonstrated synergistic activity with rifampin, a critical first-line drug. This suggests that co-administration could potentially lower the required dosage of rifampin, thereby reducing the risk of associated side effects.

  • Additive Effect with Isoniazid and Ethambutol: The interaction with isoniazid and ethambutol is generally additive, indicating that while not demonstrating synergy, there is no antagonism, and the combined effect is equal to the sum of their individual effects.

  • No Antagonism Observed: Crucially, no antagonistic interactions have been reported between MmpL3 inhibitors and first-line TB drugs.

Data Presentation: In Vitro Synergy of MmpL3 Inhibitors

The following table summarizes the fractional inhibitory concentration index (FICI) values from a key study on the interaction of MmpL3 inhibitors with first-line TB drugs. The FICI is a standard measure of drug interaction, with synergy defined as an FICI of ≤ 0.5, an additive effect as an FICI between 0.5 and 4.0, and antagonism as an FICI of > 4.0.

MmpL3 Inhibitor ClassFirst-Line DrugFICI ValueInteractionReference
Indolamides (NITD-304, NITD-349)Rifampin≤ 0.5Synergistic Li et al., 2017
Adamantyl UreasRifampin≤ 0.5Synergistic Li et al., 2017
Indolamides (NITD-304, NITD-349)Isoniazid> 0.5AdditiveLi et al., 2017
Adamantyl UreasIsoniazid> 0.5AdditiveLi et al., 2017
Indolamides (NITD-304, NITD-349)Ethambutol> 0.5AdditiveLi et al., 2017
Adamantyl UreasEthambutol> 0.5AdditiveLi et al., 2017

Mechanism of Action and Synergy Pathway

This compound and other MmpL3 inhibitors target the transport of mycolic acids, which are essential components of the mycobacterial cell wall. By inhibiting MmpL3, these compounds disrupt the integrity of the cell wall, potentially increasing the permeability and access of other drugs, such as rifampin, to their intracellular targets.

G cluster_cell Mycobacterium tuberculosis This compound This compound (MmpL3 Inhibitor) MmpL3 MmpL3 Transporter This compound->MmpL3 Inhibits Cell_Wall Cell Wall Integrity This compound->Cell_Wall Disrupts Synergy Synergistic Bactericidal Effect This compound->Synergy Mycolic_Acid Mycolic Acid Transport MmpL3->Mycolic_Acid Mediates Mycolic_Acid->Cell_Wall Maintains Rifampin_Entry Increased Rifampin Permeability Cell_Wall->Rifampin_Entry Leads to Rifampin Rifampin Rifampin_Entry->Rifampin Facilitates entry of RNA_Polymerase RNA Polymerase RNA_Polymerase->Synergy Rifampin->RNA_Polymerase Inhibits

Caption: Proposed mechanism for synergy between this compound and Rifampin.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of drug synergy. Below are standard protocols for key in vitro experiments.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the FICI of two-drug combinations.

  • Preparation of Drug Solutions: Stock solutions of this compound and the first-line TB drugs are prepared in an appropriate solvent (e.g., DMSO) and then serially diluted in 96-well microtiter plates.

  • Drug Combination Matrix: The dilutions are arranged in a checkerboard format, with concentrations of this compound varying along the x-axis and concentrations of the comparator drug varying along the y-axis.

  • Inoculation: Each well is inoculated with a standardized suspension of Mycobacterium tuberculosis (e.g., H37Rv strain) in a suitable broth medium (e.g., Middlebrook 7H9).

  • Incubation: The plates are incubated at 37°C for a defined period (typically 7-14 days).

  • Readout: Bacterial growth inhibition is assessed visually or by using a growth indicator such as Resazurin. The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined.

  • FICI Calculation: The FICI is calculated using the formula: FICI = FIC of Drug A + FIC of Drug B, where FIC = (MIC of drug in combination) / (MIC of drug alone).

G start Start prep_drugs Prepare Serial Dilutions of Drug A & Drug B start->prep_drugs setup_plate Create Checkerboard Matrix in 96-well Plate prep_drugs->setup_plate inoculate Inoculate with M. tuberculosis Culture setup_plate->inoculate incubate Incubate at 37°C inoculate->incubate readout Assess Growth Inhibition (e.g., Resazurin) incubate->readout calc_fici Determine MICs and Calculate FICI readout->calc_fici interpret Interpret Synergy, Additivity, or Antagonism calc_fici->interpret

Caption: Workflow for the checkerboard synergy assay.

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic assessment of the bactericidal or bacteriostatic effects of drug combinations over time.

  • Bacterial Culture: Mycobacterium tuberculosis is grown to the mid-logarithmic phase.

  • Drug Exposure: The bacterial culture is exposed to single drugs and drug combinations at specific concentrations (e.g., at their MIC or multiples of the MIC).

  • Sampling: Aliquots are removed at various time points (e.g., 0, 24, 48, 72, 96, and 120 hours).

  • Viable Cell Counting: The number of viable bacteria in each aliquot is determined by plating serial dilutions on solid agar (e.g., Middlebrook 7H11) and counting the colony-forming units (CFU) after incubation.

  • Data Analysis: The log10 CFU/mL is plotted against time for each drug and combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

G start Start prep_culture Grow M. tuberculosis to Log Phase start->prep_culture expose_drugs Expose Culture to Drugs (Single & Combination) prep_culture->expose_drugs sample Collect Aliquots at Time Intervals expose_drugs->sample plate Plate Serial Dilutions on Agar sample->plate incubate_count Incubate and Count CFUs plate->incubate_count plot_data Plot log10 CFU/mL vs. Time incubate_count->plot_data analyze Analyze for Synergy (≥ 2-log10 Decrease) plot_data->analyze

Caption: Workflow for the time-kill curve assay.

Conclusion and Future Directions

The available evidence from other MmpL3 inhibitors strongly suggests that this compound is likely to have a favorable interaction profile with first-line anti-TB drugs, particularly a synergistic relationship with rifampin. This positions this compound as a promising candidate for inclusion in novel combination therapies aimed at shortening treatment duration and combating drug resistance.

To definitively establish the synergistic potential of this compound, further in vitro and in vivo studies are warranted. Specifically, checkerboard and time-kill curve assays with first-line drugs, followed by efficacy studies in animal models of TB, will be crucial next steps in the development of this compound. Such data will be invaluable for designing future clinical trials and ultimately improving patient outcomes in the global effort to eradicate tuberculosis.

References

Comparative Safety Analysis of BM635 Analogues in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of the antitubercular agent BM635 and its analogues. The data presented is intended to inform early-stage drug development decisions by providing a clear comparison of key safety parameters based on available preclinical experimental data.

Executive Summary

This compound and its analogues are a promising class of compounds targeting the essential mycobacterial membrane protein MmpL3. As with any drug development program, a thorough evaluation of the safety profile is critical for advancing lead candidates. This analysis focuses on two key preclinical safety indicators: in vitro cytotoxicity and potential for cardiac toxicity, assessed via hERG channel inhibition. The data indicates that while this compound exhibits a promising initial safety profile, subsequent analogues have been synthesized to further improve upon these parameters.

Quantitative Safety Data

The following table summarizes the available quantitative safety data for this compound and a key analogue. This data allows for a direct comparison of their potential for cytotoxicity and cardiotoxicity.

CompoundCytotoxicity (CC50 in HepG2 cells)Cardiotoxicity (hERG IC50)Selectivity Index (SI)
This compound 40 µM10 µM333
Analogue 6 (Pyrazole) 32 µM6.3 µM107

Note: The Selectivity Index (SI) is calculated as the ratio of cytotoxicity (CC50) to antimycobacterial activity (MIC). A higher SI is generally desirable, indicating greater selectivity for the bacterial target over host cells. The MIC for this compound against M. tuberculosis H37Rv is 0.12 µM, and for Analogue 6 is 0.30 µM[1].

Experimental Methodologies

The quantitative data presented in this guide is based on standard preclinical safety assays. The following provides an overview of the likely experimental protocols employed.

HepG2 Cytotoxicity Assay

In vitro cytotoxicity is a critical early indicator of a compound's potential to cause liver damage. The human hepatoma cell line, HepG2, is a widely used model for this assessment.

Principle: The assay determines the concentration of a compound that causes a 50% reduction in cell viability (CC50). This is typically measured using a colorimetric or luminescent assay that quantifies a marker of metabolic activity, such as ATP content or the enzymatic reduction of a substrate.

General Protocol:

  • Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO2).

  • Compound Treatment: Cells are seeded in 96- or 384-well plates and allowed to adhere. They are then treated with a serial dilution of the test compounds (e.g., this compound and its analogues) for a specified period, typically 48 or 72 hours.

  • Viability Assessment: After incubation, a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®) is added to the wells.

  • Data Analysis: The absorbance or luminescence is measured using a plate reader. The results are normalized to untreated control cells, and the CC50 value is calculated by fitting the dose-response curve to a sigmoidal model.

hERG Inhibition Assay

The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is crucial for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. Therefore, assessing a compound's hERG liability is a regulatory requirement and a critical step in safety pharmacology.

Principle: The assay measures the concentration of a compound that causes 50% inhibition of the hERG channel current (IC50). The gold standard for this assessment is the patch-clamp electrophysiology technique.

General Protocol:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the hERG channel is used.

  • Electrophysiology: Whole-cell patch-clamp recordings are performed. A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion channel currents.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Analysis: The effect of the compound on the hERG current is measured, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Mechanism of Action

This compound and its analogues exert their antimycobacterial effect by inhibiting MmpL3, an essential transporter protein in Mycobacterium tuberculosis. MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a key precursor for the synthesis of the mycobacterial outer membrane. Inhibition of MmpL3 disrupts the formation of the cell wall, leading to bacterial cell death.

BM635_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis cluster_drug Drug Action TMM_precursor Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport TMM TMM MmpL3->TMM Mycolic_Acid Mycolic Acid Synthesis TMM->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall Mycolic_Acid->Cell_Wall This compound This compound / Analogues This compound->MmpL3 Inhibition

Caption: Mechanism of action of this compound and its analogues.

Conclusion

The preclinical safety assessment of this compound and its analogues reveals important structure-activity relationships concerning cytotoxicity and hERG inhibition. While this compound demonstrates a favorable selectivity index, the exploration of alternative scaffolds, such as the pyrazole-containing analogue 6, highlights ongoing efforts to further optimize the safety profile of this promising class of antitubercular agents. Continued multiparametric optimization, including a broader range of in vitro and in vivo safety studies, will be crucial for the successful clinical development of an MmpL3 inhibitor.

References

Safety Operating Guide

Personal protective equipment for handling BM635

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with BM635. Adherence to these protocols is essential for ensuring a safe laboratory environment and minimizing risks.

Hazard Identification and Classification

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2]

Hazard ClassificationCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[2]

Equipment Specification
Eye Protection Safety goggles with side-shields
Hand Protection Protective gloves
Body Protection Impervious clothing
Respiratory Protection Suitable respirator

Operational and Handling Protocols

Safe Handling:

  • Avoid inhalation, and contact with eyes and skin.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use only in areas with appropriate exhaust ventilation.[1]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash skin thoroughly after handling.[1][2]

Storage:

  • Keep the container tightly sealed in a cool, well-ventilated area.[1]

  • Protect from direct sunlight and sources of ignition.[1]

Form Storage Temperature
Powder-20°C
In solvent-80°C

First Aid Measures

Exposure Route Procedure
Eye Contact Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids to ensure adequate flushing. Seek prompt medical attention.[1][2]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1][2]
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Call a physician. If the person feels unwell, call a POISON CENTER or doctor.[1][2]

Disposal Plan

Dispose of contents and containers to an approved waste disposal plant.[1][2] Avoid release to the environment and collect any spillage.[1][2]

Experimental Workflow

The following diagram outlines the standard procedure for handling and disposing of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated workspace A->B C Weigh/handle this compound B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Segregate waste E->F G Dispose of waste in approved container F->G H Remove PPE G->H

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.